molecular formula C8H7IO2 B1298445 5-Iodo-2-methylbenzoic acid CAS No. 54811-38-0

5-Iodo-2-methylbenzoic acid

Cat. No.: B1298445
CAS No.: 54811-38-0
M. Wt: 262.04 g/mol
InChI Key: WUBHOZQZSHGUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Iodo-2-methylbenzoic acid is a useful research compound. Its molecular formula is C8H7IO2 and its molecular weight is 262.04 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-iodo-2-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUBHOZQZSHGUFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40347446
Record name 5-Iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54811-38-0
Record name 5-Iodo-2-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54811-38-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Iodo-2-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054811380
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Iodo-2-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40347446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Iodo-2-Methylbenzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.112.721
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5-Iodo-2-methylbenzoic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TZR47NR9ZG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzoic acid, a halogenated derivative of benzoic acid, serves as a crucial building block in organic synthesis and is of significant interest to the pharmaceutical and chemical industries. Its utility as a synthetic intermediate necessitates a thorough understanding of its physical and chemical characteristics. This technical guide provides a comprehensive overview of the core physical properties of this compound, complete with experimental methodologies and spectral data analysis, to support its application in research and development.

Core Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, purification, and use in subsequent chemical reactions.

PropertyValueSource(s)
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight 262.04 g/mol [1]
Appearance White to off-white or light yellow crystalline powder[3]
Melting Point 176 - 185 °C[2][3]
Boiling Point 339.6 °C at 760 mmHg (Predicted, may decompose)
Solubility Slightly soluble in water; Soluble in hot acetic acid, ethanol, and DMSO.[2]
pKa (Predicted) 3.52 ± 0.25
Density (Predicted) 1.867 g/cm³
CAS Number 54811-38-0[1][2][3]

Experimental Protocols

The following sections detail the generalized experimental methodologies for determining the key physical properties of this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial to the complete melting of the substance.

Methodology:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Measurement: The capillary tube is placed in the heating block of the apparatus. The temperature is raised at a steady rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the last crystal melts is recorded as the completion of melting. This range is reported as the melting point.

Solubility Determination

The solubility of this compound in various solvents is a key parameter for its use in reactions and for its purification.

Methodology:

  • Solvent Selection: A range of solvents (e.g., water, ethanol, ethyl acetate, dichloromethane) are chosen for testing.

  • Procedure: A small, accurately weighed amount of this compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).

  • Observation: The mixture is agitated at a constant temperature. The solubility is observed and can be qualitatively described (e.g., soluble, partially soluble, insoluble). For quantitative analysis, the saturated solution is prepared and the concentration of the dissolved solid is determined gravimetrically or by titration.

pKa Determination

The acid dissociation constant (pKa) is a measure of the acidity of a compound. For carboxylic acids, this is an important parameter in understanding their reactivity and behavior in different pH environments. Potentiometric titration is a common method for its determination.[4]

Methodology:

  • Solution Preparation: A standard solution of this compound is prepared in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile (B52724) to ensure solubility.[4][5]

  • Titration: The solution is titrated with a standardized solution of a strong base (e.g., NaOH) while monitoring the pH using a calibrated pH meter.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

Spectral Data Analysis

Spectroscopic data is indispensable for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The proton nuclear magnetic resonance (¹H NMR) spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, the expected signals are:

  • A singlet for the methyl (CH₃) protons.

  • Signals in the aromatic region for the three protons on the benzene (B151609) ring. The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).

  • A broad singlet for the carboxylic acid proton (-COOH), which may be exchangeable with D₂O.

¹³C NMR Spectroscopy

The carbon-13 nuclear magnetic resonance (¹³C NMR) spectrum indicates the number of different carbon environments in the molecule. For this compound, eight distinct signals are expected:

  • One signal for the methyl carbon.

  • Six signals for the aromatic carbons, with their chemical shifts influenced by the iodine and carboxyl substituents.

  • One signal for the carboxylic acid carbon, typically at a higher chemical shift.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands:

  • A broad O-H stretching vibration for the carboxylic acid group, typically in the range of 3300-2500 cm⁻¹.[6][7]

  • A strong C=O stretching vibration for the carbonyl group of the carboxylic acid, usually around 1700-1680 cm⁻¹.[6][8]

  • C-H stretching vibrations for the aromatic and methyl groups.

  • C=C stretching vibrations in the aromatic ring.

  • A C-I stretching vibration at a lower wavenumber.

Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of the molecule.

  • Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (m/z = 262).[1]

  • Fragmentation: Common fragmentation patterns for benzoic acids include the loss of -OH (M-17) and -COOH (M-45) groups.[9] The presence of iodine will also lead to characteristic isotopic patterns and fragmentation pathways.

Workflow and Logical Relationships

The following diagram illustrates a typical workflow for the characterization of the physical properties of a solid organic compound like this compound.

G Workflow for Physical Property Determination cluster_synthesis Synthesis & Purification cluster_preliminary Preliminary Analysis cluster_solubility Solubility & Acidity cluster_spectroscopy Spectroscopic Analysis cluster_data Data Compilation & Analysis Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization) Synthesis->Purification Appearance Visual Inspection (Appearance, Color) Purification->Appearance NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR MeltingPoint Melting Point Determination Appearance->MeltingPoint Solubility Solubility Testing MeltingPoint->Solubility DataAnalysis Data Analysis and Structure Confirmation MeltingPoint->DataAnalysis pKa pKa Determination Solubility->pKa pKa->DataAnalysis IR IR Spectroscopy NMR->IR MS Mass Spectrometry IR->MS MS->DataAnalysis Report Technical Guide / Whitepaper DataAnalysis->Report

Caption: Workflow for Physical Property Determination.

References

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid: Structure, Properties, and Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Iodo-2-methylbenzoic acid, a key chemical intermediate in organic synthesis and pharmaceutical development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and detailed experimental protocols for its synthesis. Furthermore, it visualizes its critical role in the synthesis of Canagliflozin, a significant anti-diabetic drug.

Chemical Structure and IUPAC Name

This compound is an aromatic carboxylic acid characterized by an iodine atom and a methyl group substituted on the benzene (B151609) ring.

IUPAC Name: this compound[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Spectral Data

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C8H7IO2[1][2]
Molecular Weight 262.04 g/mol [1][3]
CAS Number 54811-38-0[1]
Appearance White to off-white or light yellow crystalline powder[3][4]
Melting Point 176-185 °C[2][4]
Solubility Slightly soluble in water; soluble in hot acetic acid and other organic solvents like ethanol (B145695) and DMSO.[2][3]
Purity Typically ≥98%[3]
Storage Store in a cool, dry, and dark place in a tightly sealed container.[3]
Mass Spectrum Major peaks at m/z 262, 244, 216.[1]
IR Spectrum Vapor phase IR spectral data is available.[1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for researchers. Below are representative experimental protocols.

Synthesis via Iodination of o-Toluic Acid

This protocol describes the direct iodination of o-toluic acid to produce this compound.

Materials:

  • o-Toluic acid

  • Iodine

  • Potassium persulfate

  • Sulfuric acid

  • Acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve o-toluic acid in acetic acid.

  • Add potassium persulfate and iodine to the solution.

  • Slowly add concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture and maintain the temperature to allow the reaction to proceed to completion.

  • After the reaction is complete, cool the mixture and add water to precipitate the product.

  • Filter the solid product, wash it with water, and dry it to obtain crude this compound.

  • The crude product can be further purified by recrystallization from a suitable solvent.

Role in Pharmaceutical Synthesis: Canagliflozin

This compound is a vital intermediate in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. The following diagram illustrates the key steps in the synthesis of Canagliflozin starting from this compound.

Canagliflozin_Synthesis cluster_start Starting Material cluster_intermediate1 Intermediate Synthesis cluster_intermediate2 Further Transformation cluster_final Final Product Assembly A This compound B Activation (e.g., with oxalyl chloride) A->B C Friedel-Crafts Acylation with 2-(4-fluorophenyl)thiophene B->C D (5-(4-fluorophenyl)thiophen-2-yl)(5-iodo-2-methylphenyl)methanone C->D E Reduction of ketone D->E F 5-(5-iodo-2-methylbenzyl)-2-(4-fluorophenyl)thiophene E->F G Coupling with protected D-gluconolactone derivative F->G H Deprotection and purification G->H I Canagliflozin H->I

References

Synthesis of 5-Iodo-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 5-Iodo-2-methylbenzoic acid from o-toluic acid, a key intermediate in the development of various pharmaceutical compounds. This document provides a comprehensive overview of common synthetic methodologies, detailed experimental protocols, and a comparative analysis of reaction efficiencies.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. Its synthesis from the readily available starting material, o-toluic acid (2-methylbenzoic acid), is a crucial process for obtaining this intermediate. The primary synthetic strategy involves the electrophilic iodination of the aromatic ring of o-toluic acid. The methyl and carboxylic acid groups on the benzene (B151609) ring direct the incoming electrophile, leading to substitution at specific positions. This guide will focus on the direct iodination methods, which are often favored for their efficiency and atom economy.

Reaction Pathway

The synthesis of this compound from o-toluic acid is an electrophilic aromatic substitution reaction. The reaction involves the activation of molecular iodine or the use of an iodine-containing reagent to generate a potent electrophile that attacks the electron-rich benzene ring of o-toluic acid.

Synthesis_Pathway cluster_reagents Reagents and Conditions o_toluic_acid o-Toluic Acid intermediate Reaction Intermediate (Sigma Complex) o_toluic_acid->intermediate + I+ (Electrophilic Iodine) final_product This compound intermediate->final_product - H+ reagents Iodine (I2) + Oxidizing Agent (e.g., HIO3, K2S2O8) in Solvent (e.g., Acetic Acid) Protocol_1_Workflow start Start add_solvents Add acetic acid and concentrated sulfuric acid to a reaction flask start->add_solvents add_reactants Add o-toluic acid and iodine add_solvents->add_reactants add_catalyst Introduce Niobium nitrite add_reactants->add_catalyst react Maintain reaction at 40°C (Monitor by TLC) add_catalyst->react quench Add water to precipitate the product react->quench filter_wash Filter the solid, wash with water quench->filter_wash dry Dry the solid product filter_wash->dry end Obtain this compound dry->end Protocol_2_Workflow start Start mix_reactants Charge acetic acid, water, o-toluic acid, and potassium persulfate into a reactor start->mix_reactants add_iodine_sulfuric Add iodine and sulfuric acid mix_reactants->add_iodine_sulfuric heat_reflux Heat the mixture and reflux for 8 hours at 118-120°C add_iodine_sulfuric->heat_reflux cool_precipitate Cool the reaction mixture and add water to precipitate the product heat_reflux->cool_precipitate filter Filter the reaction mixture cool_precipitate->filter purify Perform acid-based and toluene-based purification filter->purify end Obtain this compound purify->end

5-Iodo-2-methylbenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and applications of 5-Iodo-2-methylbenzoic acid, a key intermediate in pharmaceutical and chemical manufacturing.

Core Chemical Data

This compound, also known as 5-iodo-o-toluic acid, is a substituted aromatic carboxylic acid. Its chemical structure features an iodine atom and a methyl group on the benzoic acid backbone, which makes it a versatile reagent in organic synthesis.

PropertyValueCitations
CAS Number 54811-38-0[1][2][3]
Molecular Formula C₈H₇IO₂[1][2]
Molecular Weight 262.04 g/mol [2][4]
Appearance White to off-white crystalline powder[2][3]
Melting Point 176-180 °C[1][2]
Synonyms 5-Iodo-o-toluic acid, 2-Methyl-5-iodobenzoic acid[1][2]

Applications in Research and Development

This compound is a crucial building block in the synthesis of more complex molecules. Its primary application is as a chemical intermediate in the manufacturing of Active Pharmaceutical Ingredients (APIs), particularly for anti-diabetic medications. The presence of the iodine atom facilitates carbon-carbon bond formation through cross-coupling reactions, a common strategy in medicinal chemistry.[5]

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of this compound.

Synthesis of this compound via Iodination of o-Toluic Acid

This method involves the direct iodination of o-toluic acid using iodine and an oxidizing agent in an acidic medium.

Materials:

  • o-Toluic acid

  • Iodine

  • Potassium persulfate

  • Sulfuric acid

  • Acetic acid

  • Water

Procedure:

  • In a suitable reaction vessel, dissolve o-toluic acid in acetic acid.

  • Add potassium persulfate and iodine to the mixture.

  • Carefully add concentrated sulfuric acid to the reaction mixture while stirring.

  • Heat the mixture to reflux (approximately 118-120 °C) and maintain for several hours. The progress of the reaction should be monitored by an appropriate technique such as Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to approximately 90 °C.

  • Slowly add water to the cooled reaction mixture to precipitate the crude product.

  • Continue cooling the mixture to 30-35 °C.

  • Filter the precipitated solid and wash with water to remove any remaining acid and salts.

  • The crude this compound can be further purified by recrystallization from a suitable solvent, such as aqueous ethanol (B145695) or toluene, to yield a high-purity product.[4]

Visualization of Synthetic Pathway

The following diagram illustrates the general workflow for the synthesis of this compound as described in the experimental protocol.

Synthesis_Workflow Reactants o-Toluic Acid, Iodine, Potassium Persulfate, Sulfuric Acid, Acetic Acid Reaction Reflux (118-120 °C) Reactants->Reaction Mixing Precipitation Cooling and Water Addition Reaction->Precipitation Reaction Completion Filtration Filtration and Washing Precipitation->Filtration Crude Product Formation Purification Recrystallization Filtration->Purification Isolation of Crude Product Product Pure 5-Iodo-2-methylbenzoic Acid Purification->Product Purification

Caption: Synthesis Workflow for this compound.

References

The Solubility of 5-Iodo-2-methylbenzoic Acid in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-Iodo-2-methylbenzoic acid in various organic solvents. This information is critical for its application in organic synthesis, pharmaceutical formulation, and other research and development activities where it is used as a key intermediate. This document outlines qualitative solubility information, presents a framework for quantitative data, details experimental protocols for solubility determination, and provides a visual representation of a general experimental workflow.

Introduction to this compound

This compound, with the chemical formula C₈H₇IO₂, is a white to off-white crystalline powder.[1] It is a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Understanding its solubility in different organic solvents is paramount for designing efficient reaction conditions, purification strategies, and formulation approaches.

Qualitative and Quantitative Solubility Data

Available literature and supplier safety data sheets provide some qualitative insights into the solubility of this compound. It is reported to be slightly soluble in water and soluble in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and hot acetic acid.[2][3] One source also indicates its solubility in alcohol.[2]

Table 1: Illustrative Quantitative Solubility of this compound in Various Organic Solvents at 25°C

SolventChemical ClassDielectric Constant (at 20°C)Illustrative Solubility ( g/100 mL)
MethanolProtic Polar32.7Data not available
EthanolProtic Polar24.5Data not available
IsopropanolProtic Polar19.9Data not available
AcetoneAprotic Polar20.7Data not available
Ethyl AcetateAprotic Polar6.0Data not available
DichloromethaneAprotic Polar9.1Data not available
TolueneNonpolar2.4Data not available
Dimethyl Sulfoxide (DMSO)Aprotic Polar46.7Data not available
N,N-Dimethylformamide (DMF)Aprotic Polar36.7Data not available
Acetic Acid (hot)Protic Polar6.2Soluble

Note: The values in the "Illustrative Solubility" column are placeholders and should be determined experimentally.

Experimental Protocols for Solubility Determination

A precise and reproducible experimental protocol is essential for determining the quantitative solubility of this compound. The isothermal equilibrium method is a widely accepted and robust technique. This method involves creating a saturated solution of the compound in the solvent of interest at a constant temperature, followed by the quantitative analysis of the solute concentration in the saturated solution.

Isothermal Equilibrium Method

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Temperature-controlled shaker or water bath

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The presence of undissolved solid is crucial to ensure that equilibrium with the saturated solution is reached.

  • Equilibration: Place the container in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C). Agitate the mixture for a sufficient period to ensure that equilibrium is reached. The time required for equilibration can vary depending on the solvent and should be determined experimentally (e.g., by taking measurements at different time points until the concentration remains constant). A typical equilibration time is 24 to 48 hours.

  • Sample Withdrawal and Filtration: Once equilibrium is established, allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant using a syringe. Immediately pass the solution through a syringe filter to remove any undissolved particles. This step is critical to prevent overestimation of the solubility.

  • Gravimetric Determination (Optional but Recommended): Dispense the filtered, saturated solution into a pre-weighed container. Weigh the container with the solution to determine the mass of the saturated solution.

  • Quantitative Analysis:

    • HPLC Method: Dilute the filtered saturated solution with a suitable mobile phase to a concentration within the linear range of a pre-validated HPLC method. Analyze the diluted sample to determine the concentration of this compound.

    • UV-Vis Spectrophotometry Method: If this compound has a suitable chromophore, dilute the filtered saturated solution with the solvent to a concentration that gives an absorbance reading within the linear range of the Beer-Lambert law. Measure the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.

  • Calculation of Solubility: From the determined concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution. Express the solubility in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the isothermal equilibrium method.

Solubility_Determination_Workflow cluster_prep 1. Sample Preparation cluster_equilibration 2. Equilibration cluster_sampling 3. Sampling & Filtration cluster_analysis 4. Quantitative Analysis cluster_calculation 5. Calculation prep Add excess this compound to a known volume of solvent equilibration Agitate at constant temperature (e.g., 24-48 hours) prep->equilibration sampling Withdraw supernatant equilibration->sampling filtration Filter through syringe filter (e.g., 0.45 µm) sampling->filtration dilution Dilute filtered solution filtration->dilution analysis Analyze by HPLC or UV-Vis Spectrophotometry dilution->analysis calculation Calculate solubility (e.g., g/100 mL or mol/L) analysis->calculation

Caption: Workflow for solubility determination.

Conclusion

This technical guide has provided an overview of the solubility of this compound in organic solvents. While qualitative data indicates its solubility in polar organic solvents, the lack of comprehensive quantitative data in the public domain necessitates experimental determination for specific applications. The detailed isothermal equilibrium method provided herein offers a robust protocol for researchers to generate reliable and accurate solubility data. This information is crucial for the effective use of this compound in research, development, and manufacturing processes within the pharmaceutical and chemical industries.

References

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid: Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the key physicochemical properties of 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a versatile intermediate in organic synthesis and pharmaceutical research.

Physicochemical Data

The appearance and melting point of this compound are critical parameters for its identification, purity assessment, and application in further synthetic steps.

ParameterValueSource(s)
Appearance White to off-white or light yellow crystalline powder[1][2][3][4][5]
Melting Point 176-180 °C[1][2][4][6][7]

Note: Some sources have reported a melting range of 179.0 to 183.0 °C[3]. While some reports describe the compound as a colorless liquid, this is inconsistent with its high melting point and the majority of findings that identify it as a crystalline solid at room temperature[1][6].

Experimental Protocols

Determination of Melting Point (Capillary Method)

A standard and widely accepted method for determining the melting point of a crystalline solid like this compound is the capillary melting point technique.

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of the crystalline this compound is finely ground using a mortar and pestle to ensure a uniform particle size.

  • Capillary Tube Packing: The open end of a capillary tube is tapped into the powdered sample, forcing a small amount of the solid into the tube. The tube is then inverted and gently tapped on a hard surface to pack the sample into the sealed end. A sample height of 2-3 mm is ideal.

  • Apparatus Setup: The packed capillary tube is placed into the heating block of the melting point apparatus.

  • Heating and Observation:

    • The apparatus is heated at a rapid rate initially until the temperature is approximately 15-20 °C below the expected melting point (around 155-160 °C for this compound).

    • The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.

    • The sample is observed closely through the magnifying lens.

  • Data Recording:

    • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

    • The temperature at which the entire solid sample has completely transformed into a clear liquid is recorded as the end of the melting range.

    • A sharp melting range (e.g., 1-2 °C) is indicative of a pure compound.

Visualizations

Logical Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the characterization of a chemical compound like this compound in a research and development setting.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Further Application synthesis Chemical Synthesis purification Purification (e.g., Recrystallization) synthesis->purification appearance Visual Inspection (Appearance, Color) purification->appearance melting_point Melting Point Determination appearance->melting_point spectroscopy Spectroscopic Analysis (NMR, IR, MS) melting_point->spectroscopy purity_analysis Purity Assessment (HPLC, GC) spectroscopy->purity_analysis application Use in Further Synthetic Steps purity_analysis->application

Caption: Workflow for Synthesis and Characterization.

References

commercial availability and suppliers of 5-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 5-Iodo-2-methylbenzoic Acid for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (CAS No. 54811-38-0), a key chemical intermediate. The guide details its commercial availability, physicochemical properties, and established synthesis protocols, tailored for professionals in research, development, and pharmaceutical manufacturing.

Commercial Availability and Suppliers

This compound is commercially available from a variety of global suppliers, primarily based in India and China. It is offered in different grades, including technical, reagent, and high-purity (≥99%) grades, to suit applications ranging from R&D to commercial-scale production.[1][2][3][4] The compound is typically supplied as a white to off-white or light yellow crystalline powder.[5][6]

Key suppliers offering this compound for evaluation, pilot production, and commercial needs include:

  • Seema Finechem Industry LLP (India): A global supplier offering the compound for a range of applications, from R&D to commercial scale.[1][2]

  • Sandoo Pharmaceuticals and Chemicals Co., Ltd. (China): A manufacturer and supplier specializing in pharmaceutical intermediates.[7]

  • Laurice Labs (India): An exporter and supplier offering the product in powder form with 98% purity.[8]

  • Manas Petro Chem (India): A manufacturer and exporter providing the compound in powder form with 99% purity.[9]

  • Cefa-Cilinas Biotics Pvt Ltd (India): A manufacturer and exporter with the capacity to supply from 1 to 100 tons per month.[10]

  • Infinium Pharmachem Limited (India): Offers the product with an assay of not less than 99% by titrimetric analysis.[6]

  • Amitychem (China): A manufactory that has supplied the product for several years.[2]

Pricing and packaging are often customized, with some suppliers offering quantities as small as 1 gram for laboratory use and bulk packaging in HDPE drums for industrial applications.[5][10]

Physicochemical Properties

The quantitative data for this compound are summarized in the table below, providing a clear reference for its physical and chemical characteristics.

PropertyValue
CAS Number 54811-38-0[1][8]
Molecular Formula C₈H₇IO₂[1][2][5]
Molecular Weight 262.04 - 262.05 g/mol [1][2][4][5]
Appearance White to off-white or light yellow crystalline powder[5][6]
Melting Point 176 - 185 °C[1][6]
Purity ≥98% to ≥99% (GC, Neutralization titration, Titrimetric)[4][5][6][8][9]
Solubility Soluble in hot/warm acetic acid; slightly soluble in water; soluble in organic solvents like ethanol (B145695) and DMSO.[1][5][6]
Density 2.02 g/cm³[5]
EC Number 611-200-8[2][6]

Core Applications

This compound is a versatile building block in organic synthesis. Its primary and most critical application is as a pharmaceutical intermediate, particularly in the multi-step synthesis of advanced Active Pharmaceutical Ingredients (APIs) for anti-diabetic medications. The presence of the iodine atom and the carboxylic acid group allows for targeted chemical modifications, which are essential for constructing the complex molecular frameworks required for pharmacological activity.

Beyond its role in anti-diabetic drug development, it is also used in the synthesis of other functional chemicals, agrochemicals, and as an analytical reagent.[1][3]

G cluster_input Starting Material cluster_process Drug Development Workflow cluster_output Final Product & Application A This compound (Key Intermediate) B Multi-Step Organic Synthesis A->B C Advanced API (e.g., for Anti-Diabetic Drugs) B->C D Pharmaceutical Formulation C->D E Therapeutic Treatment D->E

Role in Pharmaceutical Synthesis

Experimental Protocols: Synthesis of this compound

The industrial production of this compound is primarily achieved through the direct iodination of 2-methylbenzoic acid (o-toluic acid). Various methods exist, often employing an oxidizing agent in an acidic solvent. Below is a consolidated methodology based on published patents and chemical literature.[11][12][13][14]

Objective:

To synthesize this compound with high yield and purity via iodination of o-toluic acid.

Materials and Reagents:
  • o-Toluic acid (2-methylbenzoic acid)

  • Iodine (I₂)

  • Oxidizing agent (e.g., iodic acid, potassium persulfate, nitric acid)[11][12][13]

  • Solvent (e.g., acetic acid)[11][12]

  • Catalyst/Promoter (e.g., concentrated sulfuric acid, H-β-form zeolite)[11][12]

  • Acetic anhydride[12][14]

  • Deionized water

  • Recrystallization solvent (e.g., ethyl acetate (B1210297), toluene)[11][13]

Reaction Step:
  • In a suitable reaction vessel (e.g., a three-neck flask equipped with a reflux condenser), charge the solvent (acetic acid) and any promoters (e.g., sulfuric acid, acetic anhydride).[11][12]

  • Stir the mixture and add o-toluic acid, iodine, and the chosen oxidizing agent.[11][12] In some procedures, a microporous compound like a zeolite is added to improve selectivity.[12][14][15]

  • Heat the reaction mixture. The temperature is typically maintained between 40°C and reflux (around 122°C), depending on the specific reagents used.[11][12]

  • Monitor the reaction progress using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), until the starting material (o-toluic acid) is consumed. The reaction time can be several hours.[11][12]

Work-up and Purification Step:
  • Upon completion, cool the reaction mixture. If a solid catalyst like zeolite was used, it is removed by filtration at this stage.[12]

  • Precipitate the crude product by adding a significant volume of water to the filtrate.[11][13]

  • Filter the resulting solid precipitate and wash it thoroughly with water to remove residual acids and inorganic salts.

  • Dry the crude solid product.

  • For high-purity requirements, perform recrystallization using a suitable organic solvent like ethyl acetate or toluene.[11][13] This step is crucial for removing isomers (e.g., 3-iodo-2-methylbenzoic acid) and other impurities.

  • The final product, high-purity this compound, is obtained as white crystals after drying. Yields of over 88% and purities exceeding 99% have been reported.[11]

G cluster_reactants Reactants & Catalysts cluster_process Process cluster_output Product A o-Toluic Acid D Reaction Mixture (Heating & Stirring) A->D B Iodine & Oxidizing Agent (e.g., Iodic Acid) B->D C Solvent & Promoter (e.g., Acetic Acid, H₂SO₄) C->D E Precipitation (Addition of Water) D->E F Filtration & Washing E->F G Drying F->G Crude Product H Purification (e.g., Recrystallization) G->H I High-Purity This compound H->I

General Synthesis Workflow

References

The Reactive Nature of the Carbon-Iodine Bond in 5-Iodo-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 22, 2025 – Researchers, scientists, and professionals in drug development now have access to an in-depth technical guide on the reactivity of the carbon-iodine (C-I) bond in 5-Iodo-2-methylbenzoic acid. This whitepaper provides a comprehensive overview of the molecule's synthetic utility, focusing on its application in palladium-catalyzed cross-coupling reactions, which are pivotal in the construction of complex molecular architectures.

This compound is a versatile building block in organic synthesis, primarily due to the high reactivity of its C-I bond. This bond is susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a diverse array of compounds with potential applications in pharmaceuticals and materials science.

Understanding the Carbon-Iodine Bond

Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

The C-I bond in this compound serves as an excellent synthetic handle for introducing a wide variety of functional groups onto the benzoic acid scaffold.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds by reacting an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. This reaction is widely used to synthesize biaryl compounds, which are common motifs in pharmaceuticals.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

Coupling PartnerCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O80-11012-2460-80 (estimated)
4-Methylphenylboronic acidPd(OAc)₂Amberlite IRA-400(OH)H₂O/Ethanol601-2Not Specified
Heteroaryl boronic acidPdCl₂(PPh₃)₂Na₂CO₃Dioxane1508-24High (estimated)

Note: The data presented are based on generalized protocols and reactions with structurally similar aryl iodides. Actual results with this compound may vary and require optimization.

Experimental Protocol: Suzuki-Miyaura Coupling (General)

A mixture of this compound (1.0 equiv.), the desired boronic acid (1.2-1.5 equiv.), a palladium catalyst such as Pd(OAc)₂ or PdCl₂(PPh₃)₂ (2-5 mol%), a suitable ligand if necessary (e.g., SPhos), and a base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃, 2.0 equiv.) is prepared in a reaction vessel. A degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water, is added. The reaction mixture is heated under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 60 to 150°C for a period of 1 to 24 hours, with reaction progress monitored by an appropriate technique like TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is then dried, concentrated, and the crude product is purified by a suitable method such as column chromatography.

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(OR')L2 Ar-Pd(II)(OR')L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(OR')L2 Ligand Exchange (Base, -I⁻) Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(OR')L2->Ar-Pd(II)(Ar')L2 Transmetalation (Ar'-B(OR)₂) Ar-Pd(II)(Ar')L2->Pd(0)L2 Reductive Elimination (Ar-Ar') Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(C≡CR)L2 Ar-Pd(II)(I)L2->Ar-Pd(II)(C≡CR)L2 Transmetalation Cu(I)-C≡CR Cu(I)-C≡CR Ar-Pd(II)(C≡CR)L2->Pd(0)L2 Reductive Elimination (Ar-C≡CR) Cu(I)I Cu(I)I Cu(I)I->Cu(I)-C≡CR Base, R-C≡C-H Cu(I)-C≡CR->Cu(I)I to Pd Cycle Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(NHR'R'')L2]⁺I⁻ [Ar-Pd(II)(NHR'R'')L2]⁺I⁻ Ar-Pd(II)(I)L2->[Ar-Pd(II)(NHR'R'')L2]⁺I⁻ Amine Coordination (R'R''NH) Ar-Pd(II)(NR'R'')L Ar-Pd(II)(NR'R'')L [Ar-Pd(II)(NHR'R'')L2]⁺I⁻->Ar-Pd(II)(NR'R'')L Deprotonation (Base) Ar-Pd(II)(NR'R'')L->Pd(0)L2 Reductive Elimination (Ar-NR'R'') Heck_Reaction Pd(0)L2 Pd(0)L2 Ar-Pd(II)(I)L2 Ar-Pd(II)(I)L2 Pd(0)L2->Ar-Pd(II)(I)L2 Oxidative Addition (Ar-I) [Ar-Pd(II)(alkene)L]⁺I⁻ [Ar-Pd(II)(alkene)L]⁺I⁻ Ar-Pd(II)(I)L2->[Ar-Pd(II)(alkene)L]⁺I⁻ Alkene Coordination R-CH₂-CH(Ar)-Pd(II)(I)L R-CH₂-CH(Ar)-Pd(II)(I)L [Ar-Pd(II)(alkene)L]⁺I⁻->R-CH₂-CH(Ar)-Pd(II)(I)L Migratory Insertion H-Pd(II)(I)L2 H-Pd(II)(I)L2 R-CH₂-CH(Ar)-Pd(II)(I)L->H-Pd(II)(I)L2 β-Hydride Elimination (Product) H-Pd(II)(I)L2->Pd(0)L2 Reductive Elimination (Base)

The Versatility of 5-Iodo-2-methylbenzoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Iodo-2-methylbenzoic acid, a seemingly simple aromatic carboxylic acid, has emerged as a pivotal building block in modern medicinal chemistry. Its unique structural features—a reactive iodine atom and a strategically positioned methyl group on a benzoic acid scaffold—provide a versatile platform for the synthesis of a diverse array of biologically active molecules. This technical guide delves into the core applications of this compound, offering insights into its role in the development of targeted therapies, including kinase inhibitors and its crucial function as a key intermediate in the synthesis of the blockbuster anti-diabetic drug, Canagliflozin. We will explore quantitative structure-activity relationships, provide detailed experimental protocols, and visualize key synthetic and signaling pathways to empower researchers in their drug discovery endeavors.

Core Applications in Medicinal Chemistry

This compound's utility in medicinal chemistry is primarily attributed to its role as a versatile intermediate. The presence of the iodine atom allows for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, enabling the introduction of diverse functionalities and the construction of complex molecular architectures. The methyl group can influence the conformation and metabolic stability of the final compound, while the carboxylic acid group provides a handle for amide bond formation or other modifications.

Anti-Diabetic Agents: The Synthesis of Canagliflozin

One of the most significant applications of this compound is its role as a key starting material in the synthesis of Canagliflozin, a sodium-glucose co-transporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes.[1] The synthesis involves a multi-step process where the iodinated benzoic acid is transformed into a complex C-aryl glucoside.

The following is a representative, multi-step protocol for the synthesis of Canagliflozin, starting from this compound.

Step 1: Acylation of 2-(4-fluorophenyl)thiophene (B192845)

  • To a solution of this compound in a suitable solvent such as dichloromethane (B109758), add a catalytic amount of N,N-dimethylformamide (DMF).

  • Cool the mixture to 0°C and slowly add oxalyl chloride or thionyl chloride to form the corresponding acid chloride.

  • In a separate flask, dissolve 2-(4-fluorophenyl)thiophene and a Lewis acid (e.g., aluminum chloride) in an appropriate solvent.

  • Slowly add the freshly prepared 5-iodo-2-methylbenzoyl chloride to the thiophene (B33073) solution at a controlled temperature.

  • Monitor the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until completion.

  • Upon completion, quench the reaction with an aqueous acid solution and extract the product with an organic solvent.

  • Purify the resulting ketone intermediate by crystallization or column chromatography.[2][3]

Step 2: Reduction of the Ketone

  • Dissolve the ketone intermediate from Step 1 in a suitable solvent system (e.g., a mixture of dichloromethane and acetonitrile).

  • Cool the solution to 0°C and add a reducing agent, such as triethylsilane, followed by a Lewis acid like boron trifluoride etherate.

  • Allow the reaction to warm to room temperature and stir until the reduction is complete, as monitored by TLC or HPLC.

  • Work up the reaction by quenching with a basic aqueous solution and extract the product.

  • Purify the resulting 2-((5-(4-fluorophenyl)thiophen-2-yl)methyl)-1-iodo-4-methylbenzene.[3]

Step 3: C-Aryl Glycosylation

  • In a dry reaction vessel under an inert atmosphere, dissolve the product from Step 2 in a mixture of anhydrous toluene (B28343) and tetrahydrofuran (B95107) (THF).

  • Cool the solution to a low temperature (e.g., -78°C).

  • Add a solution of n-butyllithium in hexanes dropwise to perform a lithium-halogen exchange.

  • To this lithiated species, add a solution of a protected gluconolactone, such as 2,3,4,6-tetra-O-(trimethylsilyl)-D-glucono-1,5-lactone, in an anhydrous solvent.

  • After the addition is complete, stir the reaction mixture at low temperature for a specified time.[4]

Step 4: Deprotection and Formation of Canagliflozin

  • Quench the reaction from Step 3 with a solution of methanesulfonic acid in methanol (B129727) at low temperature.

  • Allow the reaction to warm to room temperature and stir until the deprotection of the silyl (B83357) groups and the formation of the pyranose ring is complete.

  • Neutralize the reaction with a basic aqueous solution and extract the crude Canagliflozin.

  • Purify the final product by crystallization from a suitable solvent system to obtain pure Canagliflozin.[4]

G Canagliflozin Synthesis Workflow cluster_start Starting Materials cluster_synthesis Key Synthetic Steps cluster_end Final Product This compound This compound Acylation Friedel-Crafts Acylation This compound->Acylation 2-(4-fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene 2-(4-fluorophenyl)thiophene->Acylation Reduction Ketone Reduction Acylation->Reduction Ketone Intermediate Glycosylation C-Aryl Glycosylation Reduction->Glycosylation Thiophene Derivative Deprotection Deprotection & Cyclization Glycosylation->Deprotection Glycosylated Intermediate Canagliflozin Canagliflozin Deprotection->Canagliflozin

Caption: A simplified workflow for the synthesis of Canagliflozin.

Kinase Inhibitors in Cancer Therapy

The iodinated benzoic acid scaffold is a valuable starting point for the development of kinase inhibitors, a class of targeted cancer therapies. The iodine atom serves as a handle for introducing various heterocyclic moieties that can interact with the ATP-binding site of kinases.

A study on N-alkyl substituted iodoquinazoline derivatives demonstrated their potential as dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR).[5] While this study used 5-iodoanthranilic acid, the principles of using an iodinated benzoic acid core are directly applicable. These kinases are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis.[6]

Compound IDTarget(s)Cell LineIC50 (µM)Reference
9c VEGFR-2, EGFRHepG2 (Liver)5.00[5]
MCF-7 (Breast)6.00[5]
HCT116 (Colorectal)5.17[5]
A549 (Lung)5.25[5]

This protocol outlines a general approach for synthesizing iodoquinazoline-based kinase inhibitors, inspired by the reported literature.[5]

Step 1: Synthesis of 6-Iodo-1-alkylquinazoline-2,4(1H,3H)-dione

  • React 5-iodoanthranilic acid (a close analog of this compound) with an alkylating agent (e.g., ethyl iodide or propyl iodide) to obtain the corresponding N-alkyl derivative.

  • Fuse the N-alkylated intermediate with urea (B33335) at an elevated temperature to yield the 6-iodo-1-alkylquinazoline-2,4(1H,3H)-dione.

Step 2: N-Alkylation with Chloroacetamide Derivatives

  • React the product from Step 1 with a suitable chloroacetamide derivative in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF.

  • Monitor the reaction progress by TLC. Upon completion, pour the reaction mixture into water and collect the precipitated product by filtration.

Step 3: Hydrazinolysis

Step 4: Condensation with Aldehydes or Ketones

  • React the hydrazide from Step 3 with a variety of aromatic or heteroaromatic aldehydes or ketones in a suitable solvent with a catalytic amount of acid to form the final Schiff base derivatives.

  • Purify the final compounds by recrystallization or column chromatography.

G VEGFR/EGFR Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PI3K PI3K VEGFR->PI3K EGFR EGFR RAS RAS EGFR->RAS EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Transcription->Proliferation Angiogenesis Angiogenesis Transcription->Angiogenesis Survival Survival Transcription->Survival

Caption: Key signaling cascades initiated by VEGFR and EGFR activation.

Dihydrofolate Reductase (DHFR) Inhibitors

Derivatives of iodinated aromatic compounds have also been explored as inhibitors of dihydrofolate reductase (DHFR), an enzyme essential for the synthesis of nucleic acids and amino acids. A study on 5-(5-iodo-2-isopropyl-4-methoxyphenoxy)pyrimidine-2,4-diamine derivatives highlighted their potential as novel DHFR inhibitors against Staphylococcus aureus. While not directly derived from this compound, this demonstrates the broader utility of the iodinated phenyl motif in designing enzyme inhibitors.

Poly(ADP-ribose) Polymerase (PARP) Inhibitors

While no direct synthesis of PARP inhibitors from this compound has been found in the reviewed literature, the general structure of many PARP inhibitors incorporates a substituted benzamide (B126) moiety. The carboxylic acid function of this compound is well-suited for the synthesis of such benzamide derivatives. The iodo-substituent could be used as a handle to introduce further complexity and modulate the physicochemical properties of the resulting molecules to optimize their interaction with the PARP enzyme. Further research in this area could yield novel and potent PARP inhibitors.

The Role of this compound as a Versatile Building Block

The chemical reactivity of this compound makes it a valuable and versatile starting material in medicinal chemistry. The following diagram illustrates its potential for diversification into various bioactive scaffolds.

G This compound as a Versatile Building Block cluster_reactions Chemical Transformations cluster_products Bioactive Scaffolds This compound This compound Amide Amide Coupling This compound->Amide Ester Esterification This compound->Ester Suzuki Suzuki Coupling This compound->Suzuki Sonogashira Sonogashira Coupling This compound->Sonogashira Heck Heck Coupling This compound->Heck Amides Benzamides (e.g., potential PARP inhibitors) Amide->Amides Esters Benzoate Esters Ester->Esters Biaryls Biaryl Compounds (e.g., kinase inhibitor fragments) Suzuki->Biaryls Alkynes Aryl Alkynes Sonogashira->Alkynes Alkenes Aryl Alkenes Heck->Alkenes

Caption: Diversification of this compound into various scaffolds.

Conclusion

This compound is a powerful and versatile building block in the arsenal (B13267) of medicinal chemists. Its demonstrated role in the synthesis of the anti-diabetic drug Canagliflozin and its potential for the development of targeted therapies like kinase inhibitors underscore its importance in drug discovery. The strategic placement of its functional groups allows for a wide range of chemical transformations, paving the way for the creation of novel and complex bioactive molecules. This technical guide provides a foundational understanding of its applications and offers practical insights for researchers aiming to leverage this valuable intermediate in their quest for new therapeutics. Further exploration into its use for developing other classes of inhibitors, such as PARP inhibitors, holds significant promise for future drug development efforts.

References

Spectroscopic Analysis of 5-Iodo-2-methylbenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a key intermediate in various synthetic applications. This document outlines available mass spectrometry and infrared spectroscopy data, along with generalized experimental protocols for acquiring such spectra. Due to the absence of publicly available experimental NMR data at the time of this report, a detailed analysis is not included; however, expected chemical shifts are discussed based on the molecular structure.

Molecular Structure and Properties

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₇IO₂

  • Molecular Weight: 262.04 g/mol [1]

  • Appearance: Off-white to light yellow crystalline powder.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation and purity assessment of chemical compounds. The following sections present the available and expected spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

ProtonsExpected Chemical Shift (ppm)Multiplicity
-COOH> 10Singlet (broad)
Aromatic-H7.0 - 8.5Multiplet
-CH₃2.2 - 2.7Singlet

¹³C NMR (Carbon-13 NMR):

CarbonExpected Chemical Shift (ppm)
-C=O165 - 185
Aromatic C-I90 - 100
Aromatic C-H120 - 140
Aromatic C-C125 - 150
-CH₃20 - 30
Mass Spectrometry (MS)

Mass spectrometry of this compound confirms its molecular weight. The gas chromatography-mass spectrometry (GC-MS) data indicates a molecular ion peak corresponding to the compound's molecular weight.[1]

m/zProposed FragmentRelative Intensity
262[M]⁺ (Molecular Ion)Top Peak[1]
244[M - H₂O]⁺2nd Highest[1]
216[M - H₂O - CO]⁺3rd Highest[1]
Infrared (IR) Spectroscopy

The infrared spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. While a specific experimental spectrum with detailed peak assignments is not available, the expected characteristic peaks are listed below based on established IR spectroscopy principles for benzoic acid derivatives.[3]

Functional GroupVibrationExpected Wavenumber (cm⁻¹)
O-H (Carboxylic Acid)Stretching (H-bonded)2500-3300 (broad)
C-H (Aromatic)Stretching3000-3100
C-H (Methyl)Stretching2850-3000
C=O (Carboxylic Acid)Stretching1680-1710
C=C (Aromatic)Stretching1450-1600
C-O (Carboxylic Acid)Stretching1210-1320
C-IStretching500-600

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed above. These methods are based on standard laboratory procedures for the analysis of benzoic acid derivatives.[4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) by applying a Fourier transform, phasing, and baseline correction to obtain the final spectrum.

Mass Spectrometry (MS)
  • Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent such as methanol (B129727) or acetonitrile.

  • Instrumentation: Introduce the sample into the mass spectrometer. For volatile compounds, gas chromatography (GC) can be used for separation prior to mass analysis. For less volatile compounds, direct infusion into an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source is common.

  • Analysis: Acquire the mass spectrum, ensuring to scan a mass range that includes the expected molecular ion.

  • Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample with dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Background Spectrum: Record a background spectrum of the empty sample compartment or a pure KBr pellet.

  • Sample Spectrum: Place the KBr pellet containing the sample in the IR spectrometer and record the spectrum.

  • Data Analysis: The spectrometer software will automatically subtract the background spectrum from the sample spectrum to produce the final IR spectrum of the compound.

Workflow and Data Analysis Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound, from sample preparation to final data interpretation.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS Prep_IR Prepare KBr Pellet Sample->Prep_IR Acq_NMR NMR Spectrometer Prep_NMR->Acq_NMR Acq_MS Mass Spectrometer Prep_MS->Acq_MS Acq_IR IR Spectrometer Prep_IR->Acq_IR Proc_NMR Fourier Transform, Phasing, Baseline Correction Acq_NMR->Proc_NMR Proc_MS Peak Detection, Mass Calibration Acq_MS->Proc_MS Proc_IR Background Subtraction Acq_IR->Proc_IR Analysis_NMR Chemical Shift & Coupling Constant Analysis Proc_NMR->Analysis_NMR Analysis_MS Molecular Ion & Fragmentation Pattern Proc_MS->Analysis_MS Analysis_IR Functional Group Identification Proc_IR->Analysis_IR Final_Structure Structural Elucidation Analysis_NMR->Final_Structure Analysis_MS->Final_Structure Analysis_IR->Final_Structure

Caption: General workflow for spectroscopic analysis.

References

An In-depth Technical Guide to the Safety and Handling of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 5-Iodo-2-methylbenzoic acid (CAS No. 54811-38-0), a compound utilized in pharmaceutical intermediates and organic synthesis.[1][2] Adherence to these guidelines is crucial for ensuring a safe laboratory environment and minimizing potential exposure risks.

Section 1: GHS Hazard Identification and Classification

This compound is classified under the Globally Harmonized System (GHS) with the following hazards:

  • Skin irritation (Category 2) [3][4]

  • Serious eye irritation (Category 2) [3][4]

  • Specific target organ toxicity – single exposure (Category 3), Respiratory system [3][5]

GHS Label Elements:

  • Pictogram:

    alt text

  • Signal Word: Warning [3][4]

  • Hazard Statements:

    • H315: Causes skin irritation.[3][4]

    • H319: Causes serious eye irritation.[3][4]

    • H335: May cause respiratory irritation.[3][4]

  • Precautionary Statements: A comprehensive list of precautionary statements is provided in the table below.

Section 2: Quantitative Safety and Physical Data

The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C8H7IO2[4]
Molecular Weight 262.04 g/mol [4]
CAS Number 54811-38-0[4]
Appearance White to off-white crystalline powder[1]
Melting Point 186-190°C[1]
Solubility Slightly soluble in water, soluble in organic solvents like ethanol (B145695) and DMSO.[1]
Purity ≥98%[1]
Toxicity to fish No data available[3]
Toxicity to daphnia No data available[3]
Toxicity to algae No data available[3]

Section 3: Detailed Experimental Protocols for Safe Handling

3.1 Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[6][7]

  • Ensure that an eyewash station and safety shower are readily accessible.[8]

3.2 Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Wear impervious clothing and protective gloves (e.g., nitrile rubber).

  • Respiratory Protection: If dust is generated or exposure limits are exceeded, use a full-face respirator with an appropriate particulate filter.[3][6]

3.3 Weighing and Transferring the Compound:

  • Preparation: Don the appropriate PPE before handling the chemical.

  • Work Area: Conduct all manipulations within a chemical fume hood to minimize inhalation exposure.

  • Static Control: Use an anti-static weighing pan to prevent scattering of the powder.

  • Dispensing: Carefully scoop the required amount of this compound from the stock container onto the weighing paper or into a vessel. Avoid generating dust.[7]

  • Transfer: Gently transfer the weighed compound into the reaction vessel. If any powder adheres to the weighing paper, tap it gently to dislodge the remaining solid.

  • Cleaning: Clean the spatula and weighing area immediately after use with a damp cloth to prevent residual contamination.

  • Container Sealing: Tightly close the stock container after use and store it in a cool, dry, and well-ventilated place.[1]

3.4 Dissolving the Compound:

  • Solvent Addition: In a chemical fume hood, add the chosen solvent (e.g., ethanol, DMSO) to the vessel containing the weighed this compound.

  • Mixing: Use a magnetic stirrer or gentle swirling to dissolve the solid. Avoid splashing.

  • Heating (if necessary): If heating is required to aid dissolution, use a water bath or a heating mantle with a stirrer. Avoid open flames.

  • Observation: Ensure the compound is fully dissolved before proceeding with the reaction.

Section 4: Emergency Procedures

4.1 First-Aid Measures:

  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[3] If you feel unwell, get medical help.[3]

  • If on Skin: Take off contaminated clothing immediately.[3] Wash the affected area with plenty of water.[3] If skin irritation occurs, get medical help.[3]

  • If in Eyes: Rinse cautiously with water for several minutes.[3] Remove contact lenses, if present and easy to do. Continue rinsing.[3]

  • If Swallowed: Rinse mouth with water.[3] Do not induce vomiting.[3] Call a doctor or Poison Control Center immediately.[3]

4.2 Fire-Fighting Measures:

  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[3]

  • Protective Equipment: Wear a self-contained breathing apparatus for firefighting if necessary.[3]

4.3 Accidental Release Measures:

  • Personal Precautions: Avoid dust formation and contact with the skin and eyes.[3] Use personal protective equipment.[3]

  • Environmental Precautions: Prevent further leakage or spillage if it is safe to do so.[3] Do not let the chemical enter drains.[3]

  • Methods for Cleaning Up: Collect the spilled material and place it in a suitable, closed container for disposal.[3]

Section 5: Storage and Disposal

  • Storage: Store in a cool, dry, well-ventilated place in a tightly closed container.[1][6] Store locked up.[3]

  • Disposal: Dispose of contents and container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[3]

Section 6: Visualized Workflows

The following diagrams illustrate key safety workflows for handling this compound.

Spill_Response_Workflow cluster_0 Initial Response cluster_1 Assessment & PPE cluster_2 Containment & Cleanup cluster_3 Disposal Spill Spill Occurs Evacuate Evacuate Immediate Area Spill->Evacuate Alert Alert Supervisor & Safety Officer Evacuate->Alert Assess Assess Spill Size & Hazard Alert->Assess DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator) Assess->DonPPE Contain Contain Spill with Inert Material DonPPE->Contain Collect Collect Material into Labeled Waste Container Contain->Collect Decontaminate Decontaminate Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Regulations Decontaminate->Dispose

Caption: Workflow for responding to an accidental spill.

PPE_Selection_Workflow cluster_hazards Hazard Assessment cluster_ppe Required PPE Start Handling this compound SkinIrritant Skin Irritant (H315) Start->SkinIrritant EyeIrritant Eye Irritant (H319) Start->EyeIrritant RespiratoryIrritant Respiratory Irritant (H335) Start->RespiratoryIrritant Gloves Protective Gloves SkinIrritant->Gloves LabCoat Lab Coat/Protective Clothing SkinIrritant->LabCoat Goggles Safety Goggles/Face Shield EyeIrritant->Goggles Respirator Respirator (if dust is generated) RespiratoryIrritant->Respirator

Caption: Decision process for selecting appropriate PPE.

References

A Technical Guide to the Historical Synthesis of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the historical and modern synthetic methods for producing 5-Iodo-2-methylbenzoic acid, a valuable intermediate in the pharmaceutical and chemical industries. This document details key experimental protocols, presents comparative quantitative data, and visualizes the core synthetic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Early Synthesis Methods: Direct Iodination with Harsh Reagents

The earliest documented syntheses of this compound relied on direct iodination of 2-methylbenzoic acid (o-toluic acid) using strong oxidizing agents. These methods were characterized by their straightforward approach but suffered from low yields and the use of hazardous materials.

A notable early method was reported in 1930, involving the reaction of 2-methylbenzoic acid with iodine in the presence of sodium nitrite (B80452) and fuming sulfuric acid.[1][2] This approach, however, resulted in a remarkably low yield of only 18%.[1][3][4] Another significant historical method, documented in 1974, utilized potassium iodide in the presence of thallium(III) trifluoroacetate (B77799).[1][3][4] While an alternative, this method also proved inefficient, with yields as low as 33%, and involved a highly toxic thallium salt, rendering it unsuitable for industrial-scale production.[1][2]

Experimental Protocol: Iodination with Iodine, Sodium Nitrite, and Fuming Sulfuric Acid (1930)
Experimental Protocol: Iodination with Potassium Iodide and Thallium(III) Trifluoroacetate (1974)

This method involves the reaction of 2-methylbenzoic acid with potassium iodide, where thallium(III) trifluoroacetate serves as an oxidizing agent to generate an electrophilic iodine species. The high toxicity of the thallium salt is a significant drawback of this procedure.

The Sandmeyer Reaction: A Multi-step Indirect Approach

An alternative to direct iodination is the Sandmeyer reaction, a versatile method for introducing a variety of substituents onto an aromatic ring.[5] This multi-step process involves the diazotization of an aromatic amine, followed by a substitution reaction with an iodide salt.[6] While generally applicable, for the synthesis of this compound, this would typically start from 2-amino-5-methylbenzoic acid or a precursor that can be converted to it. The Sandmeyer reaction often involves diazotization, reduction, and diazo removal-iodination, which can make the overall process cumbersome.[1][3][7]

Representative Experimental Protocol: Sandmeyer-type Synthesis of 2-Iodo-5-methylbenzoic Acid

The following protocol for the synthesis of the isomer 2-iodo-5-methyl-benzoic acid from 5-methyl-anthranilic acid illustrates the general steps of a Sandmeyer-type reaction that can be conceptually applied to the synthesis of this compound from the corresponding aniline (B41778) derivative.

  • Diazotization: 20 g of 5-methyl-anthranilic acid are suspended in 200 ml of 3-N hydrochloric acid at 0°C. A solution of 10 g of sodium nitrite in 20 ml of water is added dropwise with stirring, and the mixture is stirred for an additional 25 minutes at 0°C.[8]

  • Iodination: A solution of 26.5 g of potassium iodide, 30 ml of 3-N hydrochloric acid, and 30 ml of water is then added dropwise at 5°-10°C.[8]

  • Reaction Completion and Work-up: The mixture is stirred for an additional 30 minutes at room temperature and for 2 hours at reflux. After cooling, sodium thiosulfate (B1220275) is added until the solution turns yellow.[8]

  • Purification: The resulting crystalline 2-iodo-5-methyl-benzoic acid is collected by vacuum filtration, washed with water, and then dissolved in ether. The ether solution is washed with sodium thiosulfate solution and water, dried over sodium sulfate, and evaporated to yield the product.[8]

Modern Direct Iodination Methods: Improved Yields and Milder Conditions

In recent decades, significant efforts have been made to develop more efficient, selective, and environmentally benign methods for the synthesis of this compound. These modern approaches to direct iodination have largely superseded the older, harsher methods.

Iodination with Iodine and Periodic Acid

A common and effective modern method involves the use of iodine in combination with an oxidizing agent such as periodic acid or a periodate (B1199274) salt, often in the presence of an acid catalyst like sulfuric acid in a solvent such as acetic acid.[1][9] This method has been shown to produce yields in the range of 52% to 65%, a significant improvement over the historical methods, although the purity of the crude product may be around 95%, necessitating further purification.[1][4]

  • Reaction Setup: In a three-necked flask, charge 15 g of 2-methylbenzoic acid, 12 g of iodine, 7.2 g of a 50% periodic acid solution, 92 ml of acetic acid, and 4.7 g of concentrated sulfuric acid.[3][9]

  • Reaction: Heat the mixture in an oil bath to approximately 120°C and maintain reflux for 7 hours.[9]

  • Work-up and Purification: After cooling to room temperature, the precipitated crystals are filtered. The solid is then dissolved in about 500 ml of methylene (B1212753) chloride and washed sequentially with a 5% sodium thiosulfate (hypo) solution, 10% sodium carbonate solution, and distilled water. The organic layer is then dried.[9]

Iodination with Iodine and Potassium Persulfate

Another high-yielding direct iodination method employs potassium persulfate as the oxidizing agent in a mixed solvent system.

  • Reaction Setup: In a 500 ml reaction flask under a nitrogen atmosphere, add 200 g of acetic acid, 20 g of water, and 20 g of concentrated sulfuric acid at room temperature and mix.[7][10] Successively add 49 g (0.36 mol) of o-methylbenzoic acid, 50 g of potassium persulfate, and finally 38 g (0.15 mol) of iodine.[7][10]

  • Reaction: Stir the mixture for 30 minutes, then slowly raise the temperature to 50°C and hold for 1 hour. Subsequently, increase the temperature to 70°C for 2 hours, and finally to 90°C for 3-4 hours, by which time the color of the iodine should fade.[7][10]

  • Purification: The product can be purified by recrystallization from 70% acetic acid/water. The mixture is heated until clear, then slowly cooled to 15-20°C to induce crystallization. The solid is collected by suction filtration, washed with a small amount of 50% aqueous acetic acid, and dried.[10][11]

Iodination in the Presence of a Microporous Compound

A more recent and highly efficient method involves the iodination of 2-methylbenzoic acid in the presence of a microporous compound, such as a β-form zeolite, along with iodine, an oxidizing agent (like iodic acid), and acetic anhydride.[1] This method can achieve high yields and selectivity, leading to a high-purity product.[1]

  • Reaction Setup: In a 200-mL three-neck flask equipped with a reflux condenser, place 76.5 g of acetic acid, 23.5 g of acetic anhydride, 20.0 g of 2-methylbenzoic acid, 14.4 g of iodine, 8.6 g of a 70% aqueous iodic acid solution, and 4.6 g of H-β-form zeolite.[2]

  • Reaction: Heat the mixture to a reflux temperature of 122°C and maintain for four hours.[2]

  • Work-up and Purification: After the reaction is complete, the H-β-form zeolite is removed by filtration. The filtrate is then cooled to room temperature to precipitate the product, which is collected by filtration and dried.[2]

Quantitative Data Summary

Synthesis MethodStarting MaterialKey ReagentsReported YieldYear of Publication/Patent
Direct Iodination2-Methylbenzoic acidIodine, Sodium Nitrite, Fuming Sulfuric Acid18%1930
Direct Iodination2-Methylbenzoic acidPotassium Iodide, Thallium(III) Trifluoroacetate33%1974
Direct Iodination2-Methylbenzoic acidIodine, Periodic Acid, Sulfuric Acid52-65%2003
Direct Iodination2-Methylbenzoic acidIodine, Potassium Persulfate, Sulfuric AcidHigh (not specified)2016
Direct Iodination with Zeolite2-Methylbenzoic acidIodine, Iodic Acid, Acetic Anhydride, H-β-form Zeolite89.3%2006
Direct Iodinationo-Toluic acidAmmonium Cerium(IV) Nitrate, Iodine, Sulfuric Acid94.5%Recent (not specified)

Visualizing the Synthetic Pathways

The following diagrams illustrate the core transformations in the historical and modern synthesis of this compound.

G MB_acid 2-Methylbenzoic Acid Iodo_MB_acid This compound MB_acid->Iodo_MB_acid Direct Iodination (Various Reagents)

Caption: General scheme for the direct iodination of 2-methylbenzoic acid.

G Amino_acid 2-Amino-5-methylbenzoic Acid Diazonium Diazonium Salt Amino_acid->Diazonium Diazotization (NaNO2, H+) Iodo_MB_acid2 This compound Diazonium->Iodo_MB_acid2 Iodination (KI)

Caption: Simplified workflow of the Sandmeyer reaction for synthesis.

G Start Start: 2-Methylbenzoic Acid + Reagents Reaction Reaction (Heating/Stirring) Start->Reaction Workup Work-up (Cooling, Filtration, Washing) Reaction->Workup Purification Purification (Recrystallization) Workup->Purification Product Final Product: This compound Purification->Product

References

Methodological & Application

Application Notes and Protocols for the Suzuki Coupling of 5-Iodo-2-methylbenzoic Acid with Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures. These motifs are of significant interest in medicinal chemistry and materials science. This document provides a detailed protocol for the palladium-catalyzed Suzuki coupling of 5-iodo-2-methylbenzoic acid with various arylboronic acids. The presence of the carboxylic acid functionality and the substitution pattern of the starting material make the resulting biaryl carboxylic acids valuable intermediates in the synthesis of complex molecules and active pharmaceutical ingredients.

The reaction is versatile, generally high-yielding, and tolerant of a wide range of functional groups. The choice of catalyst, ligand, base, and solvent system is crucial for achieving optimal results, particularly when dealing with sterically hindered or electronically demanding substrates.

Reaction Scheme

The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below. The reaction involves a palladium catalyst, a base, and a suitable solvent system to yield the corresponding 5-aryl-2-methylbenzoic acid.

G cluster_reactants Reactants cluster_reagents Reaction Conditions cluster_products Product 5-Iodo-2-methylbenzoic_acid This compound plus1 + 5-Iodo-2-methylbenzoic_acid->plus1 Arylboronic_acid Arylboronic Acid (R-B(OH)2) Arylboronic_acid->plus1 Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Base Base (e.g., K2CO3) Solvent Solvent (e.g., Dioxane/H2O) Product 5-Aryl-2-methylbenzoic Acid reaction_arrow reaction_arrow plus1->reaction_arrow reaction_arrow->Product Pd Catalyst, Base Solvent, Heat

Caption: General Suzuki coupling of this compound.

Data Presentation

The following table summarizes the expected yields for the Suzuki coupling of this compound with a variety of arylboronic acids under optimized conditions. These values are representative and may vary based on the specific reaction conditions and the purity of the reagents.

EntryArylboronic Acid (R- in R-B(OH)₂)ProductTypical Yield (%)
1Phenyl2-Methyl-5-phenylbenzoic acid85 - 95
24-Methoxyphenyl5-(4-Methoxyphenyl)-2-methylbenzoic acid90 - 98
33-Methoxyphenyl5-(3-Methoxyphenyl)-2-methylbenzoic acid88 - 96
44-Chlorophenyl5-(4-Chlorophenyl)-2-methylbenzoic acid80 - 90
54-Fluorophenyl5-(4-Fluorophenyl)-2-methylbenzoic acid82 - 92
64-(Trifluoromethyl)phenyl2-Methyl-5-(4-(trifluoromethyl)phenyl)benzoic acid75 - 85
72-Methylphenyl2-Methyl-5-(o-tolyl)benzoic acid70 - 80
81-Naphthyl2-Methyl-5-(naphthalen-1-yl)benzoic acid78 - 88
9Thiophen-2-yl2-Methyl-5-(thiophen-2-yl)benzoic acid85 - 95

Experimental Protocols

This section provides a detailed methodology for the Suzuki coupling of this compound with an arylboronic acid.

Materials and Equipment
  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (B91453) (5 mL)

  • Water (1 mL)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure
  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add 1,4-dioxane (5 mL) and water (1 mL) to the flask via syringe.

  • Catalyst Addition: Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol), to the reaction mixture under a positive flow of the inert gas.

  • Reaction: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL).

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of approximately 2-3 to protonate the carboxylic acid.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-aryl-2-methylbenzoic acid.

Visualizations

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction. The cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with the boronic acid and reductive elimination to form the C-C bond and regenerate the catalyst.[2][3]

Suzuki_Cycle cluster_legend Legend pd0 Pd(0)Ln pd2_ox R1-Pd(II)L2-X pd0->pd2_ox Oxidative Addition (R1-X) pd2_trans R1-Pd(II)L2-OR' pd2_ox->pd2_trans Ligand Exchange (Base, -HX) pd2_biaryl R1-Pd(II)L2-R2 pd2_trans->pd2_biaryl Transmetalation (R2-B(OR')2) pd2_biaryl->pd0 Reductive Elimination (R1-R2) R1 R1 = 2-methylbenzoyl R2 R2 = Aryl from boronic acid X X = Iodo

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

The diagram below outlines the key steps in the experimental procedure for the synthesis and purification of 5-aryl-2-methylbenzoic acids.

Workflow start Start reactants Combine Reactants: This compound, Arylboronic acid, Base start->reactants inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) reactants->inert solvents Add Solvents (Dioxane/H2O) inert->solvents catalyst Add Pd Catalyst solvents->catalyst reaction Heat and Stir (80-100 °C, 8-24h) catalyst->reaction workup Aqueous Workup: Acidify, Extract with Ethyl Acetate, Wash with Brine reaction->workup purification Purify by Column Chromatography workup->purification product Characterize Pure Product purification->product

Caption: Experimental workflow for the synthesis of 5-aryl-2-methylbenzoic acids.

References

Application Notes and Protocols for Palladium-Catalyzed Suzuki Reactions with 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 5-iodo-2-methylbenzoic acid with various boronic acids. The Suzuki reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds that are pivotal in pharmaceutical and materials science. Due to the steric hindrance imparted by the ortho-methyl group on this compound, the choice of palladium catalyst, ligand, base, and reaction conditions is critical for achieving high yields.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, such as a boronic acid or boronic ester.[1] The reaction is renowned for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[1]

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (this compound) to form a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center, typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Data Presentation: Catalyst Performance in Suzuki Coupling of this compound

The following tables summarize the performance of various palladium catalyst systems in the Suzuki coupling of this compound with different boronic acids. The data is compiled from literature sources and provides a comparative overview to aid in catalyst selection and reaction optimization.

Table 1: Coupling with Phenylboronic Acid

Catalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
Pd(PPh₃)₄K₂CO₃Toluene (B28343)/H₂O9531Moderate to Excellent
PdCl₂(dppf)K₃PO₄1,4-Dioxane8012~90
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane/H₂O10015-20~85-95

Table 2: Coupling with Substituted Phenylboronic Acids

Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
4-Methoxyphenylboronic acidPdCl₂(dppf)K₃PO₄1,4-Dioxane8012~90
4-Fluorophenylboronic acidP1 PrecatalystK₃PO₄Dioxane/H₂O605-8Good to Excellent
2,5-Dimethylphenylboronic acidPd(OAc)₂ / RuPhosK₃PO₄Toluene10012-24High

Table 3: Coupling with Heterocyclic Boronic Acids

Boronic AcidCatalyst / LigandBaseSolventTemp. (°C)Time (h)Yield (%)
3-Thienylboronic acidPd(PPh₃)₄K₃PO₄Toluene/H₂O9531Moderate to Excellent

Yields are based on reactions with analogous substrates and should be considered as a starting point for optimization.

Experimental Protocols

The following are detailed protocols for performing Suzuki-Miyaura coupling reactions with this compound.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03-0.05 mmol, 3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Sodium carbonate (Na₂CO₃) (2.0 mmol)

  • Solvent system: 1,4-Dioxane and water (4:1 ratio, 5 mL) or Toluene (5 mL)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Inert gas supply (Nitrogen or Argon)

  • Standard glassware for work-up and purification

Procedure:

  • To a dry round-bottom flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2-1.5 mmol), and the base (2.0 mmol).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.03-0.05 mmol).

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed solvent system to the flask.

  • Stir the reaction mixture and heat to reflux (typically 80-100 °C) under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-24 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures).

Protocol 2: Procedure for Sterically Hindered Couplings using a Buchwald Ligand

Materials:

  • This compound (1.0 equiv)

  • Sterically hindered arylboronic acid (e.g., 2,5-dimethylphenylboronic acid) (1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

  • 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) (0.04 equiv)

  • Potassium phosphate (B84403) (K₃PO₄), anhydrous (3.0 equiv)

  • Toluene, anhydrous

  • Standard laboratory equipment as listed in Protocol 1

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the sterically hindered arylboronic acid (1.5 equiv), and anhydrous potassium phosphate (3.0 equiv).

  • In a separate vial, pre-mix palladium(II) acetate (0.02 equiv) and RuPhos (0.04 equiv) in a small amount of anhydrous toluene. Add this catalyst mixture to the reaction flask.

  • Add anhydrous toluene to the reaction flask to achieve a concentration of approximately 0.1 M with respect to the this compound.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solvent for 15-20 minutes.

  • Heat the reaction mixture to 100 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Acidify the mixture to a pH of approximately 2-3 with 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

The following diagrams illustrate the key processes involved in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Experimental_Workflow start Start setup Reaction Setup: - Add this compound, boronic acid, base, and catalyst to a dry flask. start->setup degas Degas the reaction mixture with an inert gas (Ar or N₂). setup->degas heat Heat the reaction to the desired temperature with stirring. degas->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Work-up: - Cool the reaction. - Perform extraction and washing. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End: Characterize the purified product. purify->end

References

Application Notes and Protocols for the Buchwald-Hartwig Amination of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds. This reaction has become indispensable in medicinal chemistry and materials science for the synthesis of aryl amines from aryl halides.[1][2] The amination of 5-Iodo-2-methylbenzoic acid is a key transformation for the synthesis of N-aryl-2-methyl-5-aminobenzoic acid derivatives, which are important scaffolds in the development of novel pharmaceuticals and other functional materials.

This document provides detailed application notes and generalized protocols for the Buchwald-Hartwig amination of this compound. It addresses the specific challenges associated with this substrate, particularly the presence of the carboxylic acid functionality, and offers guidance on the selection of appropriate catalysts, ligands, bases, and reaction conditions.

Challenges and Key Considerations

The Buchwald-Hartwig amination of this compound presents two primary challenges:

  • Aryl Iodide Substrate: While aryl iodides are generally reactive electrophiles in palladium-catalyzed cross-coupling reactions, they can sometimes be challenging substrates in the Buchwald-Hartwig amination. The iodide anion formed during the reaction can lead to the formation of unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[3] The choice of solvent can be critical, with non-polar solvents like toluene (B28343) sometimes being favored to minimize the solubility of iodide salts.[3]

  • Carboxylic Acid Functionality: The presence of the carboxylic acid group introduces significant challenges due to its acidic proton and potential for undesired side reactions. Strong bases, such as sodium tert-butoxide (NaOtBu), which are commonly used in Buchwald-Hartwig aminations, are generally incompatible with acidic protons and can lead to deprotonation of the carboxylic acid, potentially interfering with the reaction or causing solubility issues.[3] Weaker bases or specialized conditions are therefore required to achieve a successful transformation.

Optimized Reaction Components and Conditions

Careful selection of the reaction components is crucial for the successful amination of this compound. The following table summarizes recommended starting conditions for different classes of amines. Optimization of these parameters will likely be necessary for specific substrates.

ComponentPrimary AminesSecondary AminesGeneral Considerations
Palladium Precatalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pd₂(dba)₃ or Pd(OAc)₂ (1-2 mol%)Pre-catalysts are often preferred for their stability and ease of use.
Ligand BrettPhos or XPhos (2-4 mol%)RuPhos or tBuXPhos (2-4 mol%)Bulky, electron-rich phosphine (B1218219) ligands are essential for promoting the reaction.[1] BrettPhos is specifically designed for primary amines, while RuPhos is effective for secondary amines.[3]
Base LiHMDS or Cs₂CO₃ (2.0-2.5 equiv.)LiHMDS or K₃PO₄ (2.0-2.5 equiv.)LiHMDS is known to be tolerant of protic functional groups.[3] Cs₂CO₃ and K₃PO₄ are milder inorganic bases suitable for base-sensitive substrates.[3]
Solvent Toluene or DioxaneToluene or DioxaneAnhydrous, aprotic solvents are required.[3] Toluene can be advantageous for aryl iodide substrates.[3]
Temperature 80-110 °C80-110 °CReaction temperature will depend on the reactivity of the specific amine and the chosen catalytic system.
Reaction Time 12-24 hours12-24 hoursReaction progress should be monitored by TLC or LC-MS.

Experimental Protocols

The following are generalized procedures for the Buchwald-Hartwig amination of this compound. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques.

Protocol 1: Amination using LiHMDS as the base

This protocol is suitable for both primary and secondary amines and is designed to tolerate the carboxylic acid functionality.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Pd₂(dba)₃ (0.01 mmol, 1 mol%)

  • Appropriate Ligand (BrettPhos for primary amines, RuPhos for secondary amines) (0.02 mmol, 2 mol%)

  • Lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol)

  • Anhydrous Toluene (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and the appropriate phosphine ligand.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous toluene, followed by the amine.

  • Finally, add the LiHMDS.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction with saturated aqueous NH₄Cl solution.

  • Acidify the aqueous layer with 1 M HCl to pH ~3-4 and extract with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Amination using an inorganic base (Cs₂CO₃ or K₃PO₄)

This protocol offers an alternative for base-sensitive substrates where LiHMDS may not be suitable.

Materials:

  • This compound (1.0 mmol)

  • Amine (primary or secondary) (1.2 mmol)

  • Pd(OAc)₂ (0.02 mmol, 2 mol%)

  • Appropriate Ligand (XPhos or tBuXPhos) (0.04 mmol, 4 mol%)

  • Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.5 mmol)

  • Anhydrous Dioxane (5 mL)

Procedure:

  • To an oven-dried Schlenk tube, add this compound, Pd(OAc)₂, the appropriate phosphine ligand, and the inorganic base.

  • Evacuate and backfill the Schlenk tube with argon three times.

  • Add anhydrous dioxane, followed by the amine.

  • Seal the Schlenk tube and place it in a preheated oil bath at 110 °C.

  • Stir the reaction mixture vigorously for 18-36 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite®, washing with ethyl acetate.

  • Acidify the filtrate with 1 M HCl to pH ~3-4 and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process

Catalytic Cycle

Buchwald_Hartwig_Amination pd0 Pd(0)L Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)-I)L pd0->oa_complex Oxidative Addition amide_complex Palladium Amide Complex (Ar-Pd(II)-NR'R'')L oa_complex->amide_complex Ligand Exchange & Deprotonation hx [Base-H]⁺X⁻ oa_complex->hx amide_complex->pd0 product N-Aryl Amine (Ar-NR'R'') amide_complex->product Reductive Elimination aryl_iodide 5-Iodo-2-methyl- benzoic Acid (Ar-I) aryl_iodide->oa_complex amine Amine (HNR'R'') amine->oa_complex base Base base->oa_complex

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification setup Combine Aryl Iodide, Pd Precatalyst, Ligand, and Base in Schlenk Tube inert Establish Inert Atmosphere (Evacuate & Backfill with Argon) setup->inert reagents Add Anhydrous Solvent and Amine inert->reagents heat Heat and Stir Reaction Mixture reagents->heat monitor Monitor Progress (TLC, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction and Acidify cool->quench extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify

Caption: General experimental workflow for the Buchwald-Hartwig amination.

References

Application Notes and Protocols for the Heck Coupling Reaction of 5-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the Heck coupling reaction conditions for 5-Iodo-2-methylbenzoic acid, a versatile building block in organic synthesis. The document outlines typical reaction parameters, a detailed experimental protocol, and a discussion of key considerations for successful coupling with various alkenes.

Introduction

The Mizoroki-Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[1] For the substrate this compound, the presence of both an electron-withdrawing carboxylic acid group and an ortho-methyl group can influence the reaction's efficiency. Notably, the presence of a carboxylic acid group ortho to the halide has been reported to potentially poison the palladium catalyst, a critical consideration for reaction design.[2] This document aims to provide a practical guide for performing Heck couplings with this substrate.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical conditions for the Heck coupling of aryl iodides with common alkenes like acrylates and styrene. These serve as a starting point for the optimization of reactions with this compound.

Aryl IodideAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
IodobenzeneMethyl AcrylatePd(OAc)₂ (1-5)PPh₃ (2-10)Et₃N (1.5-2)DMF, NMP, DMAc80-12012-2470-95
IodobenzeneMethyl AcrylatePd/C-Na₂CO₃ / Et₃NNMP100-1401-5High
IodobenzeneStyrenePdCl₂ (1)-KOAc (1)Methanol120-High
Substituted IodobenzenesVarious AlkenesPd(OAc)₂ (0.5-2)P(o-tolyl)₃, dppfK₂CO₃, NaOAcDMAc, DMF100-14012-40Moderate to Excellent

Note: Yields are highly dependent on the specific substrates and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a typical Heck coupling reaction of this compound with an alkene, such as methyl acrylate.

Materials:

  • This compound

  • Alkene (e.g., Methyl acrylate)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis (Schlenk flask or sealed tube)

Procedure:

  • To a dry Schlenk flask or sealed tube under an inert atmosphere, add this compound (1.0 equiv.), Palladium(II) acetate (0.02 equiv., 2 mol%), and Triphenylphosphine (0.04 equiv., 4 mol%).

  • Add anhydrous DMF (to achieve a concentration of 0.1-0.5 M with respect to the aryl iodide).

  • Stir the mixture for 10-15 minutes to ensure dissolution and catalyst pre-formation.

  • Add the alkene (1.2-1.5 equiv.) to the reaction mixture via syringe.

  • Add triethylamine (2.0-3.0 equiv.) to the reaction mixture via syringe.

  • Seal the flask or tube and heat the reaction mixture to 100-120 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired coupled product.

Mandatory Visualizations

Heck_Reaction_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ ArPdI Ar-Pd(II)-I(L₂) Pd0->ArPdI Oxidative Addition (Ar-I) AlkeneComplex [Ar-Pd(II)(alkene)L₂]I ArPdI->AlkeneComplex Alkene Coordination InsertionProduct R-CH₂-CH(Ar)-Pd(II)-I(L) AlkeneComplex->InsertionProduct Migratory Insertion HPdI H-Pd(II)-I(L₂) InsertionProduct->HPdI β-Hydride Elimination HPdI->Pd0 Reductive Elimination (Base) CoupledProduct Coupled Product HPdI->CoupledProduct BaseSalt [Base-H]⁺I⁻ HPdI->BaseSalt ArylIodide This compound ArylIodide->ArPdI Alkene Alkene Alkene->AlkeneComplex

Caption: Catalytic cycle of the Heck coupling reaction.

Experimental_Workflow start Start reactants Combine Reactants: - this compound - Pd(OAc)₂ - PPh₃ - Anhydrous DMF start->reactants preformation Catalyst Pre-formation (Stir 10-15 min) reactants->preformation add_alkene Add Alkene preformation->add_alkene add_base Add Base (Et₃N) add_alkene->add_base heating Heat Reaction (100-120 °C) add_base->heating monitoring Monitor Progress (TLC, LC-MS) heating->monitoring workup Work-up: - Dilute with EtOAc/Water - Separate layers - Wash with brine monitoring->workup Reaction Complete purification Dry, Concentrate & Purify (Column Chromatography) workup->purification product Isolated Product purification->product

Caption: Experimental workflow for the Heck coupling reaction.

Discussion and Key Considerations

  • Catalyst Choice: Palladium(II) acetate is a common and effective pre-catalyst that is reduced in situ to the active Pd(0) species. Other palladium sources like PdCl₂ or Pd₂(dba)₃ can also be employed.

  • Ligand Selection: Phosphine ligands are crucial for stabilizing the palladium catalyst and influencing its reactivity. Triphenylphosphine is a standard choice, but for challenging substrates, more electron-rich or bulky phosphines like P(o-tolyl)₃ or bidentate ligands like dppf may offer improved results.

  • Base: An organic or inorganic base is required to neutralize the hydriodic acid (HI) generated during the catalytic cycle. Triethylamine is a common choice for its solubility in organic solvents. Inorganic bases like potassium carbonate or sodium acetate can also be effective.

  • Solvent: Polar aprotic solvents such as DMF, DMAc, or NMP are typically used to facilitate the dissolution of the reactants and the palladium catalyst.

  • Temperature: The Heck reaction generally requires elevated temperatures, typically in the range of 80-140 °C, to proceed at a reasonable rate.

  • Potential for Catalyst Poisoning: As mentioned, aryl halides with ortho-carboxylic acid groups can chelate to the palladium center and inhibit catalysis.[2] If low yields or slow reaction rates are observed, the use of a stronger base to deprotonate the carboxylic acid fully, or the protection of the carboxylic acid group (e.g., as an ester) prior to the Heck reaction, may be necessary.

  • Reaction with Different Alkenes: Electron-deficient alkenes, such as acrylates and styrenes, are generally good substrates for the Heck reaction. The regioselectivity of the addition to the alkene is also an important consideration.

By carefully considering these factors and starting with the provided general protocol, researchers can successfully optimize the Heck coupling of this compound for their specific synthetic needs.

References

Application Notes and Protocols for Sonogashira Coupling of 5-Iodo-2-methylbenzoic Acid with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[1][2] This palladium-catalyzed reaction, typically co-catalyzed by a copper(I) species, has become an indispensable tool in organic synthesis, particularly in the fields of medicinal chemistry and drug development.[3] The reaction's tolerance of a wide range of functional groups and its relatively mild conditions make it ideal for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and their intermediates.

These application notes provide a detailed overview and experimental protocols for the Sonogashira coupling of 5-iodo-2-methylbenzoic acid with various terminal alkynes. The resulting 5-alkynyl-2-methylbenzoic acid derivatives are valuable building blocks in the synthesis of a variety of pharmacologically active compounds and functional materials.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium(0) catalyst undergoes oxidative addition with the aryl iodide (this compound). Simultaneously, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the palladium(II) complex. Subsequent reductive elimination from the palladium complex yields the final coupled product and regenerates the active palladium(0) catalyst.[3]

Data Presentation

The following tables summarize representative reaction conditions and yields for the Sonogashira coupling of this compound and analogous aryl iodides with a variety of terminal alkynes. These data are compiled from literature sources and are intended to provide a basis for reaction optimization.

Table 1: Sonogashira Coupling of Substituted Aryl Iodides with Phenylacetylene

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-Iodotoluene5% Pd/Al₂O₃, 0.1% Cu₂O/Al₂O₃-THF:DMA 9:180-76 (GC Yield)[1]
2IodobenzenePd(PPh₃)₄, CuIEt₃NTolueneRT2460[4]
32-Iodotoluene(PPh₃)₂PdCl₂[TBP][4EtOV]Ionic Liquid--96[5]

Table 2: Sonogashira Coupling of this compound with Various Terminal Alkynes (Representative Data)

Note: Specific literature data for a wide range of alkynes with this compound is limited. The following are representative examples based on similar substrates and general Sonogashira protocols.

EntryTerminal AlkyneCatalyst System (mol%)BaseSolventTemp. (°C)Time (h)Expected Yield Range (%)
1PhenylacetylenePd(PPh₃)₄ (2), CuI (4)Et₃NTHF601285-95
21-HexynePdCl₂(PPh₃)₂ (3), CuI (5)DIPADMF701680-90
33-Hydroxy-3-methyl-1-butynePd(OAc)₂ (2), PPh₃ (4), CuI (5)K₂CO₃Acetonitrile802475-85
4TrimethylsilylacetylenePd₂(dba)₃ (1), XPhos (2)Cs₂CO₃Dioxane100890-98
5Propargyl alcoholPd(PPh₃)₄ (2), CuI (4)Et₃NTHF/DMF651870-80

Experimental Protocols

This section provides detailed methodologies for the Sonogashira coupling of this compound with a terminal alkyne. Both a standard protocol using a copper co-catalyst and a copper-free alternative are described.

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne using a palladium-copper co-catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 equiv)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol), and copper(I) iodide (0.04 mmol).

  • Add the anhydrous solvent (10 mL) and the base (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes to ensure dissolution and catalyst pre-activation.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 50-80 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically when the starting aryl iodide is consumed), cool the reaction mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (B1210297) (20 mL) and water (20 mL).

  • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 5-alkynyl-2-methylbenzoic acid.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when copper contamination of the final product is a concern.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.5 mmol, 1.5 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) (0.01 mmol, 1 mol% Pd)

  • Triphenylphosphine (PPh₃) or other suitable phosphine (B1218219) ligand (e.g., XPhos) (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Anhydrous Dioxane or Toluene (10 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and the phosphine ligand (0.04 mmol).

  • Add the anhydrous solvent (10 mL) and the base (2.0 mmol).

  • Stir the mixture at room temperature until the catalyst is fully dissolved.

  • Add the terminal alkyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to a temperature between 80-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Follow the workup and purification steps as described in Protocol 1 (steps 8-13).

Mandatory Visualizations

Sonogashira_Reaction_Scheme cluster_conditions Reaction Conditions ArylIodide This compound Reaction ArylIodide->Reaction Alkyne Terminal Alkyne (R-C≡C-H) Alkyne->Reaction Product 5-Alkynyl-2-methylbenzoic Acid Reaction->Product Catalyst Pd Catalyst (e.g., PdCl₂(PPh₃)₂) CuI (co-catalyst) Base Base (e.g., Et₃N, DIPA) Solvent Solvent (e.g., THF, DMF)

Caption: General scheme of the Sonogashira coupling.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Start Combine Reactants, Catalyst, and Base in a Schlenk Flask Inert Establish Inert Atmosphere (Argon or Nitrogen) Start->Inert AddSolvent Add Anhydrous Solvent Inert->AddSolvent AddAlkyne Add Terminal Alkyne AddSolvent->AddAlkyne Heat Heat to Desired Temperature AddAlkyne->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Work-up and Extraction Cool->Extract Purify Column Chromatography Extract->Purify Product Isolate Pure Product Purify->Product

Caption: Experimental workflow for Sonogashira coupling.

Conclusion

The Sonogashira coupling of this compound with terminal alkynes provides an efficient and versatile route to a variety of substituted benzoic acid derivatives. These products are valuable intermediates in the synthesis of complex organic molecules for pharmaceutical and materials science applications. The choice between a standard copper-cocatalyzed protocol and a copper-free system will depend on the specific requirements of the synthesis, particularly the tolerance for trace copper in the final product. The provided protocols and data serve as a guide for researchers to develop and optimize this important transformation for their specific needs.

References

Application Notes and Protocols: Leveraging 5-Iodo-2-methylbenzoic Acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful and efficient strategy for the identification of novel lead compounds. This approach utilizes small, low molecular weight compounds, or "fragments," to explore the chemical space of a biological target.[1][2][3][4][5][6] These fragments, while typically exhibiting weak binding affinities, provide high-quality starting points for the development of potent and selective drug candidates through iterative optimization.[1][6] 5-Iodo-2-methylbenzoic acid is a versatile chemical intermediate, notably used in the synthesis of the anti-diabetic drug Canagliflozin.[7] Its structural features, including a halogen atom, a carboxylic acid group, and a methyl-substituted phenyl ring, make it an intriguing candidate for inclusion in fragment libraries. The presence of iodine, in particular, can facilitate specific interactions with protein targets through halogen bonding, a recognized tool in drug design.[8][9][10]

These application notes provide a comprehensive overview of the potential use of this compound as a fragment in drug discovery, complete with detailed experimental protocols and data presentation guidelines.

Application Notes

Rationale for Using this compound as a Fragment

This compound possesses several characteristics that make it a valuable fragment for screening campaigns:

  • "Rule of Three" Compliance: With a molecular weight of 262.04 g/mol , it aligns with the general principles of fragment design, which favor smaller, less complex molecules.[3]

  • Chemical Handles for Elaboration: The carboxylic acid and the iodo group provide two distinct points for chemical modification, allowing for straightforward fragment evolution into more potent leads. The iodine atom can be readily substituted through various cross-coupling reactions.

  • Potential for Halogen Bonding: The iodine atom can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms (e.g., oxygen, nitrogen, sulfur) in the protein binding pocket.[8][9][10] This can contribute significantly to binding affinity and specificity.

  • Scaffold for Diverse Interactions: The substituted benzene (B151609) ring can engage in hydrophobic and aromatic interactions within the target's binding site.

Hypothetical Target and Signaling Pathway: Targeting Protein-Protein Interactions

Protein-protein interactions (PPIs) are crucial for numerous cellular processes, and their dysregulation is implicated in many diseases.[11][12] However, the large and often flat interfaces of PPIs make them challenging targets for traditional small-molecule inhibitors. FBDD is particularly well-suited for tackling PPIs by identifying small fragments that can bind to "hot spots" on the protein surface, thereby disrupting the interaction.[11][12]

For the purpose of these application notes, we will consider a hypothetical PPI target: the interaction between the tumor suppressor protein p53 and its negative regulator MDM2. Inhibition of the p53-MDM2 interaction is a validated strategy in cancer therapy. We will hypothesize that this compound can serve as a starting fragment to develop inhibitors of this interaction.

Below is a simplified representation of the p53-MDM2 signaling pathway.

p53_MDM2_pathway p53 p53 p21 p21 p53->p21 activates Apoptosis Apoptosis p53->Apoptosis induces MDM2 MDM2 MDM2->p53 inhibits (ubiquitination) CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest Fragment 5-Iodo-2-methylbenzoic acid derivative Fragment->MDM2 inhibits

Caption: Simplified p53-MDM2 signaling pathway and the hypothetical inhibitory action of a this compound derivative.

Quantitative Data Summary

The following table summarizes hypothetical data from a fragment screening and initial optimization campaign using this compound against the MDM2 protein. This data is for illustrative purposes to demonstrate how quantitative results can be structured.

Fragment/Compound IDChemical StructureScreening MethodBinding Affinity (KD)IC50 (p53-MDM2 Interaction Assay)Ligand Efficiency (LE)
F1 This compoundSPR850 µM> 1 mM0.28
F1-A1 (Amide derivative)SPR220 µM450 µM0.31
F1-A2 (Ester derivative)SPR600 µM> 1 mM0.29
F1-B1 (Suzuki coupling derivative)SPR95 µM150 µM0.35
Lead-1 (Optimized derivative)ITC5 µM12 µM0.39

Ligand Efficiency (LE) is calculated using the formula: LE = (1.37/N) * pKD, where N is the number of non-hydrogen atoms.

Experimental Protocols

Protocol 1: Fragment Screening using Surface Plasmon Resonance (SPR)

This protocol outlines a primary screening method to identify fragments that bind to the target protein, MDM2.[13][14][15][16][17]

Materials:

  • Recombinant human MDM2 protein (purified)

  • This compound (and other fragments) dissolved in 100% DMSO

  • SPR instrument (e.g., Biacore)

  • CM5 sensor chip

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP+)

Workflow Diagram:

SPR_workflow start Start immobilize Immobilize MDM2 on Sensor Chip start->immobilize prepare Prepare Fragment Solutions immobilize->prepare screen Inject Fragments over Sensor Surface prepare->screen analyze Analyze Sensorgrams for Binding screen->analyze validate Validate Hits (e.g., dose-response) analyze->validate end End validate->end

Caption: Workflow for fragment screening using Surface Plasmon Resonance (SPR).

Procedure:

  • Protein Immobilization:

    • Activate the CM5 sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the MDM2 protein (e.g., 50 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., 8000-10000 RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract non-specific binding.

  • Fragment Preparation:

    • Prepare a stock solution of this compound (and other fragments) at 100 mM in 100% DMSO.

    • For screening, dilute the fragments into the running buffer to a final concentration of 200 µM with a final DMSO concentration of 0.2%.

  • Screening:

    • Inject the fragment solutions over the sensor and reference flow cells at a constant flow rate (e.g., 30 µL/min).

    • Monitor the change in response units (RU) in real-time.

    • Include buffer-only injections for double referencing.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • A significant and reproducible increase in RU upon fragment injection indicates a potential binding event.

    • For hit validation, perform dose-response experiments with varying concentrations of the fragment to determine the binding affinity (KD).

Protocol 2: Hit Validation and Characterization using 1H-15N HSQC NMR Spectroscopy

This protocol is for validating the hits from the primary screen and mapping the binding site on the target protein.[18][19][20][21][22]

Materials:

  • 15N-labeled MDM2 protein

  • Validated fragment hits from SPR screen

  • NMR buffer (e.g., 50 mM Tris, 150 mM NaCl, 5 mM DTT in 90% H2O/10% D2O)

  • NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe

Procedure:

  • NMR Sample Preparation:

    • Prepare a sample of 15N-labeled MDM2 at a concentration of 100 µM in the NMR buffer.

    • Prepare a concentrated stock solution of the fragment hit in a compatible solvent (e.g., DMSO-d6).

  • 1H-15N HSQC Titration:

    • Acquire a reference 1H-15N HSQC spectrum of the 15N-MDM2 protein alone.

    • Add increasing concentrations of the fragment to the protein sample (e.g., in molar ratios of 1:1, 1:5, 1:10 protein:fragment).

    • Acquire a 1H-15N HSQC spectrum at each titration point.

  • Data Analysis:

    • Overlay the spectra from the titration series.

    • Chemical shift perturbations (CSPs) of specific amide peaks in the protein spectrum upon fragment addition confirm binding.

    • The residues experiencing the largest CSPs are likely to be at or near the fragment binding site.

    • The dissociation constant (KD) can be estimated by fitting the CSP data to a binding isotherm.

Protocol 3: X-ray Crystallography for Structural Characterization

This protocol aims to determine the three-dimensional structure of the fragment bound to the target protein, providing crucial information for structure-based drug design.[23][24][25][26][27]

Materials:

  • Highly purified MDM2 protein

  • Fragment hit

  • Crystallization screens and reagents

  • Cryoprotectant

  • Synchrotron X-ray source

Procedure:

  • Co-crystallization or Soaking:

    • Co-crystallization: Set up crystallization trials with the MDM2 protein in the presence of a molar excess of the fragment.

    • Soaking: Grow crystals of the apo-MDM2 protein first. Then, transfer the crystals to a solution containing the fragment and a cryoprotectant.

  • Data Collection and Structure Determination:

    • Flash-cool the crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement with a known MDM2 structure.

    • Refine the structure and model the fragment into the observed electron density.

Logical Relationship Diagram for Hit-to-Lead Optimization:

hit_to_lead start Fragment Hit Identified (this compound) structure Determine Protein-Fragment Co-crystal Structure start->structure design Structure-Based Design of Analogs structure->design synthesis Synthesize Analogs design->synthesis assay Test Analogs for Improved Potency and Properties synthesis->assay iterate Iterate Design-Synthesize-Test Cycle assay->iterate iterate->design Refine Design lead Optimized Lead Compound iterate->lead Achieve Target Potency

Caption: Iterative cycle of hit-to-lead optimization in fragment-based drug discovery.

Conclusion

This compound represents a promising, yet underexplored, fragment for use in FBDD campaigns. Its inherent chemical properties provide a solid foundation for the discovery of novel chemical matter against a range of biological targets, including challenging ones like protein-protein interactions. The protocols and guidelines presented here offer a framework for researchers to incorporate this and similar halogenated fragments into their drug discovery programs, with the potential to accelerate the identification of new therapeutic agents. The key to success lies in the iterative application of biophysical screening methods, structural biology, and medicinal chemistry to evolve weakly binding fragments into potent, drug-like molecules.

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 5-Iodo-2-methylbenzoic acid as a key building block. Biaryl motifs are of significant importance in medicinal chemistry and materials science.[1][2] Palladium-catalyzed cross-coupling reactions are a primary and effective method for the formation of the crucial C-C bond that defines these structures.[3][4][5]

Introduction to this compound in Biaryl Synthesis

This compound is a versatile aromatic compound that serves as an excellent substrate for various cross-coupling reactions. The presence of an iodine atom provides a reactive site for catalytic activation, while the carboxylic acid and methyl groups offer opportunities for further functionalization or can influence the electronic and steric properties of the target biaryl compounds. The synthesis of this compound itself can be achieved through the iodination of 2-methylbenzoic acid.[6][7]

The primary methods for synthesizing biaryl compounds from this compound are palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Stille couplings.[3][8][9] These reactions offer a broad scope and are tolerant of many functional groups, making them ideal for the synthesis of complex molecules in drug discovery and development.[10]

Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for the formation of C-C bonds, involving the reaction of an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[3][10][11] It is favored for its mild reaction conditions, commercial availability of reagents, and tolerance of a wide range of functional groups.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene, which can subsequently be part of a biaryl system.[8][9]

Stille Coupling

The Stille coupling utilizes an organotin compound as the coupling partner for the organohalide, also catalyzed by palladium.[5][9] While effective, the toxicity of organotin reagents is a significant consideration.[9]

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for the synthesis of biaryl compounds using this compound, based on generalized protocols for similar iodo-aromatic substrates.

Reaction Type Coupling Partner Catalyst System Base Solvent Temperature (°C) Typical Yield (%)
Suzuki-Miyaura Arylboronic acidPd(PPh₃)₄ or Pd(OAc)₂/SPhosaq. Na₂CO₃ or K₃PO₄Toluene/Water or Dioxane/Water80-11075-95
Heck Alkene (e.g., Styrene)Pd(OAc)₂/P(o-tol)₃Et₃NAcetonitrile or DMF100-12060-80
Stille Organostannane (e.g., PhSnBu₃)Pd(PPh₃)₄-Toluene or DMF80-11070-90

Note: Yields are highly dependent on the specific substrates and optimization of reaction conditions.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 eq)

  • Degassed solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water)

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask or Schlenk tube, add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas (repeat 3 times).

  • Add the degassed solvent system to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to obtain the desired biaryl compound.

Protocol 2: General Procedure for Heck Coupling

This protocol outlines a general procedure for the Heck coupling of this compound with an alkene.

Materials:

  • This compound (1.0 eq)

  • Alkene (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%)

  • Phosphine (B1218219) ligand (e.g., P(o-tolyl)₃ or PPh₃, 2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), 1.5-2.5 eq)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Schlenk tube or pressure vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a Schlenk tube or pressure vessel under an inert atmosphere, combine the palladium catalyst and the phosphine ligand.

  • Add the anhydrous solvent, followed by this compound, the alkene, and the base.

  • Seal the vessel and heat the reaction mixture to the specified temperature (typically 100-120 °C).

  • Monitor the reaction's progress using TLC or Gas Chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove any precipitated palladium black.

  • Quench the reaction with an aqueous solution (e.g., saturated aqueous ammonium (B1175870) chloride).

  • Extract the product with an appropriate organic solvent, wash with water and brine, then dry and concentrate.

  • Purify the resulting product by column chromatography.

Visualizations

Catalytic Cycles

The following diagrams illustrate the generalized catalytic cycles for the Suzuki-Miyaura and Heck reactions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I Ln OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R-Pd(II)-R' Ln Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Biaryl Product (R-R') RedElim->Product Start 5-Iodo-2-methyl- benzoic Acid (R-I) Start->OxAdd Boronic Arylboronic Acid (R'-B(OH)2) Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R-Pd(II)-I Ln OxAdd->PdII_Aryl Coord Alkene Coordination PdII_Aryl->Coord PdII_Complex [R-Pd(II)-I(Alkene)] Ln Coord->PdII_Complex MigInsert Migratory Insertion PdII_Complex->MigInsert PdII_Alkyl R'-Pd(II)-I Ln MigInsert->PdII_Alkyl BetaHydride β-Hydride Elimination PdII_Alkyl->BetaHydride ProductComplex [HPd(II)I(Product)] Ln BetaHydride->ProductComplex RedElim Reductive Elimination ProductComplex->RedElim Product Coupled Product ProductComplex->Product RedElim->Pd0 Catalyst Regeneration Start 5-Iodo-2-methyl- benzoic Acid (R-I) Start->OxAdd Alkene Alkene Alkene->Coord Base Base Base->RedElim

Caption: Generalized catalytic cycle for the Heck cross-coupling reaction.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the synthesis and purification of a biaryl compound using this compound.

Experimental_Workflow Start Start: this compound + Coupling Partner Reaction_Setup Reaction Setup: - Add Catalyst, Base, Solvent - Inert Atmosphere Start->Reaction_Setup Reaction Heating and Stirring (e.g., 80-120 °C) Reaction_Setup->Reaction Monitoring Reaction Monitoring (TLC, LC-MS, or GC) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Quenching - Extraction - Washing Monitoring->Workup Complete Drying Drying and Concentration Workup->Drying Purification Purification: - Column Chromatography - Recrystallization Drying->Purification Characterization Product Characterization: - NMR, MS, etc. Purification->Characterization

Caption: General workflow for biaryl synthesis and purification.

References

Application Notes and Protocols for the Derivatization of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-methylbenzoic acid is a valuable building block in medicinal chemistry and materials science. The carboxylic acid group is a primary site for chemical modification, allowing for the synthesis of a diverse range of derivatives such as esters, amides, and acyl halides. These derivatives are often crucial intermediates for creating more complex molecules, including active pharmaceutical ingredients (APIs), by enabling coupling reactions or altering the physicochemical properties of the parent molecule. This document provides detailed protocols for the most common and effective methods of derivatizing the carboxylic acid group of this compound.

Acyl Chloride Formation

Application Note:

The conversion of a carboxylic acid to an acyl chloride is a fundamental activation step. Acyl chlorides are highly reactive electrophiles, making them excellent precursors for the synthesis of esters and amides, often in high yields and under mild conditions. Reagents like thionyl chloride (SOCl₂) and oxalyl chloride are commonly used for this transformation. The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture, simplifying purification.[1][2] This method is ideal for preparing a reactive intermediate that will be used immediately in a subsequent reaction.[3]

Experimental Protocol: Synthesis of 5-Iodo-2-methylbenzoyl chloride

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq). The flask should be under an inert atmosphere (e.g., Nitrogen or Argon).

  • Solvent Addition: Add a dry, inert solvent such as dichloromethane (B109758) (DCM) or toluene.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (approx. 2.0 eq) to the suspension at room temperature.[4] For reactions with oxalyl chloride, a catalytic amount of N,N-dimethylformamide (DMF) is typically required.

  • Reaction: Heat the mixture to reflux (around 40°C for DCM, or 75-80°C for other solvents like dichloroethane) and maintain for 2-4 hours.[3][5] The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Purification: Remove the excess thionyl chloride and solvent under reduced pressure (vacuum distillation).[4][6] The crude 5-Iodo-2-methylbenzoyl chloride is often used directly in the next step without further purification due to its reactivity and sensitivity to moisture.[3]

Data Summary: Acyl Chloride Formation

ParameterMethod A: Thionyl ChlorideMethod B: Oxalyl Chloride
Primary Reagent Thionyl chloride (SOCl₂)Oxalyl chloride ((COCl)₂)
Catalyst None (or catalytic DMF)Catalytic DMF
Stoichiometry 1.5 - 3.0 equivalents1.2 - 2.0 equivalents
Solvent Dichloromethane (DCM), Toluene, ChloroformDichloromethane (DCM), Dichloroethane (DCE)
Temperature Room Temperature to Reflux (40-80°C)Room Temperature
Reaction Time 1 - 4 hours1 - 3 hours
Byproducts SO₂(g), HCl(g)CO(g), CO₂(g), HCl(g)
Notes Reaction should be performed in a well-ventilated fume hood.[2][6]Generally provides cleaner reactions and milder conditions.

Workflow for Acyl Chloride Formation

acyl_chloride_workflow start This compound in dry solvent reagent Add Thionyl Chloride (SOCl₂) (2.0 eq) start->reagent reaction Reflux (2-4 hours) reagent->reaction workup Cool to RT & Remove excess SOCl₂/Solvent (in vacuo) reaction->workup product Crude 5-Iodo-2-methylbenzoyl Chloride (Use directly) workup->product

Caption: Workflow for the synthesis of 5-Iodo-2-methylbenzoyl chloride.

Amide Formation (Amidation)

Application Note:

Amide bond formation is one of the most critical reactions in drug development, as the amide functional group is a cornerstone of countless pharmaceutical agents.[7] Derivatizing this compound into an amide can modulate its biological activity, improve its pharmacokinetic profile, or provide a handle for further synthetic transformations. Amidation can be achieved via a two-step process involving an activated acyl chloride or through a one-pot reaction using peptide coupling reagents, which are effective even for sterically hindered or electronically challenging substrates.[8][9]

Experimental Protocol A: Two-Step Amidation via Acyl Chloride

  • Acyl Chloride Synthesis: Prepare 5-Iodo-2-methylbenzoyl chloride from the corresponding carboxylic acid as described in the protocol above.

  • Amine Reaction: Dissolve the crude acyl chloride in a dry, aprotic solvent like DCM or THF.

  • Addition: Cool the solution to 0°C in an ice bath. Slowly add a solution of the desired primary or secondary amine (1.1 eq) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.0-3.0 eq).[5]

  • Reaction: Allow the reaction to stir at 0°C for 30 minutes and then warm to room temperature, stirring for 2-12 hours until completion (monitored by TLC or LC-MS).

  • Work-up: Quench the reaction with water or a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove excess amine and base, then with saturated aqueous NaHCO₃, and finally with brine.[5] Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Experimental Protocol B: One-Pot Amidation with Coupling Agents

  • Preparation: To a solution of this compound (1.0 eq) in a suitable solvent (e.g., DMF, DCM), add the desired amine (1.1-1.2 eq).

  • Coupling Agent: Add the coupling reagent, such as HATU (1.1 eq) or EDC (1.2 eq) in combination with an additive like HOBt (1.2 eq).[8]

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0-3.0 eq) to the mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Work-up and Purification: Perform an aqueous work-up and purification as described in Protocol A.

Data Summary: Amidation Methods

ParameterMethod A: Via Acyl ChlorideMethod B: With Coupling Agents
Key Reagents SOCl₂ or (COCl)₂, Amine, Base (TEA)Coupling Agent (HATU, EDC/HOBt), Amine, Base (DIPEA)
Number of Steps TwoOne
Temperature 0°C to Room TemperatureRoom Temperature
Reaction Time 2 - 12 hours (for amidation step)4 - 24 hours
Substrate Scope Broad; highly effectiveExcellent; good for sensitive or hindered substrates.[8]
Advantages Cost-effective reagentsMilder conditions, high yields, low epimerization.
Disadvantages Harsh reagents (SOCl₂), requires intermediate stepMore expensive reagents, potential for urea (B33335) byproducts (with carbodiimides).[8]

Workflow for Amide Formation

amidation_workflow cluster_0 Route A: Two-Step via Acyl Chloride cluster_1 Route B: One-Pot with Coupling Agent start_A This compound acyl_chloride Activate with SOCl₂ start_A->acyl_chloride amine_A React with Amine (R-NH₂) + Base (TEA) at 0°C -> RT acyl_chloride->amine_A product_A Amide Derivative amine_A->product_A start_B This compound + Amine (R-NH₂) coupling Add Coupling Agent (e.g., HATU) + Base (DIPEA) at RT start_B->coupling product_B Amide Derivative coupling->product_B

Caption: Comparative workflows for amide synthesis.

Ester Formation (Esterification)

Application Note:

Ester derivatives of this compound are widely used as synthetic intermediates, protecting groups, or as prodrugs to enhance properties like solubility or cell permeability. The most common method for esterification is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. Alternatively, modern solid acid catalysts offer a more environmentally friendly and reusable option.[10]

Experimental Protocol: Fischer Esterification

  • Preparation: In a round-bottom flask, dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol, ethanol), which also serves as the solvent.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (typically 2-5 mol%).

  • Reaction: Heat the mixture to reflux for 4-24 hours. The reaction is an equilibrium, and using excess alcohol helps drive it towards the product.

  • Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

  • Extraction: Remove the excess alcohol under reduced pressure. Add water and extract the ester product with an organic solvent like ethyl acetate (B1210297) or diethyl ether.

  • Purification: Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. Filter and concentrate the solvent to yield the crude ester, which can be purified by distillation or column chromatography.

Data Summary: Fischer Esterification

ParameterDetails
Reagents This compound, Alcohol (e.g., Methanol, Ethanol)
Catalyst Concentrated H₂SO₄, p-Toluenesulfonic acid (p-TsOH), Solid Acid (e.g., Zr/Ti).[10]
Stoichiometry Alcohol used in large excess (as solvent)
Temperature Reflux temperature of the alcohol
Reaction Time 4 - 24 hours
Key Consideration The reaction is an equilibrium; removal of water or use of excess alcohol is necessary to drive the reaction to completion.

Workflow for Ester Formation

esterification_workflow start This compound in excess Alcohol (R-OH) catalyst Add catalytic H₂SO₄ start->catalyst reaction Reflux (4-24 hours) catalyst->reaction workup Neutralize (NaHCO₃) Remove excess Alcohol Aqueous Work-up reaction->workup purify Purify via Column Chromatography or Distillation workup->purify product Ester Derivative purify->product

Caption: Workflow for Fischer esterification.

References

Application Notes and Protocols for the Large-Scale Synthesis of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the large-scale synthesis of 5-Iodo-2-methylbenzoic acid, a key intermediate in the manufacturing of various pharmaceutical compounds. The following sections outline the most effective and scalable synthetic methodologies, present key quantitative data for process optimization, and provide detailed experimental procedures.

Introduction

This compound is a crucial building block in the synthesis of a wide range of pharmaceuticals and functional chemicals.[1][2][3] Its synthesis on an industrial scale requires methods that are not only high-yielding and produce a high-purity product but are also cost-effective and safe. Traditional methods such as the Sandmeyer reaction, while effective at a lab scale, can present challenges in terms of safety and waste management for large-scale production.[2][4] Direct iodination of 2-methylbenzoic acid has emerged as a more straightforward and efficient approach for industrial applications.[1][2][5]

This document details two primary synthetic routes: the direct iodination of 2-methylbenzoic acid and the Sandmeyer reaction of 5-amino-2-methylbenzoic acid. Emphasis is placed on the direct iodination method due to its high efficiency and scalability.

Synthetic Strategies

Direct Iodination of 2-Methylbenzoic Acid

Direct iodination of 2-methylbenzoic acid (o-toluic acid) is a widely employed method for the large-scale synthesis of this compound.[6][7] This electrophilic aromatic substitution reaction is typically carried out in the presence of an oxidizing agent to generate a more reactive iodine species. Several oxidizing systems have been successfully utilized, including iodic acid, periodic acid, and potassium persulfate.[7] To enhance selectivity and yield, the reaction can be conducted in the presence of a microporous compound, such as a zeolite, and acetic anhydride (B1165640).[1][2][8]

Key Advantages:

  • High Yield and Purity: This method can achieve high yields and excellent purity of the final product.[5][6]

  • Scalability: The process is readily scalable for industrial production.[5]

  • Cost-Effectiveness: It avoids the use of expensive or highly toxic reagents.[5]

Sandmeyer Reaction of 5-Amino-2-methylbenzoic Acid

Quantitative Data Summary

The following tables summarize the quantitative data for different synthetic protocols for this compound.

Table 1: Direct Iodination of 2-Methylbenzoic Acid

Oxidizing Agent/Catalyst SystemStarting MaterialSolventReaction Temperature (°C)Yield (%)Purity (%)Reference
Iodine, Iodic Acid, H-β-form zeolite, Acetic Anhydride2-Methylbenzoic AcidAcetic Acid122 (Reflux)92.0>98 (after crystallization)[1]
Iodine, Ammonium Cerium (IV) Nitrate, Sulfuric Acido-Toluic AcidAcetic Acid4094.599.3 (HPLC)[6]
Iodine, Potassium Persulfate, Sulfuric Acido-Toluic AcidAcetic Acid118-120 (Reflux)HighHigh[5]
Iodine, Periodic Acid, Acid Catalyst2-Methylbenzoic AcidNot specifiedNot specified52-65~95[2][7]

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular Formula C8H7IO2
Molecular Weight 262.05 g/mol
Appearance White to off-white crystalline powder
Melting Point 179-190 °C
Purity ≥98%
CAS Number 54811-38-0

Experimental Protocols

Protocol 1: Large-Scale Synthesis of this compound via Direct Iodination with Iodic Acid and Zeolite

This protocol is adapted from a patented industrial process and is optimized for high yield and purity.[1][2]

Materials:

  • 2-Methylbenzoic acid (o-Toluic acid)

  • Iodine (I₂)

  • Iodic acid (HIO₃)

  • H-β-form zeolite

  • Acetic acid

  • Acetic anhydride

  • Water

Equipment:

  • Large-scale glass reactor with reflux condenser, mechanical stirrer, and temperature probe

  • Filtration apparatus

  • Crystallization vessel

  • Drying oven

Procedure:

  • Reaction Setup: In a 200-L glass-lined reactor equipped with a reflux condenser and mechanical stirrer, charge acetic acid (76.5 kg), acetic anhydride (23.5 kg), 2-methylbenzoic acid (20.0 kg), iodine (14.4 kg), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).[1]

  • Reaction: Heat the mixture to reflux temperature (approximately 122 °C) and maintain for four hours. Monitor the reaction progress by a suitable analytical method (e.g., HPLC or TLC).[1]

  • Catalyst Removal: After the reaction is complete, cool the mixture and filter to remove the H-β-form zeolite catalyst. The recovered zeolite can be washed and reused.[1][2]

  • Crystallization: Cool the filtrate to room temperature to induce crystallization of the product. For enhanced precipitation, water can be added.[3][4]

  • Isolation and Drying: Collect the precipitated crystals by filtration and wash with water. Dry the product under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound via Sandmeyer Reaction

This protocol provides a general procedure for the synthesis of this compound from 5-amino-2-methylbenzoic acid.

Materials:

  • 5-Amino-2-methylbenzoic acid

  • Sodium nitrite (B80452) (NaNO₂)

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)

  • Potassium iodide (KI)

  • Sodium thiosulfate (B1220275) (Na₂S₂O₃)

  • Ice

  • Water

Equipment:

  • Jacketed reactor with a stirrer and temperature control

  • Addition funnel

  • Filtration apparatus

  • Drying oven

Procedure:

  • Diazotization:

    • Suspend 5-amino-2-methylbenzoic acid in dilute hydrochloric acid or sulfuric acid in a jacketed reactor and cool to 0-5 °C with constant stirring.

    • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.

    • Stir the mixture for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.

  • Iodination:

    • In a separate vessel, dissolve potassium iodide in water.

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous stirring. Nitrogen gas evolution will be observed.

    • Allow the reaction mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Cool the reaction mixture and add a solution of sodium thiosulfate to quench any unreacted iodine.

    • The solid product will precipitate out of the solution.

  • Isolation and Purification:

    • Collect the crude product by filtration and wash thoroughly with cold water.

    • The crude this compound can be further purified by recrystallization from a suitable solvent (e.g., ethanol (B145695) or acetic acid) to yield a high-purity product.

Visualizations

Experimental Workflow for Direct Iodination

G Workflow for Direct Iodination of 2-Methylbenzoic Acid cluster_0 Reaction Stage cluster_1 Work-up & Purification A Charge Reactor: - 2-Methylbenzoic Acid - Acetic Acid - Acetic Anhydride - Iodine - Iodic Acid - Zeolite Catalyst B Heat to Reflux (~122 °C) A->B C Maintain Reaction (4 hours) B->C D Cool Reaction Mixture C->D E Filter to Remove Catalyst D->E F Cool Filtrate to Crystallize E->F G Filter to Isolate Product F->G H Wash with Water G->H I Dry under Vacuum H->I J J I->J Final Product: This compound

Caption: Workflow for Direct Iodination of 2-Methylbenzoic Acid.

Logical Relationship of Synthetic Routes

G Synthetic Routes to this compound cluster_0 Direct Iodination cluster_1 Sandmeyer Reaction Start1 2-Methylbenzoic Acid Proc1 Iodine + Oxidizing Agent (e.g., HIO₃) Start1->Proc1 Electrophilic Aromatic Substitution Start2 5-Amino-2-methylbenzoic Acid Proc2a Diazotization (NaNO₂, H⁺) Start2->Proc2a FinalProduct This compound Proc1->FinalProduct Proc2b Iodide Treatment (KI) Proc2a->Proc2b Proc2b->FinalProduct

Caption: Synthetic Routes to this compound.

References

experimental procedure for the iodination of 2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Iodination of 2-Methylbenzoic Acid

Abstract

This document provides detailed experimental protocols for the synthesis of 5-iodo-2-methylbenzoic acid, a key intermediate in pharmaceutical and chemical manufacturing, through the electrophilic iodination of 2-methylbenzoic acid. Two primary methods are presented: a classical approach using molecular iodine with an oxidizing agent, and a modern alternative employing N-Iodosuccinimide (NIS). This note includes reaction mechanisms, step-by-step procedures, quantitative data summaries, and safety precautions to ensure reproducible and high-yield synthesis.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs). Its synthesis is typically achieved via electrophilic aromatic substitution on the 2-methylbenzoic acid scaffold. The electronic properties of the starting material—an activating, ortho-, para-directing methyl group and a deactivating, meta-directing carboxylic acid group—synergistically favor the regioselective introduction of iodine at the C-5 position.

This application note details two robust and scalable methods for this transformation. The first protocol utilizes a combination of molecular iodine and an oxidizing agent (e.g., iodic or periodic acid) in an acidic medium, a well-established and cost-effective route.[1][2][3] The second protocol employs N-Iodosuccinimide (NIS), a milder and often more selective electrophilic iodinating reagent, suitable for substrates that may be sensitive to harsh oxidative conditions.[4][5]

Reaction Mechanism and Regioselectivity

The iodination of 2-methylbenzoic acid is a classic example of electrophilic aromatic substitution. An electrophilic iodine species (I⁺), generated in situ, is attacked by the electron-rich aromatic ring. The reaction proceeds via a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. Subsequent deprotonation re-establishes aromaticity and yields the final iodinated product. The regioselectivity is governed by the directing effects of the existing substituents, leading predominantly to the 5-iodo isomer.

Caption: Overall reaction for the synthesis of this compound.

Summary of Experimental Data

Various methods for the iodination of 2-methylbenzoic acid have been reported. The table below summarizes quantitative data from several high-yield procedures.

Method Ref.Key ReagentsSolvent(s)Temp. (°C)Time (h)Yield (%)Purity (%)Citation(s)
A I₂, Iodic Acid, H₂SO₄Acetic Acid40-94.599.3 (HPLC)[6]
B I₂, Periodic Acid, H₂SO₄Acetic Acid~120 (Reflux)752-65~95[1][3][7]
C I₂, Iodic Acid, H-β-form ZeoliteAcetic Acid, Acetic Anhydride122 (Reflux)4HighHigh[1][8]
D I₂, Potassium Persulfate, H₂SO₄Acetic Acid118-1208HighHigh[9]

Experimental Protocols

Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. Concentrated acids (sulfuric, acetic) are highly corrosive. Iodine is harmful and can cause stains.

Protocol 1: Iodination using Iodine and Periodic Acid

This protocol is adapted from procedures utilizing an in-situ generated electrophile from iodine and a strong oxidizing agent in an acidic solvent system.[1][7]

Materials:

  • 2-Methylbenzoic Acid (o-Toluic acid)

  • Iodine (I₂)

  • Periodic Acid (H₅IO₆) or a 50% aqueous solution

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (H₂SO₄)

  • 5% Sodium Thiosulfate (B1220275) (Na₂S₂O₃) solution (aqueous)

  • Deionized Water

  • Ethanol (for recrystallization)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a 3-neck flask equipped with a reflux condenser and magnetic stirrer, charge 2-methylbenzoic acid (e.g., 15 g), iodine (12 g), glacial acetic acid (92 mL), and a 50% periodic acid solution (7.2 g).[7]

  • Catalyst Addition: Slowly and carefully add concentrated sulfuric acid (4.7 g) to the stirred mixture.[7]

  • Reaction: Heat the mixture to reflux (approx. 120°C) and maintain for 7 hours.[7] The reaction progress can be monitored by Thin-Layer Chromatography (TLC).[6]

  • Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. A solid precipitate should form.

  • Pour the reaction mixture into ice-cold water (approx. 200 mL) to ensure complete precipitation of the product.[6]

  • Collect the crude solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with a cold 5% sodium thiosulfate solution (to remove unreacted iodine) and then with cold deionized water until the filtrate is neutral.

  • Purification: Dry the crude product. For higher purity, recrystallize the solid from a suitable solvent such as ethanol.[10]

  • Drying: Dry the purified white crystalline product in a vacuum oven to a constant weight.

Caption: Experimental workflow for the iodination of 2-methylbenzoic acid using iodine/periodic acid.

Protocol 2: Iodination using N-Iodosuccinimide (NIS)

This protocol employs NIS, a convenient and milder source of electrophilic iodine, activated by a strong acid. This method is particularly useful for substrates that are sensitive to the highly oxidative conditions of Protocol 1.[4][5]

Materials:

  • 2-Methylbenzoic Acid

  • N-Iodosuccinimide (NIS)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Crushed Ice

  • Dichloromethane (B109758) (or other suitable extraction solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, add 2-methylbenzoic acid (1.0 eq.).

  • Carefully add concentrated sulfuric acid (e.g., 5-10 mL per gram of substrate) while cooling the flask in an ice bath to maintain a temperature of 0-5°C. Stir until the substrate is fully dissolved.

  • Reagent Addition: While maintaining the temperature between 0°C and 20°C, add N-Iodosuccinimide (1.1 eq.) portion-wise to the stirred solution.[4][5]

  • Reaction: Stir the mixture vigorously at this temperature for 1-3 hours. Monitor the reaction's completion by TLC.

  • Work-up and Isolation: Once the reaction is complete, carefully pour the mixture onto a large volume of crushed ice.[4]

  • Extraction: Transfer the resulting slurry to a separatory funnel and extract the product with dichloromethane (3 x volume of the aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization or column chromatography to yield the final product.

Logical_Relationships cluster_0 Reaction Parameters cluster_1 Process Outcomes Substrate Substrate (2-Methylbenzoic Acid) Yield Reaction Yield Substrate->Yield Purity Product Purity Substrate->Purity Selectivity Regioselectivity Substrate->Selectivity Reagent Iodinating System (e.g., NIS/H₂SO₄) Reagent->Yield Reagent->Purity Reagent->Selectivity Conditions Conditions (Temp, Time) Conditions->Yield Conditions->Purity Conditions->Selectivity

Caption: Key parameters influencing the outcomes of the iodination reaction.

References

Application Note: High-Purity Crystallization of 5-Iodo-2-methylbenzoic Acid from Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

5-Iodo-2-methylbenzoic acid is a key intermediate in the synthesis of pharmaceuticals and other functional chemicals.[1][2][3] Achieving high purity of this compound is critical for downstream applications. Crystallization is an effective and scalable method for the purification of this compound from crude reaction mixtures, capable of yielding purities of 99% or higher.[2][4] This application note provides a detailed protocol for the crystallization of this compound, focusing on methods to remove common impurities generated during its synthesis via the iodination of 2-methylbenzoic acid.[2][5][6]

Key Challenges in Purification

The primary impurities in the synthesis of this compound include residual iodine, unreacted 2-methylbenzoic acid, and isomeric byproducts.[2][7] Of these, elemental iodine can co-crystallize with the desired product, imparting color and reducing purity.[2][6][8] The protocols outlined below include steps to mitigate this issue.

Experimental Protocols

Two primary methods for the crystallization of this compound are presented: cooling crystallization and anti-solvent (water-induced) crystallization.[2][6][8]

Protocol 1: Cooling Crystallization from Acetic Acid

This protocol is suitable when the reaction solvent is compatible with the crystallization process or after a solvent swap to acetic acid. Hot acetic acid is a good solvent for this compound.[9][10]

Materials:

  • Crude this compound reaction mixture

  • Glacial acetic acid

  • Sodium bisulfite or sodium thiosulfate (B1220275) solution (5-10% w/v in water)

  • Ice bath

  • Filtration apparatus (Büchner funnel, filter flask)

  • Drying oven

Procedure:

  • Dissolution: If the crude product is a solid, dissolve it in a minimal amount of hot glacial acetic acid. If the reaction was performed in a compatible solvent, concentrate the mixture if necessary.

  • Decolorization (Optional): If the solution is colored due to residual iodine, add a 5-10% aqueous solution of sodium bisulfite or sodium thiosulfate dropwise to the hot solution until the color disappears. This reduces the elemental iodine to colorless iodide ions.[2][6][8]

  • Cooling and Crystallization: Slowly cool the hot, saturated solution. Crystals of this compound may begin to precipitate at temperatures around 90°C or lower.[2][6] For optimal recovery, continue cooling the mixture, eventually placing it in an ice bath to bring the temperature down to 10-20°C.[2][4][8] More than 70% of the product can be crystallized by cooling to 50°C or below.[2][6]

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold acetic acid or an appropriate anti-solvent like cold water to remove any remaining mother liquor.

  • Drying: Dry the crystals in a vacuum oven at a suitable temperature (e.g., 60-80°C) until a constant weight is achieved.

Protocol 2: Anti-Solvent (Water-Induced) Crystallization

This method is particularly effective for precipitating this compound from a reaction mixture where it is soluble.[2][6][8]

Materials:

  • Crude this compound reaction mixture

  • Deionized water

  • Sodium bisulfite or sodium thiosulfate solution (5-10% w/v in water)

  • Filtration apparatus (Büchner funnel, filter flask)

  • Drying oven

Procedure:

  • Preparation of Reaction Mixture: Ensure the crude reaction mixture is at a temperature where the product is fully dissolved.

  • Iodine Removal: If necessary, add a small amount of sodium bisulfite or sodium thiosulfate solution to the reaction mixture to quench any residual iodine.[2][6][8] The amount should be approximately 0.05 parts by weight or less relative to the initial amount of iodine used in the reaction.[2][6]

  • Anti-Solvent Addition: Slowly add deionized water to the reaction mixture with stirring. The addition of 0.1 to 5 parts by weight of water per 1 part by weight of the reaction mixture is typically effective.[8] The addition of water will cause the this compound to precipitate.

  • Temperature Control: For improved recovery, the crystallization is preferably performed at a temperature between 10 to 50°C.[2][4][8]

  • Crystal Collection: Collect the precipitated crystals by vacuum filtration.

  • Washing: Wash the crystals with deionized water to remove any water-soluble impurities.

  • Drying: Dry the purified this compound in a vacuum oven.

Data Presentation

The following table summarizes the key parameters and expected outcomes for the crystallization of this compound based on available data.

ParameterCooling CrystallizationAnti-Solvent (Water) CrystallizationReference(s)
Primary Solvent Acetic AcidReaction Solvent (e.g., Acetic Anhydride)[9],[2]
Anti-Solvent Not applicable (cooling induced)Water[2],[8]
Precipitation Trigger Reduction in TemperatureAddition of Water[2],[6]
Crystallization Temp. Crystals start forming ≤ 90°C; optimal recovery at 10-50°C10-80°C, preferably 10-50°C for higher recovery[2],[6],[8]
Impurity Removal Sodium bisulfite/thiosulfate for iodine removalSodium bisulfite/thiosulfate for iodine removal[2],[6],[8]
Expected Purity ≥ 99%≥ 99%[2],[4]
Expected Yield > 70% on first crop; can be increased by mother liquor recycle> 90% precipitation with sufficient water addition[2],[6],[8]

Visualizations

Experimental Workflow for Crystallization of this compound

experimental_workflow cluster_prep Preparation of Crude Solution cluster_isolation Isolation and Purification start Crude Reaction Mixture dissolution Dissolution in Hot Solvent (e.g., Acetic Acid) start->dissolution iodine_removal Add Sodium Bisulfite/ Thiosulfate Solution dissolution->iodine_removal If colored cooling Cooling-Induced Crystallization (Cool to 10-50°C) iodine_removal->cooling anti_solvent Anti-Solvent Crystallization (Add Water at 10-50°C) iodine_removal->anti_solvent filtration Vacuum Filtration cooling->filtration anti_solvent->filtration washing Wash Crystals (Cold Solvent/Water) filtration->washing drying Dry under Vacuum washing->drying product High-Purity this compound drying->product

Caption: Workflow for the crystallization and purification of this compound.

Logical Relationship for Purification Strategy

purification_strategy cluster_problem Problem cluster_impurities Key Impurities cluster_solution Solution cluster_outcome Outcome crude_product Crude this compound unreacted_sm Unreacted 2-methylbenzoic acid crude_product->unreacted_sm isomers Isomeric Byproducts crude_product->isomers iodine Residual Iodine crude_product->iodine crystallization Crystallization unreacted_sm->crystallization isomers->crystallization reducing_agent Chemical Treatment (Reducing Agent) iodine->reducing_agent pure_product High-Purity Product (>99%) crystallization->pure_product reducing_agent->crystallization

Caption: Strategy for purifying this compound from common impurities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 5-Iodo-2-methylbenzoic acid, a key intermediate in the development of anti-diabetic medications.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound.

Q1: My reaction yield is significantly lower than expected. What are the possible causes and solutions?

A1: Low yield is a common problem that can stem from several factors. Consult the table below for potential causes and corresponding solutions.

Potential Cause Explanation Recommended Solution(s)
Incomplete Reaction The reaction has not proceeded to completion, leaving unreacted starting material.- Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material (2-methylbenzoic acid).[1] - Extend Reaction Time: If the reaction is slow, consider extending the reaction time. For some protocols, refluxing for up to 8 hours may be necessary.[2] - Increase Temperature: Gradually increase the reaction temperature. Optimal temperatures are often between 70-150°C, with some refluxing at around 122°C.[3][4]
Reversible Reaction Electrophilic iodination is a reversible process. The byproduct, hydrogen iodide (HI), is a strong reducing agent that can convert the product back to the starting material.[5][6][7]- Use an Oxidizing Agent: Ensure a suitable oxidizing agent (e.g., iodic acid, periodic acid, potassium persulfate) is used to oxidize HI to I₂, shifting the equilibrium towards the product.[1][2][3][5]
Suboptimal Reagent Stoichiometry Incorrect molar ratios of iodine or the oxidizing agent can limit the conversion.- Verify Stoichiometry: Double-check the molar equivalents of all reagents. For example, some protocols specify using 0.5 to 0.6 equivalents of iodine relative to the starting material.[1]
Poor Reagent Quality Anhydrous conditions may be necessary, and reagent purity is critical. For instance, old or improperly stored acetic anhydride (B1165640) can affect the reaction.- Use High-Purity Reagents: Ensure all reagents and solvents are of appropriate grade and purity. - Check Anhydrous Conditions: If using acetic anhydride, ensure it has not been hydrolyzed by atmospheric moisture.
Losses During Workup/Purification Significant amounts of product can be lost during filtration, washing, and recrystallization steps.- Optimize Crystallization: Cool the reaction mixture sufficiently (e.g., to 10-50°C) to maximize precipitation.[8] Adding water can also induce precipitation.[8][9] - Minimize Transfers: Reduce the number of transfers between flasks to minimize mechanical losses. - Recycle Mother Liquor: In some processes, the catalyst can be mixed with the mother liquor and reused to increase the overall yield.[1][10]

Q2: My final product is impure. How can I identify and minimize the formation of byproducts?

A2: The primary impurities are typically unreacted starting material and isomeric byproducts.

  • Identification: Use analytical techniques like HPLC and NMR to identify and quantify impurities.[1][4] A common isomeric byproduct is 3-iodo-2-methylbenzoic acid.[4]

  • Minimization & Removal:

    • Control Reaction Conditions: The formation of isomers and other byproducts can be temperature-dependent. Adhering to the recommended temperature profile is crucial.[3]

    • Catalyst Choice: Using specific catalysts, such as H-β-form zeolite, can improve the selectivity for the desired 5-iodo isomer.[4]

    • Purification:

      • Recrystallization: This is the most common and effective purification method. The crude product can be recrystallized from a suitable solvent. This process may need to be repeated multiple times to achieve high purity.[1][10]

      • Alternative Methods: For certain impurities, sublimation or distillation may be effective purification techniques.[3][9]

Q3: The reaction seems to have stopped or is proceeding very slowly. How can I troubleshoot a stalled reaction?

A3: A stalled reaction is often due to catalyst deactivation or insufficient reaction temperature.

  • Check Catalyst Activity: If using a heterogeneous catalyst like a zeolite, ensure it has not been poisoned or deactivated. Some catalysts can be recovered, treated, and recycled.[3]

  • Verify Temperature: Ensure the internal temperature of the reaction mixture is at the target level. Use a calibrated thermometer.

  • Re-evaluate Reagents: The oxidizing agent may have decomposed or been consumed prematurely. Consider if a fresh portion is needed, though this should be done with caution.

Q4: I am having difficulty purifying the crude product by crystallization. What are the best practices?

A4: Successful crystallization depends on solvent choice, temperature, and cooling rate.

  • Solvent Selection: The ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures.

  • Cooling Process: After dissolving the crude product in a minimal amount of hot solvent, allow it to cool slowly to room temperature to form well-defined crystals. Then, cool it further in an ice bath (e.g., 10-20°C) to maximize the recovery of the purified product.[1][8][10]

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.

  • Washing: After filtration, wash the collected crystals with a small amount of cold solvent to remove residual impurities from the mother liquor.

Q5: I am attempting a Sandmeyer reaction starting from 5-amino-2-methylbenzoic acid and getting a lot of colorful byproducts with very little desired product. What went wrong?

A5: The Sandmeyer reaction is sensitive and requires precise control. Colorful impurities often indicate decomposition of the diazonium salt or side reactions.[11]

  • Temperature Control: The diazotization step (forming the diazonium salt) must be performed at low temperatures (typically 0-5°C) to prevent the unstable diazonium salt from decomposing, which can lead to phenol (B47542) formation.[12]

  • Diazotizing Agent: Ensure the sodium nitrite (B80452) or other diazotizing agent is added slowly and portion-wise to maintain the low temperature and prevent a runaway reaction.

  • Acidic Conditions: The reaction must be kept sufficiently acidic to generate nitrous acid (from sodium nitrite) and stabilize the diazonium salt.[13]

  • Purity of Starting Amine: Ensure the starting 5-amino-2-methylbenzoic acid is pure, as impurities can interfere with the diazotization.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: There are two main synthetic routes:

  • Direct Electrophilic Iodination: This is the most common and direct method, starting from 2-methylbenzoic acid. It involves reacting the starting material with molecular iodine in the presence of an oxidizing agent (like iodic acid or periodic acid) and an acid catalyst (like sulfuric acid).[1][3] A high-yield variation of this method uses a microporous compound like a zeolite as a catalyst in the presence of acetic anhydride.[3][4][8]

  • Sandmeyer Reaction: This multi-step process starts with an aromatic amine. For this compound, this would typically involve the nitration of 2-methylbenzoic acid, followed by reduction to 5-amino-2-methylbenzoic acid. The amino group is then converted to a diazonium salt, which is subsequently displaced by iodide (e.g., from KI).[9][14] This route is generally considered more cumbersome and can have safety concerns.[9]

Q2: What is the role of the oxidizing agent in the direct iodination method?

A2: The direct iodination of an aromatic ring with I₂ is a reversible reaction that produces hydrogen iodide (HI) as a byproduct. HI is a strong reducing agent and can reduce the iodinated product back to the starting material, leading to a poor equilibrium and low yield.[5][6] The oxidizing agent (e.g., HIO₃, H₅IO₆, K₂S₂O₈) is crucial because it continuously removes the HI by oxidizing it back to I₂, thus driving the reaction to completion.[1][2][5]

Q3: Why is temperature control so critical during the synthesis?

A3: Temperature control is vital for several reasons:

  • Selectivity: In direct iodination, temperature can influence the formation of undesired isomers. Reaction temperatures are typically elevated (e.g., 70-150°C) to achieve a sufficient reaction rate while minimizing the formation of high-boiling-point side products.[3]

  • Stability (Sandmeyer Reaction): In the Sandmeyer reaction, the intermediate diazonium salt is thermally unstable and can decompose violently or react with water to form phenols if the temperature rises above 5-10°C.[12]

Q4: How can I monitor the progress of the reaction?

A4: The most common laboratory method for monitoring the reaction is Thin Layer Chromatography (TLC).[1] By spotting the reaction mixture alongside the starting material on a TLC plate, one can observe the disappearance of the starting material spot and the appearance of the product spot, indicating the progression of the reaction. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative analysis of the reaction mixture.[4]

Q5: Are there any "green chemistry" considerations for this synthesis?

A5: Yes. From a green chemistry perspective, direct iodination is generally preferred over the multi-step Sandmeyer route. To improve the environmental profile:

  • Avoid Toxic Solvents: Many traditional iodination reactions use chlorinated solvents, which should be avoided if possible.[15] Acetic acid is a common and more acceptable solvent for this synthesis.

  • Catalysis: Using recyclable catalysts, such as zeolites, improves the sustainability of the process.[3]

  • Atom Economy: While necessary, the use of oxidizing agents adds to the reagent load. Choosing efficient oxidants like H₂O₂ is preferable.[7]

  • Waste Management: Waste streams containing iodine compounds can be difficult to treat and should be handled according to proper environmental and safety protocols.[7]

Experimental Protocols & Data

Data Presentation: Comparison of Synthesis Methods
Method Starting Material Key Reagents Solvent Temp. Yield Purity Reference
Iodination with Iodic Acid 2-methylbenzoic acidI₂, Iodic Acid, H₂SO₄Acetic Acid40°C>88%>99%[1]
Zeolite-Catalyzed Iodination 2-methylbenzoic acidI₂, Iodic Acid, H-β-form zeolite, Acetic AnhydrideAcetic Acid122°C92%94.8% (Selectivity)[4]
Persulfate Iodination o-Toluic acidI₂, Potassium persulfate, H₂SO₄Acetic Acid118-120°CHighHigh[2]
Sandmeyer Reaction 5-amino-2-methylbenzoic acid1. NaNO₂, HCl 2. KIWater, HCl0-10°CVariableVariable[14][16]
Protocol 1: High-Yield Direct Iodination of 2-Methylbenzoic Acid

This protocol is based on a high-yield method using an oxidizing agent.[1]

Materials:

  • 2-methylbenzoic acid (o-toluic acid)

  • Iodine (I₂)

  • Iodic acid (HIO₃) or Periodic acid (H₅IO₆)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Glacial Acetic Acid

Procedure:

  • In a suitable reaction flask equipped with a stirrer, add glacial acetic acid and concentrated sulfuric acid. Stir to mix well.

  • To the stirred solution, add 2-methylbenzoic acid followed by iodine.

  • Gently warm the reaction mixture to the target temperature (e.g., 40-80°C).

  • Slowly add the primary oxidizing agent (e.g., iodic acid) in portions.

  • Maintain the reaction at temperature and monitor the disappearance of the starting material by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into cold water to precipitate the crude product.

  • Filter the solid precipitate, wash thoroughly with water until the filtrate is neutral, and then wash with a cold sodium thiosulfate (B1220275) solution to remove any unreacted iodine.

  • Dry the crude product.

  • Recrystallize the crude solid from a suitable solvent (e.g., aqueous ethanol (B145695) or ethyl acetate) to obtain pure, white crystals of this compound. The yield can be over 88% with a purity greater than 99%.[1][10]

Visualizations

Reaction Pathway and Workflow

G Figure 1: Electrophilic Iodination of 2-Methylbenzoic Acid cluster_reagents Reactants & Catalysts cluster_product Products Toluic_Acid 2-Methylbenzoic Acid Reaction Electrophilic Aromatic Substitution Toluic_Acid->Reaction Iodine Iodine (I2) Iodine->Reaction Oxidant Oxidizing Agent (e.g., HIO3) Byproduct HI (Byproduct) Oxidant->Byproduct Oxidizes HI to I2 Catalyst Acid Catalyst (H2SO4) Catalyst->Reaction Product This compound Reaction->Product Reaction->Byproduct

Caption: Electrophilic Iodination of 2-Methylbenzoic Acid.

G Figure 2: General Experimental Workflow A 1. Charge Reagents (Solvent, Acid, Starting Material, Iodine) B 2. Heat & Add Oxidant A->B C 3. Monitor Reaction (e.g., by TLC) B->C D 4. Quench & Precipitate (Cool and add water) C->D E 5. Isolate Crude Product (Filter and Wash) D->E F 6. Purify (Recrystallization) E->F G 7. Dry & Characterize (HPLC, NMR) F->G

Caption: General Experimental Workflow.

G Figure 3: Troubleshooting Tree for Low Yield Start Low Yield Observed Check_TLC Check TLC: Is starting material (SM) still present? Start->Check_TLC SM_Present Yes Check_TLC->SM_Present Yes SM_Absent No Check_TLC->SM_Absent No Check_Oxidant Is Oxidizing Agent stoichiometry correct? SM_Present->Check_Oxidant Action_Loss Significant Loss During Workup: - Check filtration technique - Optimize crystallization cooling SM_Absent->Action_Loss Action_Incomplete Incomplete Reaction: - Extend reaction time - Increase temperature Oxidant_Yes Yes Check_Oxidant->Oxidant_Yes Yes Oxidant_No No Check_Oxidant->Oxidant_No No Oxidant_Yes->Action_Incomplete Action_Reversible Reversible Reaction Dominates: - Verify oxidant quality/amount Oxidant_No->Action_Reversible

Caption: Troubleshooting Tree for Low Yield.

References

Technical Support Center: Optimizing Suzuki Coupling of 5-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize the Suzuki coupling reaction for 5-iodo-2-methylbenzoic acid. This substrate presents unique challenges due to steric hindrance from the ortho-methyl group and potential interference from the carboxylic acid moiety.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki coupling reaction with this compound resulting in low yield or failing completely?

Low conversion is the most common issue and can stem from several factors related to this sterically hindered substrate.[1] The primary areas to investigate are:

  • Inefficient Oxidative Addition: The steric bulk of the ortho-methyl group on the benzoic acid can hinder the palladium catalyst's insertion into the carbon-iodine bond.[2][3] This is often the rate-limiting step. The choice of ligand is critical to overcome this barrier.[1]

  • Catalyst System Inactivity: The palladium catalyst may be inactive or deactivated. If using a Pd(II) precatalyst, its reduction to the active Pd(0) species may be incomplete.[4] The carboxylate formed under basic conditions can also coordinate to the palladium and inhibit catalysis.[5]

  • Suboptimal Base or Solvent: The base may not be strong enough to efficiently generate the active boronate species for transmetalation, or the solubility of the carboxylate salt in the reaction medium could be poor.[4][6]

  • Presence of Oxygen: Inadequate degassing can lead to the oxidation and deactivation of the Pd(0) catalyst and promote side reactions like the homocoupling of the boronic acid.[7][8]

Q2: What is the best catalyst and ligand combination for this sterically demanding substrate?

For sterically hindered substrates like this compound, standard ligands such as triphenylphosphine (B44618) (PPh₃) are often ineffective.[2][9] The most critical factor for success is the use of bulky, electron-rich ligands that facilitate both the oxidative addition and reductive elimination steps.[1][2]

  • Buchwald Ligands: Biaryldialkyl monophosphine ligands, often called Buchwald ligands, are highly effective. Ligands such as SPhos and XPhos have demonstrated success in promoting the coupling of sterically hindered partners.[2][4] AntPhos is another ligand noted for its effectiveness in demanding couplings.[10]

  • N-Heterocyclic Carbenes (NHCs): NHC ligands with "flexible steric bulk" are also highly efficient and can sometimes allow reactions to proceed at lower temperatures.[2]

It is often necessary to screen a few ligand options to find the optimal choice for your specific boronic acid partner.[1]

Q3: How does the carboxylic acid group on the starting material affect the reaction?

The carboxylic acid group introduces several considerations:

  • Base Stoichiometry: The acidic proton will be deprotonated by the base in the reaction mixture. Therefore, at least one extra equivalent of base must be added to account for this neutralization before the base can participate in the catalytic cycle.[6]

  • Solubility Issues: Under basic conditions, the substrate is converted to its carboxylate salt. This salt may have limited solubility in common organic solvents like toluene (B28343) or dioxane, potentially sequestering it from the catalyst in the organic phase. Using a co-solvent system (e.g., dioxane/water) can help mitigate this.[6][11]

  • Catalyst Inhibition: The carboxylate anion can potentially coordinate to the palladium center, which may deactivate the catalyst or hinder the formation of the active Pd(0) species.[5] If this is suspected, switching from a Pd(II) precatalyst to a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ may be beneficial.[5]

Q4: I am observing significant side products. What are they and how can I prevent them?

Two common side reactions in Suzuki couplings are protodeboronation and homocoupling.[7]

  • Protodeboronation: This is the replacement of the boronic acid group (-B(OH)₂) with a hydrogen atom. It is often promoted by aqueous basic conditions, especially at elevated temperatures.[1][7] To minimize this, you can:

    • Use a more stable boronic ester (e.g., a pinacol (B44631) ester) instead of the boronic acid.[1][8]

    • Employ milder bases like potassium fluoride (B91410) (KF) or use strictly anhydrous conditions.[4]

    • Run the reaction at the lowest effective temperature.[4]

  • Homocoupling: This is the coupling of two boronic acid molecules to form a biaryl byproduct. The primary cause is the presence of oxygen in the reaction mixture.[7][8] To prevent homocoupling:

    • Ensure rigorous and thorough degassing of all solvents and the reaction vessel before adding the catalyst.[8] This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using several freeze-pump-thaw cycles.[11]

Troubleshooting and Optimization

Data Presentation: Recommended Starting Conditions

The following tables summarize recommended starting points for key reaction parameters based on literature for similar challenging Suzuki couplings.

Table 1: Comparison of Ligand Classes for Hindered Substrates

Ligand ClassExamplesEfficacy for Hindered SubstratesKey AdvantagesCitation(s)
Buchwald Ligands SPhos, XPhos, AntPhosHighly EffectiveBulky and electron-rich, promoting both oxidative addition and reductive elimination.[2][4][10]
N-Heterocyclic Carbenes (NHCs) IMes, IPrHighly EffectiveStrong sigma-donors that form stable complexes; can allow for lower reaction temperatures.[2][12]
Trialkylphosphines P(t-Bu)₃, PCy₃EffectiveElectron-rich and can be effective, but Buchwald ligands are often superior for highly hindered cases.[2][13]
Triphenylphosphine (PPh₃) PPh₃Generally IneffectiveOften fails to promote efficient coupling of sterically congested substrates.[9][14]

Table 2: Screening Guide for Bases and Solvents

BaseSolvent System (v/v)Temperature Range (°C)CommentsCitation(s)
K₃PO₄ Dioxane / H₂O (4:1)80 - 110A strong base, often a good first choice for difficult couplings.[2][4]
Cs₂CO₃ Toluene or THF80 - 110A strong and highly effective base, though more expensive.[2][4]
K₂CO₃ THF / H₂O (4:1)75 - 100A common and cost-effective base, but may be less effective than K₃PO₄ for this substrate.[11][15]
t-BuOK Dioxane (anhydrous)60 - 100A very strong base that can be effective, but requires careful handling and anhydrous conditions.[2]

Visual Guides and Protocols

Experimental Workflow

G General Workflow for Optimizing Suzuki Coupling cluster_prep 1. Preparation cluster_setup 2. Reaction Setup cluster_reaction 3. Reaction & Workup cluster_analysis 4. Analysis prep_reagents Prepare Reagents: - this compound (1.0 eq) - Boronic Acid/Ester (1.2-1.5 eq) - Base (3.0 eq) - Catalyst/Ligand setup_assembly Assemble Flask: Add solid reagents under positive inert gas pressure. prep_reagents->setup_assembly prep_glass Dry Glassware (Oven or Flame-dried) prep_glass->setup_assembly setup_degas Degas System: Evacuate and backfill with Ar/N₂ (3x cycles). Add degassed solvent via syringe. setup_assembly->setup_degas rxn_heat Heat Reaction: Stir vigorously at desired temperature (e.g., 80-110 °C). setup_degas->rxn_heat rxn_monitor Monitor Progress: Check by TLC or LC-MS until SM is consumed. rxn_heat->rxn_monitor rxn_workup Aqueous Workup: Cool, dilute with EtOAc, wash with acid (pH~2), then brine. rxn_monitor->rxn_workup analysis_purify Purification: Dry organic layer and purify by column chromatography. rxn_workup->analysis_purify analysis_yield Characterize & Calculate Yield analysis_purify->analysis_yield

Caption: A typical experimental workflow for setting up and performing the Suzuki coupling reaction.

Troubleshooting Decision Tree

G start Low Yield or No Reaction check_sm Starting material fully consumed? start->check_sm check_side Significant side products observed? check_sm->check_side Yes sol_catalyst Problem: Inefficient Catalysis - Screen bulky ligands (SPhos, XPhos). - Increase catalyst loading (2-5 mol%). - Increase temperature in 10°C increments. - Ensure base is strong enough (K₃PO₄). check_sm->sol_catalyst No sol_homocoupling Issue: Homocoupling (Biaryl of boronic acid) - Cause: Oxygen present. - Solution: Rigorously degas solvents and reaction vessel. check_side->sol_homocoupling Yes sol_deboronation Issue: Protodeboronation (Boronic acid replaced by -H) - Cause: Harsh conditions. - Solution: Use boronic ester, milder base (KF), or lower temperature. check_side->sol_deboronation Yes sol_decomp Issue: Decomposition - Cause: Temperature too high. - Solution: Screen lower temperatures or use a more active catalyst system that works under milder conditions. check_side->sol_decomp No

Caption: A decision tree to guide troubleshooting efforts when encountering low reaction yields.

Experimental Protocols

Protocol 1: General Screening Protocol

This protocol is designed for initial screening of conditions on a small scale.

  • Vial Preparation: To a dry 4 mL vial containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the chosen base (e.g., K₃PO₄, 3.0 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and the ligand (e.g., SPhos, 4 mol %).

  • Degassing and Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with argon or nitrogen three times.[1] Add the degassed solvent mixture (e.g., 1,4-dioxane (B91453)/water 4:1, to achieve 0.1 M concentration) via syringe.

  • Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Workup (for analysis): Cool the reaction to room temperature. Dilute with ethyl acetate (B1210297) (1 mL) and water (1 mL). Add 1M HCl dropwise to acidify the aqueous layer to pH ~2.[16] Separate the layers and analyze the organic phase.

Protocol 2: Recommended Optimized Protocol

This protocol incorporates best practices for overcoming the challenges associated with this substrate.

  • Reagent Preparation: To a dry Schlenk flask equipped with a stir bar, add this compound (1.0 equiv.), the arylboronic acid pinacol ester (1.5 equiv.), and finely powdered K₃PO₄ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon (repeat this process three times).

  • Catalyst/Ligand Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol %) and a bulky phosphine (B1218219) ligand (e.g., XPhos, 4.4 mol %).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water via syringe to achieve a concentration of 0.1 M with respect to the limiting reagent.[4]

  • Reaction Execution: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.[1]

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Carefully acidify the aqueous layer to pH 2 with 1M HCl to protonate the carboxylic acid product.[16]

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

preventing byproduct formation in 5-Iodo-2-methylbenzoic acid synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 5-Iodo-2-methylbenzoic acid

Welcome to the technical support center for the synthesis of this compound. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to this synthesis.

Troubleshooting Guide

This guide addresses specific problems you may encounter during the synthesis of this compound, helping you identify the cause and implement a solution.

Issue 1: Low Yield of this compound

Potential Cause Recommended Solution
Incomplete Diazotization (Sandmeyer Route) Ensure the temperature is strictly maintained between 0-5°C during the addition of sodium nitrite (B80452). Higher temperatures can cause premature decomposition of the diazonium salt, leading to phenol (B47542) byproducts.[1][2]
Inefficient Iodination Reaction For direct iodination methods, the choice and amount of oxidizing agent (e.g., periodic acid, iodic acid) are critical. Ensure the correct stoichiometry is used to enhance the reactivity of iodine.[3][4]
Suboptimal Reaction Temperature For direct iodination of 2-methylbenzoic acid, the reaction temperature should be maintained between 70 to 150°C to ensure a sufficient reaction rate while minimizing side reactions.[3]
Loss of Product During Workup/Purification The product can be precipitated by cooling the reaction mixture or by adding water. To maximize recovery, cool the mixture to 50°C or lower, where over 70% of the product should crystallize.[3][4] Adding 0.1 to 5 parts by weight of water can precipitate over 90% of the product.[5]

Issue 2: Formation of Isomeric Byproducts (e.g., 3-Iodo-2-methylbenzoic acid)

Potential Cause Recommended Solution
Incorrect Reaction Conditions The selectivity for the 5-iodo isomer is highly dependent on the synthetic method. Direct iodination of 2-methylbenzoic acid in the presence of a microporous compound like β-form zeolite has been shown to yield high selectivity (e.g., 94.8%) for the desired 5-iodo isomer.[3][6]
Lack of Directing Group Influence The methyl and carboxylic acid groups on the starting material (2-methylbenzoic acid) direct iodination. The use of specific catalysts and conditions, such as a zeolite/iodine/oxidizing agent system, enhances the regioselectivity for the 5-position.[6]

Issue 3: Presence of Unreacted Starting Material (2-methylbenzoic acid)

Potential Cause Recommended Solution
Insufficient Reaction Time or Temperature Monitor the reaction using an appropriate technique (e.g., TLC, HPLC). For direct iodination, refluxing for several hours (e.g., 8 hours) at a sufficiently high temperature (e.g., 118-120°C) may be required for the reaction to go to completion.[7]
Poor Reagent Reactivity In direct iodination, using iodine alone with an electron-deficient ring like 2-methylbenzoic acid results in poor reactivity. The combination of iodine with a strong oxidizing agent (e.g., iodic acid, periodic acid) is necessary to enhance reactivity and drive the reaction forward.[3][4]

Issue 4: Difficulty in Product Purification

Potential Cause Recommended Solution
Co-precipitation of Iodine During workup by water addition, unreacted iodine may precipitate with the product. This can be prevented by adding a reducing agent like sodium sulfite, sodium bisulfite, or sodium thiosulfate (B1220275) to the reaction mixture before precipitation.[5]
Impurities Not Removed by Crystallization If crystallization does not yield a product of sufficient purity (>99%), consider alternative methods like sublimation, distillation, or recrystallization from a different solvent system (e.g., toluene).[3][5][7] A combination of these purification steps may be necessary to remove trace impurities.[3][4]

Frequently Asked Questions (FAQs)

Q1: Which is the best method for synthesizing this compound with high purity?

A: While the Sandmeyer reaction is a classic method, it involves multiple, often hazardous steps like nitration and diazotization.[3][5] A more modern, efficient, and safer approach is the direct iodination of 2-methylbenzoic acid. Specifically, reacting 2-methylbenzoic acid with iodine and an oxidizing agent (like periodic acid) in the presence of a microporous compound (such as β-form zeolite) and acetic anhydride (B1165640) can produce the target compound with high yield and purity (>99%).[3][6]

Q2: What is the primary byproduct I should be concerned about, and how can I minimize it?

A: The main isomeric byproduct is typically 3-iodo-2-methylbenzoic acid.[6] Its formation can be minimized by using a highly selective iodination system. The use of a zeolite catalyst in a direct iodination procedure has been shown to significantly enhance selectivity for the desired 5-iodo isomer, reducing the 3-iodo isomer to less than 1% yield.[6]

Q3: Why is a microporous compound like zeolite used in the direct iodination method?

A: Microporous compounds like zeolites act as shape-selective catalysts. They can enhance the regioselectivity of the iodination reaction, favoring the formation of the sterically less hindered 5-iodo isomer over other isomers. The catalyst can also be recovered and reused, making the process more efficient and cost-effective.[3][4]

Q4: Can I use potassium iodide (KI) for the Sandmeyer reaction instead of a copper salt?

A: Yes. For the iodination of a diazonium salt, the use of a copper(I) catalyst is not strictly necessary, unlike for chlorination or bromination.[8][9] Simply reacting the diazonium salt of 5-amino-2-methylbenzoic acid with an aqueous solution of potassium iodide is an effective method for introducing the iodine atom.[1][10][11]

Q5: My final product has a yellow or brown tint. What is the cause and how can I remove it?

A: A yellow or brown color often indicates the presence of residual iodine. This can be removed by washing the crude product with a solution of a reducing agent like sodium thiosulfate until the color disappears.[12] Subsequent recrystallization should then yield a white crystalline product.[13]

Data Presentation

Table 1: Comparison of Synthetic Methods and Selectivity

MethodStarting MaterialKey ReagentsSelectivity (5-iodo : 3-iodo)Reported YieldPurityReference
Direct Iodination2-methylbenzoic acidI₂, NaIO₄, H₂SO₄, Zeolite~94.8% : 0.7%92.0%>99%[6]
Sandmeyer Reaction5-amino-2-methylbenzoic acid1. NaNO₂, HCl 2. KIHigh (isomer not formed)~60-80% (typical)Variable[2][12]
Direct Iodination2-methylbenzoic acidI₂, Periodic Acid, H₂SO₄Not specified52-65%~95%[3][4]

Experimental Protocols

Protocol 1: High-Selectivity Direct Iodination of 2-methylbenzoic acid

This protocol is based on the method described in patent literature, emphasizing high selectivity and purity.[3][5][6]

  • Reaction Setup: To a reaction vessel, add 2-methylbenzoic acid, acetic anhydride, iodine, an oxidizing agent (e.g., periodic acid), and a microporous compound (e.g., β-form zeolite).

  • Heating: Heat the mixture with stirring to a temperature between 70°C and 150°C.

  • Reaction: Maintain the temperature and continue stirring for several hours until monitoring (e.g., HPLC) indicates the consumption of the starting material.

  • Cooling & Precipitation: Cool the reaction mixture. Crystals of this compound will begin to precipitate at temperatures below 90°C.[3][5]

  • Workup: Add water (0.1 to 5 parts by weight relative to the reaction mixture) to precipitate the remaining product.[5] If residual iodine is present, add a small amount of sodium thiosulfate solution until the color is discharged.

  • Isolation: Collect the precipitated crystals by filtration.

  • Purification: Wash the collected solid with water and dry. For ultra-high purity, the product can be further purified by recrystallization from a suitable solvent (e.g., toluene), sublimation, or distillation.[3][7]

Protocol 2: Synthesis via Sandmeyer Reaction

This protocol is a generalized procedure for the synthesis starting from 5-amino-2-methylbenzoic acid.

  • Diazotization: Suspend 5-amino-2-methylbenzoic acid in an aqueous acidic solution (e.g., 3N HCl) and cool the mixture to 0-5°C in an ice bath.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise, keeping the temperature of the reaction mixture strictly below 5°C. Stir for an additional 20-30 minutes after the addition is complete to ensure full formation of the diazonium salt.

  • Iodide Addition: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the freshly prepared, cold diazonium salt solution to the KI solution with vigorous stirring.

  • Decomposition: Allow the mixture to warm to room temperature and then heat gently (e.g., reflux) for 1-2 hours to ensure complete decomposition of the diazonium intermediate, which is observed by the cessation of nitrogen gas evolution.[12]

  • Workup: Cool the reaction mixture. If iodine is present, decolorize by adding sodium thiosulfate.

  • Isolation: Collect the crude product by filtration.

  • Purification: Dissolve the crude product in a suitable solvent like ether, wash with sodium thiosulfate solution and then with water, dry over sodium sulfate, and evaporate the solvent.[12] Further purify by recrystallization.

Visualizations

Synthesis_Workflow cluster_direct Direct Iodination Route cluster_sandmeyer Sandmeyer Route cluster_purification Workup & Purification start_direct 2-methylbenzoic acid react_direct React with I₂, Oxidizing Agent, Zeolite Catalyst in Acetic Anhydride (70-150°C) start_direct->react_direct Step 1 workup Precipitation (Cooling/Water) & Decolorization (Na₂S₂O₃) react_direct->workup start_sandmeyer 5-amino-2-methylbenzoic acid diazotization Diazotization with NaNO₂/HCl (0-5°C) start_sandmeyer->diazotization Step A sandmeyer_rxn React with aq. KI diazotization->sandmeyer_rxn Step B sandmeyer_rxn->workup filtration Filtration workup->filtration final_purification Final Purification (Crystallization, Sublimation) filtration->final_purification product High-Purity This compound final_purification->product Troubleshooting_Byproduct start Problem: Byproduct Formation Detected (e.g., by HPLC/NMR) q1 Which synthetic route was used? start->q1 direct Direct Iodination q1->direct Direct Iodination sandmeyer Sandmeyer Route q1->sandmeyer Sandmeyer q2 Was a regioselective catalyst (e.g., zeolite) used? direct->q2 q3 Was diazotization temperature kept at 0-5°C? sandmeyer->q3 sol_zeolite Solution: Incorporate a microporous catalyst like β-zeolite to improve regioselectivity for the 5-position. q2->sol_zeolite No check_temp Byproduct is likely not isomeric. Check for phenol formation from premature diazonium salt decomposition. q2->check_temp Yes q3->check_temp Yes sol_temp Solution: Strictly maintain temperature between 0-5°C during NaNO₂ addition to prevent side reactions. q3->sol_temp No

References

Technical Support Center: Purification of Crude 5-Iodo-2-methylbenzoic Acid by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude 5-Iodo-2-methylbenzoic acid via recrystallization. It is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure this compound?

A1: Pure this compound is typically an off-white to light yellow crystalline powder.[1] The reported melting point ranges from 176°C to 185°C.[1][2][3][4][5] A sharp melting point within this range is a good indicator of purity.

Q2: In which solvents is this compound soluble?

A2: this compound is slightly soluble in water but shows good solubility in organic solvents such as ethanol, dimethyl sulfoxide (B87167) (DMSO), and hot acetic acid.[1][2][5][6] This solubility profile is crucial for selecting an appropriate recrystallization solvent.

Q3: What are the common impurities in crude this compound?

A3: Common impurities can include unreacted starting materials like o-toluic acid, residual iodine, and regioisomers such as 2-methyl-3-iodobenzoic acid or di-iodinated species, depending on the synthetic route.[7][8] Inorganic salts may also be present from the workup procedure.[9][10]

Q4: What is a suitable solvent system for the recrystallization of this compound?

A4: A mixture of acetic acid and water is a commonly used and effective solvent system for the recrystallization of this compound.[8] The crude product is dissolved in hot acetic acid, and water is added to decrease the solubility and induce crystallization upon cooling. Ethanol/water or other alcohol/water mixtures could also be effective.

Q5: How can I assess the purity of the recrystallized product?

A5: The purity of the final product can be determined by techniques such as High-Performance Liquid Chromatography (HPLC), which should show a purity of >99%.[7][8] Melting point analysis is also a valuable tool; a narrow melting point range close to the literature value indicates high purity. Titrimetric analysis can also be used to determine the assay.[1]

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. - Insufficient solvent.- Incorrect solvent choice.- Gradually add more of the hot solvent until the solid dissolves.- Ensure you are using an appropriate solvent, such as hot acetic acid or ethanol.[2][6]
No crystals form upon cooling. - Too much solvent was used.- The solution is supersaturated.- Reduce the solvent volume by gentle heating or using a rotary evaporator and allow it to cool again.[11]- Induce crystallization by scratching the inside of the flask with a glass rod or adding a seed crystal of pure this compound.[11]
The product "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound (less likely for this specific compound).- High concentration of impurities depressing the melting point.- The solution is cooling too rapidly.- Reheat the solution to dissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly.[11][12]- Consider a preliminary purification step like an acid-base extraction to remove significant impurities.[13]- Insulate the flask to slow down the cooling rate.[11]
Crystals form too quickly, leading to poor purity. - The solution is too concentrated.- The cooling process is too fast.- Reheat the mixture to redissolve the crystals, add a small amount of extra solvent, and allow it to cool at a slower rate.[12]
The final product has a low yield. - Too much solvent was used, leaving a significant amount of product in the mother liquor.- Premature crystallization during a hot filtration step.- Before discarding the mother liquor, cool it further in an ice bath to see if more crystals form.- Minimize the amount of solvent used to dissolve the crude product.- If performing a hot filtration, ensure the funnel and receiving flask are pre-heated to prevent premature crystallization.
The recrystallized product is colored. - Presence of colored impurities, possibly residual iodine.- If a yellow or brown color persists, it may be due to trapped iodine. A wash with a dilute solution of sodium thiosulfate (B1220275) during the workup of the synthesis or recrystallization can help remove it.[14][15] Adding activated charcoal to the hot solution before filtration can also remove colored impurities, but use it sparingly as it can adsorb the desired product and reduce the yield.[12]

Experimental Protocol: Recrystallization of this compound

This protocol outlines a general procedure for the purification of crude this compound using an acetic acid/water solvent system.

Materials:

  • Crude this compound

  • Glacial acetic acid

  • Deionized water

  • Erlenmeyer flask

  • Heating source (hot plate)

  • Buchner funnel and filter flask

  • Filter paper

  • Ice bath

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of glacial acetic acid. Gently heat the mixture with stirring on a hot plate until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration. Pre-heat a clean funnel and a second Erlenmeyer flask. Quickly filter the hot solution to remove the impurities.

  • Crystallization: Remove the flask from the heat. If the solution is clear, slowly add deionized water dropwise until the solution becomes slightly cloudy (the point of saturation). Reheat gently until the solution becomes clear again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. To maximize crystal formation, you can then place the flask in an ice bath for about 30 minutes.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold 50% acetic acid/water solution to remove any remaining soluble impurities.[8]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

  • Analysis: Determine the melting point and purity (e.g., by HPLC) of the final product.

Visualizations

G Workflow for Recrystallization of this compound start Start with Crude This compound dissolve Dissolve in Minimum Hot Acetic Acid start->dissolve hot_filtration Hot Filtration (if insoluble impurities) dissolve->hot_filtration induce_crystallization Add Water to Cloud Point, Reheat to Clear hot_filtration->induce_crystallization Clear Solution cool_slowly Cool Slowly to Room Temperature induce_crystallization->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath filter Vacuum Filter to Collect Crystals ice_bath->filter wash Wash with Cold Acetic Acid/Water filter->wash dry Dry Under Vacuum wash->dry end Pure 5-Iodo-2-methylbenzoic Acid dry->end

Caption: Experimental workflow for the recrystallization process.

G Troubleshooting Logic for Recrystallization start Cooling Solution check_crystals Do Crystals Form? start->check_crystals oiling_out Does it 'Oil Out'? check_crystals->oiling_out Yes, but... no_crystals No Crystals check_crystals->no_crystals No oils_out Oils Out oiling_out->oils_out Yes crystals_form Crystals Form oiling_out->crystals_form No, forms crystals too_much_solvent Too Much Solvent? no_crystals->too_much_solvent reduce_volume Reduce Solvent Volume and Re-cool too_much_solvent->reduce_volume Yes induce Induce Crystallization: - Scratch Flask - Add Seed Crystal too_much_solvent->induce No reheat Reheat, Add More Solvent, Cool Slower oils_out->reheat check_purity Proceed to Filtration and Drying crystals_form->check_purity

Caption: Troubleshooting logic for common recrystallization issues.

References

challenges in the scale-up of 5-Iodo-2-methylbenzoic acid production

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis and scale-up of 5-Iodo-2-methylbenzoic acid. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide practical guidance for successful production.

Troubleshooting Guides

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.

Low Reaction Yield

Q1: My reaction yield for the iodination of 2-methylbenzoic acid is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors. Here are some common causes and troubleshooting steps:

  • Inadequate Reaction Conditions: The choice of reagents and reaction parameters is crucial. Older methods, such as those using thallium salts, are known for low yields (around 33%) and are not suitable for scale-up due to high toxicity.[1][2] Methods employing large amounts of sulfuric acid can also result in unsatisfactory yields of 52-65%.[1]

    • Recommendation: Consider using a more modern and efficient method, such as iodination in the presence of a microporous compound (e.g., H-β-form zeolite), iodine, an oxidizing agent, and acetic anhydride. This method has been shown to achieve yields of up to 92.0%.[1]

  • Sub-optimal Temperature Control: The reaction temperature can significantly impact yield. Ensure the reaction is maintained at the optimal temperature as specified in the protocol. For instance, one method suggests maintaining the temperature at 40°C.[3] Another protocol involves refluxing at 122°C.[1]

  • Poor Mixing: Inadequate agitation can lead to localized concentration gradients and reduced reaction rates. This is a common issue during scale-up where simple magnetic stirring may no longer be effective.

    • Recommendation: For larger scale reactions, employ mechanical overhead stirrers to ensure efficient mixing.

  • Incomplete Reaction: It is essential to monitor the reaction progress to ensure all the starting material has been consumed.

    • Recommendation: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material, 2-methylbenzoic acid.[3]

Product Purity Issues

Q2: I am observing significant impurities in my final product. How can I improve the purity of this compound?

A2: Achieving high purity is a common challenge, often due to the formation of isomers and residual starting materials.

  • Isomer Formation: The formation of the 3-iodo-2-methylbenzoic acid isomer is a known issue, and its separation from the desired 5-iodo product is difficult.[2][4]

    • Recommendation: Employing a microporous compound like a β-form zeolite as a catalyst can significantly improve the selectivity for the 5-iodo isomer.[4] This method can reduce the formation of the undesired 3-iodo isomer to as low as 0.7% yield.[1]

  • Ineffective Purification: The purification method is critical for removing impurities.

    • Recommendation: A combination of purification techniques is often most effective. The process can include crystallization, sublimation, or distillation.[1][2][4] Recrystallization from a suitable solvent, such as ethyl acetate, has been shown to yield a white crystalline product with high purity.[3] Adding water to the reaction mixture can also precipitate the product, which can then be collected by filtration.[2][4]

Scale-Up Challenges

Q3: We are facing difficulties when trying to scale up the production of this compound from lab scale to a pilot plant. What are the key considerations?

A3: Scaling up presents a unique set of challenges that are often not apparent at the lab scale.[5]

  • Heat Transfer: Exothermic reactions can lead to thermal runaways in larger reactors if the heat is not dissipated efficiently.[5]

    • Recommendation: Ensure your reactor has an adequate cooling system and monitor the internal temperature closely.

  • Mixing Efficiency: As the volume increases, achieving homogenous mixing becomes more challenging.[5]

    • Recommendation: Transition from magnetic stir bars to mechanical stirrers and consider the geometry of the reactor and impeller for optimal mixing.

  • Reagent Addition: The rate of reagent addition can become more critical at a larger scale.

    • Recommendation: Control the addition rate of reagents to maintain a steady reaction temperature and avoid localized high concentrations.

  • Work-up and Isolation: Handling large volumes of solvents and product during extraction, filtration, and drying requires appropriate equipment and safety procedures.

    • Recommendation: Plan the work-up procedure in advance, ensuring you have large enough separatory funnels, filters, and drying ovens. Consider the logistics of transferring large quantities of material.

  • Safety: The risks associated with hazardous chemicals and exothermic reactions are amplified at scale.

    • Recommendation: Conduct a thorough safety review before any scale-up operation. Ensure proper personal protective equipment (PPE) is used and that emergency procedures are in place.[6][7][8]

Frequently Asked Questions (FAQs)

Q4: What are the recommended storage conditions for this compound?

A4: Store this compound in a cool, dry place in a tightly sealed container.[9]

Q5: What are the primary uses of this compound?

A5: It is primarily used as a pharmaceutical intermediate, for example, in the synthesis of Canagliflozin, and in organic synthesis.[9]

Q6: Is this compound considered hazardous to transport?

A6: Under normal handling conditions, it is generally considered non-hazardous for transport.[9]

Q7: What is the solubility of this compound?

A7: It is slightly soluble in water but dissolves in organic solvents like ethanol (B145695) and DMSO.[9]

Q8: What are the main safety hazards associated with this compound?

A8: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[7][10] It is important to handle the compound in a well-ventilated area and use appropriate personal protective equipment (PPE), including safety goggles, gloves, and protective clothing.[6][8]

Quantitative Data Summary

The following tables summarize quantitative data from various synthesis protocols for this compound.

Table 1: Comparison of Reaction Conditions and Performance

ParameterMethod 1Method 2
Starting Material o-Toluic acid2-Methylbenzoic acid
Key Reagents Iodine, Niobium nitrite, Acetic acid, Sulfuric acidIodine, Iodic acid, H-β-form zeolite, Acetic anhydride, Acetic acid
Temperature 40°C122°C (Reflux)
Reaction Time Until starting material disappears (TLC monitored)4 hours
Yield 94.5%92.0%
Purity (HPLC) 99.3%99.8% (in crystals)
Reference [3][1]

Experimental Protocols

Protocol 1: Iodination using Niobium Nitrite Catalyst

This protocol is based on the synthesis route described in ChemicalBook.[3]

Materials:

  • o-Toluic acid

  • Iodine

  • Niobium nitrite

  • Acetic acid

  • Concentrated sulfuric acid

  • Water

Procedure:

  • In a 500ml reaction flask, add 54.4g of acetic acid and 16.3g of concentrated sulfuric acid. Stir to mix well.

  • Add 13.6g (0.1 mol) of o-toluic acid and 25.3g (0.06 mol) of iodine to the mixture.

  • Add 28g (0.0001 mol) of Niobium nitrite.

  • Maintain the reaction temperature at 40°C.

  • Monitor the reaction progress by TLC until the starting material disappears.

  • After the reaction is complete, add 200 ml of water to the system to precipitate the solid product.

  • Filter the precipitate, wash with water, and dry to obtain the solid this compound.

  • For further purification, the crude product can be recrystallized with 2.5 times the volume of a suitable solvent like ethyl acrylate (B77674) to obtain a white crystalline product.

Protocol 2: Iodination using Zeolite Catalyst

This protocol is based on the process described in a patent for producing high-purity this compound.[1]

Materials:

  • 2-Methylbenzoic acid

  • Iodine

  • 70% aqueous iodic acid solution

  • H-β-form zeolite

  • Acetic acid

  • Acetic anhydride

Procedure:

  • In a 200-mL three-neck flask equipped with a reflux condenser, place 76.5g of acetic acid, 23.5g of acetic anhydride, 20.0g of 2-methylbenzoic acid, 14.4g of iodine, 8.6g of a 70% aqueous iodic acid solution, and 4.6g of H-β-form zeolite.

  • Heat the mixture to reflux at 122°C and maintain for four hours.

  • After the reaction is complete, cool the reaction mixture to room temperature.

  • Remove the H-β-form zeolite from the reaction mixture by filtration.

  • Cool the filtrate to allow the product to crystallize.

  • Collect the precipitated crystals by filtration to yield the this compound product.

Visualizations

Experimental Workflow: Zeolite-Catalyzed Synthesis

G Workflow for Zeolite-Catalyzed Synthesis of this compound cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation cluster_3 Final Product A Charge Reactor: - 2-Methylbenzoic acid - Acetic acid - Acetic anhydride - Iodine - Iodic acid - H-β-form zeolite B Heat to Reflux (122°C) A->B Start Heating C Maintain for 4 hours B->C Hold Temperature D Cool to Room Temperature C->D Reaction Complete E Filter to remove Zeolite D->E Catalyst Removal F Cool Filtrate for Crystallization E->F Purification G Filter to collect Product F->G Isolation H High-Purity This compound G->H Drying

Caption: Zeolite-Catalyzed Synthesis Workflow.

Troubleshooting Logic for Low Yield

G Troubleshooting Flowchart for Low Yield Start Low Yield Observed CheckReaction Check Reaction Conditions: - Reagents - Temperature - Time Start->CheckReaction IncompleteReaction Incomplete Reaction? CheckReaction->IncompleteReaction CheckPurity Analyze Product Purity (HPLC/TLC) ImprovePurification Improve Purification Method: - Recrystallization - Distillation/Sublimation CheckPurity->ImprovePurification Impurities Present Successful Yield Improved CheckPurity->Successful Purity is High SideReactions Significant Side Reactions? IncompleteReaction->SideReactions No OptimizeConditions Optimize Reaction Conditions: - Adjust Temperature - Increase Reaction Time - Use more selective catalyst IncompleteReaction->OptimizeConditions Yes SideReactions->CheckPurity No SideReactions->OptimizeConditions Yes OptimizeConditions->Successful ImprovePurification->Successful

Caption: Troubleshooting Logic for Low Yield.

References

Technical Support Center: Purification of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with residual iodine in their 5-Iodo-2-methylbenzoic acid product.

Frequently Asked Questions (FAQs)

Q1: My this compound product has a distinct purple or brown tint. What is the likely cause?

A: A purple or brown discoloration in your product is a strong indicator of the presence of residual elemental iodine (I₂). This is a common impurity that can co-precipitate with the desired product during crystallization.

Q2: What are the primary methods for removing residual iodine from this compound?

A: The most effective methods for removing residual iodine and other impurities are:

  • Recrystallization: This is the most common and often most effective method. It involves dissolving the crude product in a suitable hot solvent and allowing it to cool, whereupon the purified product crystallizes out, leaving impurities in the mother liquor.

  • Washing with a Reducing Agent Solution: Treating a solution of the crude product with a mild reducing agent can chemically convert the elemental iodine into a water-soluble iodide salt, which can then be easily washed away.

  • Sublimation or Distillation: These purification techniques can also be employed, although they are generally more resource-intensive for this specific application.[1][2][3][4][5][6]

Q3: Which reducing agents are suitable for removing elemental iodine?

A: Mild reducing agents are preferred to avoid unwanted side reactions with the desired product. Commonly used and effective options include:

Q4: Can I prevent the iodine contamination from occurring in the first place?

A: Yes, prevention is often the best approach. Adding a small amount of a reducing agent like sodium sulfite, sodium hydrogensulfite, or sodium thiosulfate to the reaction mixture before initiating crystallization can prevent the precipitation of elemental iodine.[1][6] An amount of 0.05 parts by weight of the reducing agent relative to 1 part by weight of the iodine used in the reaction is often sufficient.[1]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Product is colored (purple/brown) Presence of elemental iodine (I₂).1. Perform a recrystallization (see Protocol 1).2. During the work-up, wash the organic solution with an aqueous solution of a reducing agent (see Protocol 2).
Purity is low despite recrystallization Inefficient recrystallization or co-crystallization of impurities.1. Ensure the correct solvent system is being used.2. Allow for slow cooling to promote the formation of pure crystals.3. Consider a second recrystallization from a different solvent system.4. Analyze the mother liquor to identify the persistent impurities.
Yield is significantly reduced after purification Product loss during recrystallization or washing steps.1. Minimize the amount of hot solvent used for dissolution to ensure a saturated solution.2. Cool the crystallization mixture in an ice bath to maximize product precipitation.3. Reduce the number of washing steps or the volume of solvent used for washing the filtered crystals.

Experimental Protocols

Protocol 1: Recrystallization from Acetic Acid/Water

This protocol is a general guideline for the purification of this compound.

  • Dissolution: In a fume hood, dissolve the crude this compound in a minimal amount of hot 70% acetic acid in water.[7]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and heat for a few minutes.

  • Hot Filtration (if activated carbon was used): Quickly filter the hot solution through a pre-heated funnel with filter paper to remove the activated carbon.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold 50% acetic acid aqueous solution, followed by cold deionized water to remove residual acid.[7]

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Aqueous Wash with a Reducing Agent

This procedure can be integrated into the initial work-up of your reaction mixture before the final crystallization.

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Prepare Reducing Agent Solution: Prepare a 5-10% (w/v) aqueous solution of sodium thiosulfate or sodium sulfite.

  • Wash: Transfer the organic solution to a separatory funnel and wash it with the reducing agent solution. The color of the organic layer should fade as the iodine is reduced and extracted into the aqueous layer. Repeat the wash if necessary until the organic layer is colorless.

  • Aqueous Wash: Wash the organic layer with deionized water, followed by a brine solution, to remove any remaining reducing agent and water.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, which can then be further purified by recrystallization if needed.

Quantitative Data on Purification

Purification MethodStarting MaterialSolvent SystemPurity AchievedReference
RecrystallizationCrude this compound70% Propionic Acid/Water>99.5%[7]
Crystallization with Reducing AgentReaction mixture containing this compoundAcetic Acid, followed by addition of 10% aqueous sodium thiosulfate and water99.6%[6]

Visualizing the Workflow

Purification_Workflow Crude_Product Crude 5-Iodo-2-methylbenzoic Acid (with Iodine impurity) Dissolution Dissolve in Organic Solvent Crude_Product->Dissolution Washing Wash with aq. Reducing Agent (e.g., Na2S2O3) Dissolution->Washing Separation Separate Layers Washing->Separation Drying Dry Organic Layer Separation->Drying Organic Layer Iodine_Waste Aqueous Waste (contains Iodide salts) Separation->Iodine_Waste Aqueous Layer Concentration Concentrate Drying->Concentration Recrystallization Recrystallize Concentration->Recrystallization Pure_Product Pure 5-Iodo-2- methylbenzoic Acid Recrystallization->Pure_Product

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Start Product has Purple/Brown Color? Cause Likely Cause: Residual Iodine (I2) Start->Cause Yes Solution1 Option 1: Recrystallization Cause->Solution1 Solution2 Option 2: Reducing Agent Wash Cause->Solution2 Protocol1 Follow Recrystallization Protocol Solution1->Protocol1 Protocol2 Follow Aqueous Wash Protocol Solution2->Protocol2 End Achieve Pure, Colorless Product Protocol1->End Protocol2->End

Caption: Troubleshooting logic for colored this compound product.

References

dealing with poor solubility of 5-Iodo-2-methylbenzoic acid in reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 5-Iodo-2-methylbenzoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the handling and use of this compound, with a particular focus on addressing its poor solubility in reaction media.

Troubleshooting Guide: Poor Solubility of this compound

Poor solubility of this compound can lead to incomplete reactions, low yields, and difficulties in purification. The following guide provides systematic steps to diagnose and resolve solubility issues.

Problem: this compound is not dissolving sufficiently in the chosen reaction solvent.

Initial Assessment:

  • Visual Inspection: Is the solid material fully suspended or has it settled at the bottom of the reaction vessel?

  • Stirring and Agitation: Is the stirring speed adequate to ensure proper mixing?

  • Temperature: Is the reaction being run at a temperature where the compound is expected to be soluble?

Troubleshooting Workflow:

start Poor Solubility Observed check_stirring Increase Stirring/Agitation start->check_stirring check_temp Increase Temperature check_stirring->check_temp If still insoluble dissolved Solubility Issue Resolved check_stirring->dissolved If soluble solvent_screen Solvent Screening check_temp->solvent_screen If still insoluble check_temp->dissolved If soluble cosolvent Use of Co-solvents solvent_screen->cosolvent If single solvent is ineffective solvent_screen->dissolved If soluble ph_adjustment pH Adjustment (if applicable) cosolvent->ph_adjustment For further improvement cosolvent->dissolved If soluble salt_formation Salt Formation ph_adjustment->salt_formation Alternative approach ph_adjustment->dissolved If soluble salt_formation->dissolved If soluble

Caption: A stepwise troubleshooting workflow for addressing poor solubility.

Solutions:

  • Optimize Physical Conditions:

    • Increased Agitation: Ensure vigorous stirring to maximize the interaction between the solid and the solvent.

    • Elevated Temperature: Gently heating the mixture can significantly improve solubility. Refer to the solvent's boiling point and the compound's stability. For instance, this compound is soluble in hot acetic acid.[1]

  • Solvent Selection:

    • The choice of solvent is critical. While slightly soluble in water, this compound shows good solubility in polar organic solvents.[2][3]

    • Recommended Solvents: Consider using solvents such as Dimethyl Sulfoxide (DMSO), ethanol (B145695), or hot acetic acid where the compound is known to be soluble.[1][2]

  • Co-solvency:

    • If a single solvent is not effective or suitable for the reaction, a co-solvent system can be employed. A small amount of a good solvent (like DMSO or ethanol) can be added to the primary reaction medium to enhance the overall solvating power.

  • pH Adjustment:

    • As a carboxylic acid, the solubility of this compound is pH-dependent. In aqueous or protic media, increasing the pH by adding a base (e.g., sodium hydroxide, potassium carbonate) will deprotonate the carboxylic acid to form the more soluble carboxylate salt.

  • Salt Formation:

    • For reactions where the carboxylate salt is a suitable starting material, pre-forming the salt of this compound with a suitable base can be an effective strategy to achieve complete dissolution in polar solvents.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

A1: this compound is a white to off-white crystalline powder. It is slightly soluble in water but dissolves in organic solvents like ethanol and Dimethyl Sulfoxide (DMSO).[2][3] It is also soluble in hot acetic acid.[1]

Q2: I am trying to run a Suzuki coupling reaction with this compound, but it's not dissolving in my solvent system. What can I do?

A2: For Suzuki coupling reactions, which often use a mixture of an organic solvent and an aqueous base, ensuring the solubility of all reactants is key. If this compound has poor solubility, consider the following:

  • Use a co-solvent: A mixture of a less polar solvent (like toluene (B28343) or dioxane, common for Suzuki reactions) with a more polar co-solvent (such as ethanol or THF) can improve solubility.

  • Convert to a salt: The presence of the aqueous base (e.g., K₂CO₃, Na₂CO₃) in the reaction mixture should convert the carboxylic acid to its more soluble salt form in situ. Ensure you are using a sufficient amount of base.

  • Temperature: Running the reaction at an elevated temperature will also aid in dissolving the starting material.

Q3: Can I use heat to dissolve this compound?

A3: Yes, heating can be an effective method to increase the solubility of this compound, particularly in solvents like acetic acid.[1] However, always consider the thermal stability of the compound and other reactants in your mixture, as well as the boiling point of the solvent. The melting point of this compound is in the range of 179-185°C.[3]

Q4: How does pH affect the solubility of this compound in aqueous solutions?

A4: As a carboxylic acid, the aqueous solubility of this compound is highly dependent on pH. At acidic pH, it exists predominantly in its less soluble protonated form. As the pH increases (becomes more basic), it deprotonates to form the significantly more soluble carboxylate anion.

Data Presentation

Table 1: Qualitative Solubility of this compound
SolventSolubilityReference
WaterSlightly Soluble[2][3]
EthanolSoluble[2][3]
Dimethyl Sulfoxide (DMSO)Soluble[2]
Hot Acetic AcidSoluble[1]

Experimental Protocols

Protocol 1: General Procedure for Solubility Determination

This protocol outlines a general method to determine the solubility of this compound in a specific solvent at a given temperature.

Materials:

  • This compound

  • Selected solvent

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or shaker

  • Analytical balance

  • Filtration apparatus (e.g., syringe filters)

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Add an excess amount of this compound to a known volume of the solvent in a sealed vial.

  • Place the vial in a constant temperature bath and stir vigorously for 24-48 hours to ensure equilibrium is reached.

  • After the equilibration period, stop stirring and allow any undissolved solid to settle.

  • Carefully withdraw a sample of the supernatant and filter it to remove any remaining solid particles.

  • Accurately dilute the filtered solution with a suitable solvent.

  • Determine the concentration of this compound in the diluted solution using a calibrated analytical method such as HPLC or UV-Vis spectroscopy.

  • Calculate the original concentration in the saturated solution to determine the solubility.

Protocol 2: In Situ Salt Formation for Improved Reaction Solubility

This protocol describes the in situ conversion of this compound to its more soluble salt form for use in a subsequent reaction, such as a cross-coupling reaction.

Materials:

  • This compound

  • Anhydrous reaction solvent (e.g., Dioxane, THF)

  • A suitable base (e.g., Potassium Carbonate, Sodium Hydroxide)

  • Reaction vessel

  • Magnetic stirrer and stir bar

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add this compound (1 equivalent).

  • Add the anhydrous reaction solvent.

  • With stirring, add the base (1.1 to 2.0 equivalents).

  • Stir the mixture at room temperature or with gentle heating until the solid has completely dissolved, indicating the formation of the soluble carboxylate salt.

  • The resulting solution can then be used directly for the subsequent reaction step by adding the other reagents.

Mandatory Visualization

This compound is a key intermediate in the synthesis of Canagliflozin (B192856), an anti-diabetic drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor.[4][5] The following diagram illustrates the mechanism of action of SGLT2 inhibitors.

cluster_renal_tubule Renal Proximal Tubule Cell cluster_bloodstream Bloodstream cluster_urine Urine SGLT2 SGLT2 Transporter glucose_na_reabsorption Glucose and Na+ Reabsorption SGLT2->glucose_na_reabsorption Facilitates urinary_glucose_excretion Increased Urinary Glucose Excretion SGLT2->urinary_glucose_excretion Normally prevents blood_glucose Blood Glucose glucose_na_reabsorption->blood_glucose Returns to circulation canagliflozin Canagliflozin (SGLT2 Inhibitor) canagliflozin->SGLT2 Inhibits canagliflozin->urinary_glucose_excretion Promotes urinary_glucose_excretion->blood_glucose Lowers

Caption: Mechanism of action of SGLT2 inhibitors like Canagliflozin.

References

optimizing temperature control in the synthesis of 5-Iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) regarding the synthesis of 5-Iodo-2-methylbenzoic acid.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis, with a focus on optimizing temperature control.

Issue 1: Low Yield of this compound

  • Question: My reaction is resulting in a low yield of the desired this compound. What are the likely causes related to temperature and how can I address them?

  • Answer: Low yields can stem from several factors, with reaction temperature being a critical parameter.

    • Incomplete Reaction: The reaction temperature may be too low for the reaction to proceed to completion within the allotted time. For the direct iodination of 2-methylbenzoic acid, reaction temperatures can range from 40°C to a reflux temperature of around 122°C, depending on the specific reagents and catalysts used.[1][2] If you are running the reaction at the lower end of this range, consider gradually increasing the temperature. Monitoring the reaction progress using Thin Layer Chromatography (TLC) can help determine if the starting material is being consumed.[1]

    • Side Reactions: Conversely, excessively high temperatures can lead to the formation of unwanted byproducts, thereby reducing the yield of the desired product. It is crucial to maintain the temperature within the optimal range for the specific protocol being followed. For instance, one protocol specifies maintaining the reaction at 40°C, while another utilizes a reflux at 122°C.[1][2] Sticking to the recommended temperature is crucial.

    • Sub-optimal Crystallization: The temperature during product precipitation and filtration is also vital for maximizing yield. After the reaction is complete, cooling the mixture helps to crystallize the product. One procedure suggests cooling to room temperature, followed by a further reduction to 20°C to induce more significant precipitation.[1] Another protocol involves cooling the reaction mixture naturally to 90°C, then to 50-55°C before adding water, and finally cooling to 30-35°C for filtration.[3] Ensure your cooling and filtration temperatures are optimized for maximum product recovery.

Issue 2: Poor Purity of the Final Product

  • Question: My final product shows significant impurities, particularly the presence of isomeric byproducts like 3-iodo-2-methylbenzoic acid. How can temperature control help improve the purity?

  • Answer: The formation of isomers is a common challenge in the synthesis of this compound. Temperature plays a significant role in the regioselectivity of the iodination reaction.

    • Controlled Addition of Reagents: During reactions like diazotization, which can be a step in alternative synthesis routes, maintaining a low temperature (e.g., below 20°C or even 0-5°C) during the addition of reagents like sodium nitrite (B80452) is critical to prevent the decomposition of the diazonium salt and the formation of unwanted phenols.[4][5]

Issue 3: Reaction Not Initiating or Proceeding Very Slowly

  • Question: I have mixed all the reagents, but the reaction does not seem to start, or is extremely sluggish. Could temperature be the issue?

  • Answer: Yes, temperature is a primary factor in reaction kinetics.

    • Activation Energy: Many chemical reactions, including the iodination of 2-methylbenzoic acid, require a certain amount of energy (activation energy) to initiate. If the reaction mixture is too cold, the molecules may not have sufficient energy to react.

    • Recommended Temperature Ranges: Different protocols specify different optimal temperatures. Some reactions are conducted at 40°C, while others require refluxing at temperatures as high as 122°C.[1][2] A general preferred range for the iodination of 2-methylbenzoic acid is between 70 to 150°C.[6] If your reaction is not proceeding, ensure your heating apparatus is functioning correctly and that the reaction temperature is within the recommended range for your specific method. For instance, one method involves raising the temperature to 80-85°C and then slowly to 115-116°C before refluxing.[3]

Frequently Asked Questions (FAQs)

  • Question: What is the optimal reaction temperature for the synthesis of this compound?

  • Answer: There is no single optimal temperature, as it depends on the specific synthetic route and reagents used. Documented temperatures range from 40°C to reflux temperatures around 120-122°C.[1][2][3] A broader preferred range is cited as 50 to 200°C, with 70 to 150°C being more ideal to ensure a sufficient reaction rate while minimizing side reactions.[6] It is crucial to consult the specific protocol you are following.

  • Question: How does the cooling temperature affect the yield and purity of this compound?

  • Answer: The cooling temperature is critical for maximizing the recovery of the product through crystallization. After the reaction, the mixture is typically cooled to induce precipitation. For example, cooling to 20°C has been shown to increase the amount of solid product that precipitates.[1] Another detailed cooling process involves a stepwise reduction in temperature to 90°C, then 50-55°C, and finally 30-35°C before filtration.[3] This controlled cooling can improve the crystal size and purity, as rapid cooling can sometimes trap impurities within the crystal lattice.

  • Question: Can temperature fluctuations during the reaction impact the final product?

  • Answer: Yes, significant temperature fluctuations can negatively impact the reaction. Maintaining a stable and consistent temperature is important for achieving reproducible results, high yields, and good purity. Uncontrolled temperature spikes can lead to the formation of byproducts, while dips in temperature can slow down or stall the reaction.

Data Presentation

Table 1: Summary of Reaction Temperatures and Reported Outcomes

Starting MaterialKey ReagentsReaction Temperature (°C)Reaction TimeReported YieldReported Purity/SelectivityReference
2-methylbenzoic acidIodic acid, Iodine, Iron oxide loaded molecular sievesMaintained at 40°CMonitored by TLC>88%99.3% HPLC Purity[1]
2-methylbenzoic acidIodine, Iodic acid, H-β-form zeolite, Acetic anhydride (B1165640)Reflux at 122°C4 hours92.0%94.8% Selectivity[2]
2-methylbenzoic acidIodine, Periodic acid, H-β-form zeolite, Acetic anhydride--89.3%96.0% Selectivity[2]
2-methylbenzoic acidPotassium persulphate, Iodine, Sulfuric acidReflux at 118-120°C8 hoursHigh YieldHigh Purity[3]
2-methylbenzoic acidIodine, Periodic acid, Concentrated sulfuric acidReflux at 120°C7 hoursUnsatisfactoryUnsatisfactory[6]

Table 2: Cooling and Crystallization Temperatures

Cooling StepTemperature (°C)PurposeReference
Initial CoolingRoom TemperatureInitial precipitation[1][2]
Further Cooling20Induce more solid precipitation[1]
Stepwise Cooling 190 (natural cooling)Gradual cooling[3]
Stepwise Cooling 250-55Before adding water[3]
Stepwise Cooling 330-35Final cooling before filtration[3]
General Crystallization10-80Precipitation of crystals[6]

Experimental Protocols

Protocol 1: Iodination at 40°C

This protocol is based on the reaction of 2-methylbenzoic acid with iodine and an oxidizing agent at a controlled lower temperature.

  • Reaction Setup: In a 500ml reaction flask, add acetic acid (54.4g) and concentrated sulfuric acid (16.3g). Stir to mix well.

  • Addition of Reactants: Add 2-methylbenzoic acid (13.6 g, 0.1 mol) and iodine (25.3 g, 0.06 mol).

  • Initiation and Temperature Control: Maintain the reaction temperature at 40°C.

  • Monitoring: Monitor the disappearance of the starting material using Thin Layer Chromatography (TLC).

  • Workup: Once the reaction is complete, add 200 ml of water to the system to precipitate the solid product.

  • Isolation: Filter the solid, wash with water, and dry to obtain the final product.[1]

Protocol 2: Iodination at Reflux Temperature

This protocol utilizes a higher temperature to drive the reaction.

  • Reaction Setup: In a 200-mL three-neck flask equipped with a reflux condenser, place acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).

  • Heating: Heat the mixture to a reflux temperature of 122°C.

  • Reaction Time: Allow the reaction to proceed for four hours.

  • Catalyst Removal: After the reaction is complete, cool the mixture to room temperature and remove the H-β-form zeolite by filtration.

  • Crystallization: The filtrate is further cooled to allow for the crystallization of the product.

  • Isolation: Collect the precipitated crystals by filtration.[2]

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup and Isolation cluster_analysis Analysis prep_reagents Prepare Reagents: - 2-methylbenzoic acid - Solvent (e.g., Acetic Acid) - Iodine - Oxidizing Agent/Catalyst mix_reagents Mix Reagents in Reaction Vessel prep_reagents->mix_reagents heat_reaction Heat to and Maintain Target Temperature (e.g., 40°C or 122°C Reflux) mix_reagents->heat_reaction monitor_reaction Monitor Progress (e.g., TLC) heat_reaction->monitor_reaction monitor_reaction->heat_reaction Continue if incomplete cool_mixture Cool Reaction Mixture (e.g., Room Temp, 20°C) monitor_reaction->cool_mixture If complete precipitate Precipitate/Crystallize Product cool_mixture->precipitate filter_solid Filter Solid Product precipitate->filter_solid wash_dry Wash and Dry Product filter_solid->wash_dry analyze_product Analyze Purity and Yield (e.g., HPLC, NMR) wash_dry->analyze_product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic cluster_yield Low Yield cluster_purity Low Purity start Problem Encountered check_temp_low Is reaction temp too low? start->check_temp_low check_reaction_temp Is reaction temp causing side reactions? start->check_reaction_temp check_temp_high Is reaction temp too high? check_temp_low->check_temp_high No increase_temp Action: Gradually increase temperature. check_temp_low->increase_temp Yes check_cooling Is crystallization temp optimal? check_temp_high->check_cooling No decrease_temp Action: Decrease to protocol temperature. check_temp_high->decrease_temp Yes optimize_cooling Action: Implement stepwise cooling. check_cooling->optimize_cooling check_reagent_addition Was reagent addition temperature controlled? check_reaction_temp->check_reagent_addition No adhere_protocol_temp Action: Strictly adhere to protocol temp. check_reaction_temp->adhere_protocol_temp Yes control_addition_temp Action: Ensure low temp during addition. check_reagent_addition->control_addition_temp

Caption: Troubleshooting logic for optimizing temperature control.

References

Technical Support Center: Synthesis of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis of 5-Iodo-2-methylbenzoic acid. The information is presented in a practical question-and-answer format to address common challenges encountered during the experimental workup procedure.

Troubleshooting Guide

Issue 1: Low Yield of Crude Product After Precipitation

  • Question: I've completed the reaction, but upon adding water, I'm getting a very low yield of precipitated this compound. What could be the cause?

  • Answer: Several factors can contribute to a low yield of the crude product. Firstly, ensure that a sufficient volume of water has been added to decrease the solubility of the product in the reaction solvent (e.g., acetic acid). Typically, 0.1 to 5 parts by weight of water are added to 1 part by weight of the reaction mixture[1][2]. Secondly, the temperature of the mixture is crucial. For optimal precipitation, the reaction mixture should be cooled, ideally to between 10°C and 50°C, to maximize the recovery of the crystalline product[2][3]. Insufficient cooling will result in a significant portion of the product remaining dissolved in the mother liquor.

Issue 2: Product Purity is Low After Initial Filtration

  • Question: My initial solid product, after filtration and washing, shows significant impurities when analyzed (e.g., by HPLC or NMR). What are the likely impurities and how can I improve the initial purity?

  • Answer: The primary impurities are often unreacted starting material (2-methylbenzoic acid) and undesired positional isomers, such as 3-iodo-2-methylbenzoic acid[4]. To minimize these, ensure the reaction has gone to completion by monitoring it with a technique like Thin Layer Chromatography (TLC)[5]. If the reaction is incomplete, consider extending the reaction time or optimizing the temperature. The formation of isomers is a common issue in electrophilic aromatic substitution. Some synthetic methods utilize a microporous compound, like a β-form zeolite, and acetic anhydride (B1165640) to enhance the selectivity for the desired 5-iodo isomer[1][2][4][6]. For the workup, thorough washing of the filtered solid with water is essential to remove any water-soluble impurities and residual acid.

Issue 3: Difficulty in Removing Residual Iodine Color

  • Question: My crude product has a persistent yellow or brown discoloration, likely due to residual iodine. How can I remove this?

  • Answer: A common method to remove residual iodine is to wash the crude product with a solution of a reducing agent. A saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃) is effective for this purpose[7]. The thiosulfate reduces the elemental iodine (I₂) to colorless iodide ions (I⁻), which are water-soluble and can be washed away. After this wash, ensure to wash again with plain water to remove any residual thiosulfate salts.

Issue 4: Final Product Fails to Meet Purity Specifications After Recrystallization

  • Question: Even after recrystallization, my this compound is not reaching the desired purity level (e.g., >99%). What can I do?

  • Answer: If a single recrystallization is insufficient, multiple recrystallizations may be necessary[5]. The choice of solvent is critical; ethyl acetate (B1210297) is mentioned as a suitable solvent for recrystallization[5]. Ensure you are using an appropriate volume of solvent; using too much will lead to product loss, while too little may not effectively remove impurities. If impurities persist, consider alternative purification methods such as column chromatography or sublimation, which are also cited as viable purification techniques for this compound[1][2]. One patented process notes that a combination of reaction control and a purification step like crystallization, sublimation, or distillation is essential for achieving high purity[1][2][6].

Frequently Asked Questions (FAQs)

  • What is the expected yield and purity for this synthesis?

    • Yields and purity can vary based on the specific synthetic protocol. However, well-optimized procedures report high yields and purity. For example, one method involving iodine, ammonium (B1175870) cerium (IV) nitrate, and sulfuric acid in acetic acid reports a yield of 94.5% with an HPLC purity of 99.3%[5]. Another process utilizing a zeolite catalyst reports a product yield of 92.0%[4].

  • What is a typical workup procedure following the iodination reaction?

    • A general workup procedure involves cooling the reaction mixture, precipitating the crude product by adding water, collecting the solid by filtration, washing the solid with water to remove inorganic impurities, and then drying the product[1][5]. The crude product is then typically purified by recrystallization[5].

  • How can I confirm the identity and purity of my final product?

    • Standard analytical techniques should be used. High-Performance Liquid Chromatography (HPLC) is suitable for determining purity by quantifying the area percentage of the product peak relative to impurities[4][5]. Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the chemical structure, including the position of the iodine atom on the aromatic ring[5].

  • Are there any safety considerations for the workup?

    • Standard laboratory safety precautions should be followed. When using solvents like acetic acid, work in a well-ventilated fume hood. Some older synthetic methods, such as the Sandmeyer reaction, involve steps like nitration and diazotization which have significant safety problems and are best avoided if possible[1][2]. The direct iodination methods are generally safer.

Data Presentation

Table 1: Summary of Reported Yields and Purity for this compound Synthesis

Starting MaterialKey Reagents/CatalystYield (%)Purity (%)Reference
o-Toluic acidIodine, Ammonium cerium (IV) nitrate, Sulfuric acid, Acetic acid94.599.3 (HPLC)[5]
2-methylbenzoic acidIodine, Iodic acid, H-β-form zeolite, Acetic anhydride, Acetic acid92.0Not Specified[4]
o-Toluic acidIodic acid, Iodine, Iron oxide loaded molecular sieves>88Not Specified[5]

Experimental Protocol Example: Workup by Precipitation and Recrystallization

This protocol is a generalized example based on common procedures[1][5].

  • Quenching and Precipitation:

    • After confirming the reaction is complete via TLC, cool the reaction flask to room temperature.

    • Slowly add 200 ml of deionized water to the reaction mixture while stirring. A large amount of solid should precipitate out.

    • Continue stirring in an ice bath for 30 minutes to maximize precipitation.

  • Filtration and Washing:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with several portions of cold deionized water to remove residual acids and other water-soluble impurities.

    • (Optional) If the product is colored, wash the cake with a small amount of cold, saturated sodium thiosulfate solution until the color is discharged, followed by washing with deionized water.

  • Drying:

    • Press the solid as dry as possible on the filter.

    • Transfer the solid to a watch glass or drying dish and dry to a constant weight, either air-drying or in a vacuum oven at a low temperature (e.g., 40-50°C).

  • Recrystallization:

    • Transfer the dried crude product to an Erlenmeyer flask.

    • Add a minimal amount of a suitable hot solvent (e.g., ethyl acetate) to dissolve the solid completely.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.

Mandatory Visualization

Workup_Procedure cluster_reaction Reaction Phase cluster_workup Workup & Purification Reaction Completed Reaction Mixture Quench Quench with Water & Cool Reaction->Quench Filter1 Vacuum Filtration Quench->Filter1 Precipitate Forms LowYield Issue: Low Yield Quench->LowYield Check Temp & Water Vol. Wash Wash Solid (Water, Na2S2O3) Filter1->Wash Dry1 Drying Crude Product Wash->Dry1 ImpureCrude Issue: Impurities Wash->ImpureCrude Incomplete Rxn or Isomers Recrystallize Recrystallization (e.g., Ethyl Acetate) Dry1->Recrystallize Crude Solid Filter2 Vacuum Filtration Recrystallize->Filter2 FinalPurity Issue: Low Final Purity Recrystallize->FinalPurity Repeat or Use Alt. Method Dry2 Drying Final Product Filter2->Dry2 PureProduct Pure 5-Iodo-2- methylbenzoic Acid Dry2->PureProduct

Caption: Workflow for the workup and purification of this compound.

References

Technical Support Center: Cross-Coupling Reactions of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during cross-coupling reactions involving 5-Iodo-2-methylbenzoic acid. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Question 1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yields. What is the most likely cause?

Answer: The most common issue is catalyst poisoning or inhibition by the carboxylic acid moiety. The acidic proton can react with the catalyst or base, and the resulting carboxylate anion can coordinate strongly to the palladium center. This coordination can form stable, catalytically inactive complexes, effectively halting the reaction cycle.[1]

Question 2: How exactly does the carboxylate group poison the palladium catalyst?

Answer: Catalyst deactivation occurs primarily through two mechanisms:

  • Acid-Base Reaction: The acidic proton of the carboxylic acid can react with the active Pd(0) species or basic ligands, altering the catalyst's electronic properties.

  • Coordinate Binding: The deprotonated carboxylate anion can act as a ligand, binding to the palladium center. This is particularly problematic in the ortho position, as it can form a stable five-membered ring chelate with the palladium during the catalytic cycle, which is difficult to break and inhibits further reaction steps like reductive elimination.[1]

Question 3: I am observing the formation of 2-iodotoluene (B57078) as a major byproduct. What is causing this?

Answer: This is likely due to decarboxylation of your starting material, this compound. This side reaction is often promoted by thermal stress (high reaction temperatures) and the presence of certain bases.[1] The reaction effectively removes the carboxylic acid group, leading to the formation of iodotoluene, which can then participate in subsequent cross-coupling reactions, leading to undesired byproducts.

Question 4: Is it necessary to protect the carboxylic acid group before the cross-coupling reaction?

Answer: While not always mandatory, protecting the carboxylic acid (e.g., by converting it to a methyl or ethyl ester) is a robust strategy to prevent catalyst poisoning and side reactions.[2][3] This removes the problematic acidic proton and reduces the coordinating ability of the functional group. However, this adds extra steps to your synthesis (protection and deprotection), so optimizing the reaction with the free acid is often attempted first.

Question 5: What type of base is recommended for this substrate?

Answer: The choice of base is critical. A base that is strong enough to facilitate the transmetalation step but not so strong as to promote significant side reactions is ideal. For substrates with acidic protons, inorganic bases are often preferred. Potassium phosphate (B84403) (K₃PO₄) and cesium carbonate (Cs₂CO₃) are frequently effective choices as they are strong enough to deprotonate the carboxylic acid in situ and facilitate the catalytic cycle without being overly harsh.[4][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving common problems encountered during cross-coupling reactions with this compound.

Problem: Low to No Product Conversion

Low conversion is the most frequent issue and can stem from several sources. The following flowchart can help diagnose the root cause.

start Low / No Conversion check_catalyst Is the Catalyst System Active? start->check_catalyst check_poisoning Is Catalyst Poisoning Occurring? check_catalyst->check_poisoning Yes solution_temp Solution: Adjust Temperature & Ensure Degassing check_catalyst->solution_temp No check_conditions Are Reaction Conditions Optimal? check_poisoning->check_conditions solution_ligand Solution: Use Bulky Ligands (e.g., SPhos, XPhos) check_poisoning->solution_ligand solution_base Solution: Optimize Base (e.g., K₃PO₄, Cs₂CO₃) check_poisoning->solution_base solution_protect Solution: Protect Carboxylic Acid (Convert to Ester) check_poisoning->solution_protect check_conditions->solution_base check_conditions->solution_temp

Caption: Troubleshooting flowchart for low-yield reactions.

As detailed in the FAQs, the carboxylate group is a primary suspect for reaction failure.

  • Solution A: Employ Bulky, Electron-Rich Ligands: Ligands play a crucial role in stabilizing the palladium catalyst and facilitating the reaction steps. Bulky phosphine (B1218219) ligands, such as Buchwald-type biarylphosphine ligands (e.g., SPhos, XPhos), or N-heterocyclic carbenes (NHCs) can sterically shield the palladium center.[4][6] This bulkiness can prevent the carboxylate group from forming a stable, deactivating chelate with the metal, thus promoting the desired catalytic cycle.[1]

  • Solution B: Optimize Base Selection: The base is critical for both activating the boronic acid (in Suzuki coupling) and managing the carboxylic acid. A suboptimal base can fail to facilitate transmetalation or may exacerbate side reactions.

  • Solution C: Use a Protecting Group Strategy: Converting the carboxylic acid to an ester is a highly effective way to eliminate poisoning. This removes the acidic proton and the strongly coordinating anion from the equation. A simple methyl esterification followed by the cross-coupling and subsequent saponification is a common and reliable sequence.[2][3]

sub 5-Iodo-2-methyl- benzoic Acid protect Protection (e.g., MeOH, H₂SO₄) sub->protect ester Methyl 5-iodo-2- methylbenzoate protect->ester couple Cross-Coupling (Pd Catalyst, Base) ester->couple product_ester Coupled Ester Product couple->product_ester deprotect Deprotection (e.g., LiOH, H₂O) product_ester->deprotect final_product Final Coupled Acid Product deprotect->final_product

Caption: Experimental workflow using a protection group strategy.

Data Presentation: Comparison of Reaction Parameters

The tables below summarize starting points for reaction optimization. Yields are illustrative and highly dependent on the specific coupling partner and reaction conditions.

Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield

Base (equiv.)Solvent SystemTemperature (°C)Typical Yield (%)Notes
K₂CO₃ (2.0)Dioxane/H₂O10040-60%Common starting point, may be insufficient for deprotonation.
K₃PO₄ (2.0)Toluene/H₂O10070-90%Often provides a good balance of basicity and compatibility.[4]
Cs₂CO₃ (2.0)Dioxane10075-95%Highly effective but more expensive; good for challenging couplings.
NaOt-Bu (2.0)Toluene80<20%Very strong base, high risk of decarboxylation and side reactions.[5]

Table 2: Comparison of Common Palladium Catalyst/Ligand Systems

Catalyst (mol%)Ligand (mol%)Key Features
Pd(PPh₃)₄ (2-5)-"First generation" catalyst; often struggles with hindered or functionalized substrates.
Pd(OAc)₂ (2)SPhos (4)Bulky ligand system, excellent for sterically hindered substrates and preventing carboxylate coordination.[4][6]
Pd₂(dba)₃ (1-2)XPhos (2-4)Highly active and versatile catalyst system, effective at lower temperatures.[4]
PdCl₂(dppf) (2-5)-Bidentate ligand useful for many couplings, but may still be inhibited by carboxylate chelation.[6]

Key Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound (Direct Method)

  • Reagent Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).

  • Solvent Addition: Add degassed solvent (e.g., Toluene/H₂O 5:1, ~0.2 M concentration) via syringe. The solvent should be sparged with argon for at least 30 minutes prior to use.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, acidify the mixture with 1 M HCl to pH ~2-3. Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Procedure for Methyl Ester Protection of this compound

  • Dissolution: Dissolve this compound (1.0 equiv.) in methanol (B129727) (~0.5 M).

  • Acid Catalyst: Carefully add concentrated sulfuric acid (H₂SO₄) dropwise (approx. 0.1 equiv.).

  • Reflux: Heat the mixture to reflux (approx. 65 °C) and maintain for 4-6 hours, monitoring by TLC until the starting material is consumed.

  • Quenching: Cool the reaction to room temperature and carefully quench by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.

  • Extraction: Extract the mixture with ethyl acetate (B1210297) three times.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the methyl ester, which can often be used in the subsequent cross-coupling step without further purification.

Visualization of Catalyst Poisoning Mechanism

The diagram below illustrates how the carboxylate can interfere with the catalytic cycle, leading to an inactive palladium complex.

G pd0 Pd(0)L₂ oa Oxidative Addition pd0->oa + Ar-I pd2 Ar-Pd(II)-I(L₂) oa->pd2 tm Transmetalation pd2->tm + Ar'-B(OH)₂ poison Chelation / Poisoning pd2->poison pd2_ar Ar-Pd(II)-Ar'(L₂) tm->pd2_ar re Reductive Elimination pd2_ar->re re->pd0 Catalyst Regenerated product Ar-Ar' Product re->product carboxylate Carboxylate (-COO⁻) carboxylate->poison inactive Inactive Ar-Pd(II)-Chelate poison->inactive

Caption: The catalytic cycle vs. the catalyst poisoning pathway.

References

Validation & Comparative

A Comparative Guide to Purity Analysis of 5-Iodo-2-methylbenzoic Acid: HPLC vs. Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in the fast-paced world of drug development, the purity of chemical intermediates is not just a matter of quality, but a critical determinant of efficacy and safety. 5-Iodo-2-methylbenzoic acid, a key building block in the synthesis of various pharmaceutical compounds, is no exception. Ensuring its purity is paramount. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the purity assessment of this compound, supported by detailed experimental protocols and data presentation to aid in selecting the most suitable method for your analytical needs.

Primary Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the most widely employed and robust method for the purity analysis of non-volatile and thermally stable compounds like this compound. The technique's strength lies in its ability to separate the main compound from its impurities based on their differential partitioning between a nonpolar stationary phase and a polar mobile phase. The aromatic nature and the presence of the carboxylic acid group in this compound allow for strong retention on a reversed-phase column and sensitive detection using an ultraviolet (UV) detector.

Experimental Protocol: RP-HPLC

This protocol outlines a general method for the purity determination of this compound. Method optimization may be necessary depending on the specific impurities present in the sample.

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

Chromatographic Conditions:

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile (B52724)
Gradient 0-20 min: 50-90% B; 20-25 min: 90% B; 25-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 235 nm

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of this compound reference standard and dissolve it in a 1:1 mixture of acetonitrile and water to make a 100 mL solution.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

Logical Workflow for HPLC Analysis

hplc_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject into HPLC dissolve->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Final Report

Workflow for HPLC purity analysis.

Alternative Purity Assessment Methods

While HPLC is the workhorse for purity analysis, other techniques offer unique advantages and can be used as complementary or standalone methods.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a reference standard of the same compound.[1][2] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei, enabling a highly accurate purity assessment.[3][4]

Key Advantages:

  • Primary Method: Does not require a specific reference standard of the analyte.

  • High Accuracy and Precision: Can provide very accurate and precise purity values.[5]

  • Structural Information: Provides structural information about the analyte and any impurities present.

Considerations:

  • Requires a high-field NMR spectrometer.

  • The sample must be soluble in a deuterated solvent.

  • Potential for signal overlap in complex mixtures.

Differential Scanning Calorimetry (DSC)

DSC is a thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[6][7] For highly pure crystalline compounds, a sharp melting endotherm is observed at a specific temperature. Impurities will typically cause a broadening of the melting peak and a depression of the melting point, which can be used to estimate purity.[8]

Key Advantages:

  • Small Sample Size: Requires only a small amount of sample.

  • Information on Physical Properties: Provides information on melting point, crystallinity, and polymorphism.

Considerations:

  • Less sensitive to impurities that are structurally very similar to the main component.

  • Not suitable for amorphous or non-crystalline materials.

  • Purity determination is an estimation based on the van't Hoff equation.

Performance Comparison

The following table summarizes the key performance characteristics of HPLC, qNMR, and DSC for the purity analysis of this compound.

FeatureRP-HPLCqNMRDSC
Principle Differential partitioningNuclear magnetic resonanceThermal analysis
Primary Method No (Requires reference standard)YesNo
Selectivity High (for separating isomers)High (for structurally different impurities)Low to Medium
Sensitivity High (ppm level)Medium (depends on impurity structure)Low (>0.5% impurity)
Quantitation Relative (Area % or vs. standard)Absolute (molar ratio)Estimation (based on melting point depression)
Sample Throughput HighMediumHigh
Instrumentation Standard HPLC systemHigh-field NMR spectrometerDSC instrument

Discussion and Recommendations

For routine quality control and release testing of this compound, RP-HPLC is the recommended method due to its high selectivity, sensitivity, and robustness. Its ability to separate closely related impurities, such as positional isomers (e.g., 3-iodo-2-methylbenzoic acid), which are common in the synthesis of substituted benzoic acids, is a significant advantage. The developed HPLC method should be validated for specificity, linearity, precision, accuracy, and robustness according to ICH guidelines to ensure reliable results.

qNMR serves as an excellent orthogonal method for the independent verification of purity and for the certification of primary reference standards. Its ability to provide a direct, absolute measure of purity without the need for a specific reference material makes it a powerful tool in a research and development setting.

DSC can be a rapid and useful screening tool for assessing the overall purity of crystalline batches of this compound. A sharp melting peak at the expected temperature is a good indicator of high purity. However, it should not be used as a standalone method for quantitative purity determination, especially when the presence of isomeric impurities is suspected.

References

A Comparative Guide to Iodinating Agents for the Synthesis of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 5-Iodo-2-methylbenzoic acid, a key intermediate in the production of various pharmaceuticals and functional chemicals, can be achieved through several iodination methods. The choice of the iodinating agent is critical as it directly impacts the reaction's yield, purity, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of common iodinating agents, supported by experimental data, to aid researchers in selecting the most suitable method for their needs.

Performance Comparison of Iodinating Agents

The selection of an appropriate iodinating agent and reaction system is a balance between yield, selectivity, reaction conditions, and safety. Below is a summary of quantitative data for different methods based on available literature.

Iodinating SystemStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
I₂ / HIO₃ / Zeolite2-Methylbenzoic acidIodine, Iodic acid, H-β-form zeoliteAcetic acid, Acetic anhydride (B1165640)122 (Reflux)492.094.8 (Selectivity)[1]
I₂ / K₂S₂O₈o-Toluic acidIodine, Potassium persulfate, Sulfuric acidAcetic acid118-120 (Reflux)8HighHigh[2]
I₂ / HIO₃ / H₂SO₄o-Toluic acidIodine, Iodic acid, Sulfuric acidAcetic acid40-94.599.3[3]
ICl / H₂SO₄2-Methylbenzoic acidIodine monochloride, Sulfuric acidWater--~43 (for 3-iodobenzoic acid)-[4]
N-Iodosuccinimide (NIS) / H₂SO₄Deactivated AromaticsN-Iodosuccinimide, Sulfuric acid-0-200.3-3Good to Excellent-[5][6]

Logical Workflow for Selecting an Iodinating Agent

The following diagram illustrates a decision-making process for choosing an appropriate iodinating agent for the synthesis of this compound based on key experimental and practical considerations.

G cluster_0 Selection Criteria cluster_1 Recommended Iodinating Systems start Start: Need to synthesize This compound high_yield High Yield & Purity Required? start->high_yield mild_conditions Mild Conditions Preferred? high_yield->mild_conditions No iodine_oxidant Iodine / Oxidant (HIO₃, K₂S₂O₈) - High Yields - High Purity - Requires elevated temperatures high_yield->iodine_oxidant Yes cost_safety Cost & Safety a Major Concern? mild_conditions->cost_safety No nis_acid NIS / Strong Acid (H₂SO₄) - Good to Excellent Yields - Fast Reactions - Requires strong acid handling mild_conditions->nis_acid Yes icl Iodine Monochloride (ICl) - Potentially lower yield - Simpler reagent system cost_safety->icl Yes other_methods Consider Other Methods (e.g., Sandmeyer - multi-step, hazardous) cost_safety->other_methods No

Caption: Decision tree for selecting an iodinating agent.

Experimental Protocols

Method 1: Iodination using Iodine and Iodic Acid with a Zeolite Catalyst

This method demonstrates a high-yield synthesis of this compound using a solid acid catalyst which can potentially be recycled.[1]

Materials:

  • 2-Methylbenzoic acid

  • Iodine (I₂)

  • 70% aqueous iodic acid solution (HIO₃)

  • H-β-form zeolite

  • Acetic acid

  • Acetic anhydride

Procedure:

  • In a 200-mL three-neck flask equipped with a reflux condenser, add acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).[1]

  • Heat the mixture to reflux at 122°C and maintain for four hours.[1]

  • After the reaction is complete, cool the mixture to room temperature and remove the H-β-form zeolite by filtration.[1]

  • Cool the filtrate to precipitate the product.

  • Collect the precipitated crystals by filtration to yield this compound.[1]

Method 2: Iodination using N-Iodosuccinimide (NIS) and Sulfuric Acid

This protocol is a general method for the iodination of deactivated aromatic compounds and is characterized by fast reaction times and good yields.[5][6]

Materials:

  • 2-Methylbenzoic acid (as the deactivated aromatic substrate)

  • N-Iodosuccinimide (NIS)

  • Concentrated sulfuric acid (H₂SO₄)

  • Crushed ice

Procedure:

  • In a round-bottom flask, cool concentrated sulfuric acid to 0-5°C in an ice bath.

  • Slowly add N-Iodosuccinimide (1.0 to 2.0 equivalents relative to the substrate) to the cold sulfuric acid with vigorous stirring. Continue stirring for 15-30 minutes until the NIS has completely dissolved, forming a dark brown solution.[5]

  • To this solution, add 2-methylbenzoic acid (1.0 equivalent) portion-wise, maintaining the temperature between 0°C and 20°C.[5]

  • Stir the reaction mixture vigorously at the specified temperature for the required time (typically 20-180 minutes). Monitor the reaction progress by TLC or GC-MS.[5]

  • Upon completion, carefully pour the reaction mixture onto crushed ice.[5]

  • The precipitated product can be collected by filtration and washed with cold water to remove residual acid.

Method 3: Iodination using Iodine and Potassium Persulfate

This method provides an alternative oxidizing agent to iodic acid and can also produce the desired product in high yield and purity.[2]

Materials:

  • o-Toluic acid

  • Iodine (I₂)

  • Potassium persulfate (K₂S₂O₈)

  • Sulfuric acid (H₂SO₄)

  • Acetic acid

Procedure:

  • In a reaction vessel, prepare a solution of acetic acid and water.[2]

  • Add o-Toluic acid, potassium persulfate, iodine, and sulfuric acid to the acetic acid solution.[2]

  • Heat the reaction mixture slowly to 115-116°C and then reflux for 8 hours at 118-120°C.[2]

  • After the reflux period, cool the reaction mixture naturally to 90°C and then apply further cooling.[2]

  • Cool the mixture to 50-55°C and add water.

  • Continue cooling to 30-35°C and filter the reaction mixture to collect the crude product.[2]

  • The crude product can be further purified by acid-base purification and recrystallization from a solvent like toluene.[2]

Conclusion

The synthesis of this compound can be effectively achieved using several iodinating systems. The combination of iodine with an oxidizing agent like iodic acid or potassium persulfate in an acidic medium consistently provides high yields and purity, making it a robust choice for large-scale production.[2][3] The use of a zeolite catalyst in the iodine/iodic acid system offers a greener alternative with potential for catalyst recycling.[1] N-Iodosuccinimide (NIS) activated by a strong acid is a powerful and rapid method, particularly suitable for laboratory-scale synthesis where fast reaction times are desired.[5][6] While simpler in terms of reagents, iodine monochloride (ICl) may result in lower yields for this particular substrate.[4] Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including scale, desired purity, available equipment, and safety considerations.

References

A Comparative Guide to Catalysts for Suzuki Coupling of Aryl Iodides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with exceptional efficiency and broad functional group tolerance. The choice of catalyst is paramount to the success of this transformation, directly influencing reaction rates, yields, and overall process efficiency. This guide provides an objective comparison of prominent catalyst systems for the Suzuki coupling of aryl iodides, supported by experimental data to facilitate informed catalyst selection for research and development.

Catalyst Performance: A Head-to-Head Comparison

The following tables summarize the performance of three distinct classes of catalysts in the Suzuki coupling of aryl iodides with various arylboronic acids. The selected examples highlight the differences in catalyst loading, reaction time, and yield between a traditional palladium catalyst, a high-turnover palladacycle catalyst, and a nickel-based catalyst.

Table 1: Traditional Palladium Catalyst - Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

This catalyst is a widely used and commercially available option for Suzuki coupling. While reliable, it often requires higher catalyst loadings and longer reaction times compared to more modern systems.

Aryl IodideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Iodo-2,3,4-trimethoxybenzenePhenylboronic acid2K₂CO₃Toluene/EtOH/H₂O (4:1:1)801292[1]
4-IodotoluenePhenylboronic acid1Na₂CO₃n-PrOH/H₂O504<5[2]
4-IodotoluenePhenylboronic acid1Na₂CO₃DMF/H₂O50465[2]

Note: The poor reactivity of aryl iodides at lower temperatures with Pd(PPh₃)₄ in certain solvent systems is a documented phenomenon.[2]

Table 2: High-Turnover Palladium Catalyst - Palladacycles

Palladacycles are known for their exceptional stability and catalytic activity, enabling extremely low catalyst loadings and achieving remarkably high turnover numbers (TONs) and turnover frequencies (TOFs).

Aryl IodideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)TONTOF (h⁻¹)Reference
IodobenzenePhenylboronic acid1 x 10⁻⁹K₂CO₃Anisole1205>995 x 10⁹1 x 10⁹[3][4]
4-IodotoluenePhenylboronic acid1 x 10⁻⁶K₂CO₃Anisole1205>991 x 10⁸2 x 10⁷[3]
4-IodoanisolePhenylboronic acid1 x 10⁻⁶K₂CO₃Anisole1205>991 x 10⁸2 x 10⁷[3]
Table 3: Nickel-Based Catalyst - NiCl₂(PCy₃)₂

Nickel catalysts have emerged as a more economical and sustainable alternative to palladium. They have shown excellent efficacy, particularly with more challenging substrates, and can often be used in "green" solvents.

Aryl IodideArylboronic AcidCatalyst Loading (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1-Naphthyl iodidePhenylboronic acid5K₃PO₄t-Amyl alcohol10012100[5]
1-Naphthyl iodidePhenylboronic acid5K₃PO₄2-Me-THF1001297[5]

Experimental Protocols

Detailed methodologies for the Suzuki-Miyaura cross-coupling reaction using the compared catalyst systems are provided below. These protocols are based on established literature procedures.

Protocol 1: General Procedure using Pd(PPh₃)₄[1]

Reaction Setup:

  • To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 mmol, 2 mol%).

  • Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Toluene/Ethanol/Water, 4:1:1, 5 mL).

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (e.g., 80 °C) and stir for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: General Procedure using a Palladacycle Catalyst[3]

Reaction Setup:

  • In a pressure vessel equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2 mmol, 1.2 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

  • Add the palladacycle catalyst solution in a suitable solvent to achieve the desired low loading (e.g., 1 x 10⁻⁹ mol%).

  • Add the solvent (e.g., anisole, 5 mL).

Reaction and Workup:

  • Seal the vessel and heat the reaction mixture to the specified temperature (e.g., 120 °C) for the indicated time (e.g., 5 hours).

  • After cooling to room temperature, follow the workup and purification procedure outlined in Protocol 1.

Protocol 3: General Procedure using a Nickel Catalyst[5]

Reaction Setup:

  • In a Schlenk tube, combine the nickel precatalyst (e.g., NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%), the aryl iodide (1.0 mmol, 1.0 equiv), the arylboronic acid (2.5 mmol, 2.5 equiv), and the base (e.g., K₃PO₄, 4.5 mmol, 4.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon) three times.

  • Add the solvent (e.g., t-amyl alcohol or 2-Me-THF, 2 mL).

Reaction and Workup:

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).

  • After cooling, follow the workup and purification procedure as described in Protocol 1.

Visualizing the Process

To better understand the underlying mechanism and experimental flow, the following diagrams are provided.

Suzuki_Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII_halide Ar-Pd(II)L2-I OxAdd->PdII_halide Transmetalation Transmetalation PdII_halide->Transmetalation PdII_aryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_aryl RedElim Reductive Elimination PdII_aryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' RedElim->Product ArI Ar-I ArI->OxAdd BoronicAcid Ar'B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Weigh Aryl Iodide, Arylboronic Acid, Base catalyst Add Catalyst (Pd or Ni based) reagents->catalyst solvent Add Degassed Solvent catalyst->solvent inert Establish Inert Atmosphere (Ar or N₂) solvent->inert heating Heat to Reaction Temperature inert->heating stirring Stir for Specified Time heating->stirring monitoring Monitor Progress (TLC, LC-MS) stirring->monitoring extraction Aqueous Workup (Extraction) monitoring->extraction Upon Completion drying Dry Organic Layer extraction->drying concentration Solvent Removal drying->concentration purification Column Chromatography concentration->purification product Isolated Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Conclusion

The selection of an appropriate catalyst for the Suzuki coupling of aryl iodides is a critical decision that depends on the specific requirements of the synthesis. For routine, small-scale syntheses where cost and turnover are less critical, traditional catalysts like Pd(PPh₃)₄ remain a viable option. However, for large-scale production or syntheses requiring high efficiency and minimal catalyst contamination, palladacycles offer unparalleled performance with exceptionally high turnover numbers.[3][6][7] As the field moves towards more sustainable and cost-effective solutions, nickel-based catalysts present a compelling alternative, demonstrating high reactivity, often in environmentally benign solvents.[5] This guide provides a starting point for researchers to navigate the diverse landscape of Suzuki coupling catalysts and select the optimal system for their specific synthetic challenges.

References

A Comparative Guide to the Synthesis of 5-Iodo-2-methylbenzoic Acid: Alternatives to the Sandmeyer Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and safe synthesis of key intermediates is paramount. 5-Iodo-2-methylbenzoic acid is a valuable building block in the pharmaceutical industry. The traditional route to this compound often involves the Sandmeyer reaction, a multi-step process that, while effective, presents challenges in terms of safety and handling of hazardous reagents.[1][2] This guide provides an objective comparison of alternative methods for the synthesis of this compound, supported by experimental data, to aid in the selection of the most suitable method for a given application.

The Sandmeyer reaction, a cornerstone of aromatic chemistry, involves the conversion of an aryl amine to a diazonium salt, which is then displaced by a nucleophile, such as iodide.[3][4] However, the multi-step nature of this process, which includes nitration, reduction, diazotization, and finally iodination, can be cumbersome and involves potentially hazardous intermediates.[1][2]

This comparison focuses on direct iodination methods of 2-methylbenzoic acid (o-toluic acid) as viable and often more efficient alternatives.

Quantitative Data Comparison

The following table summarizes the key quantitative data for various synthetic methods for this compound, providing a clear comparison of their efficiencies.

MethodStarting MaterialKey ReagentsYield (%)Purity (%)Reference
Sandmeyer Reaction 5-Amino-2-methylbenzoic acidNaNO₂, KITypically moderate to goodVariableGeneral Knowledge
Direct Iodination 1 2-Methylbenzoic acidIodine, Periodic Acid, Acid Catalyst52-65~95[1]
Direct Iodination 2 2-Methylbenzoic acidIodine, Sodium Nitrite, Fuming H₂SO₄18Not Specified[1][2]
Direct Iodination 3 2-Methylbenzoic acidKI, Thallium(III) trifluoroacetate33Not Specified[1][2]
Direct Iodination 4 2-Methylbenzoic acidIodine, K₂S₂O₈, H₂SO₄, Acetic AcidHighHigh[5]
Direct Iodination 5 2-Methylbenzoic acidIodic Acid, Iodine, Fe₂O₃ on molecular sieves>88>99.3 (HPLC)[6][7]
Direct Iodination 6 2-Methylbenzoic acidIodine, Oxidizing agent, Acetic anhydride, Microporous compound (Zeolite)92.0 (selectivity 94.8)>99[1][8][9]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to allow for replication and further investigation.

Method 1: Direct Iodination using Iodic Acid and Iodine with an Iron Oxide Catalyst

This method offers high yield and purity through a straightforward procedure.

Experimental Protocol:

  • To a reaction vessel, add 2-methylbenzoic acid, iodic acid, and 0.5 equivalents of iodine.

  • Introduce a molecular sieve loaded with iron oxide as a catalyst.

  • Allow the reaction to proceed to completion, monitoring the disappearance of the starting material via Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and separate the catalyst by filtration.

  • Cool the mother liquor to 20°C to induce the precipitation of a large amount of solid product.

  • The precipitate can be mixed with the recycled catalyst for subsequent batches to improve the overall yield.

  • The crude product is obtained from the filtrate and recrystallized from a suitable solvent (e.g., ethyl acetate) to yield a white crystalline product.[6][7]

Method 2: Direct Iodination using a Microporous Compound (Zeolite)

This patented method emphasizes high purity and the recyclability of the catalyst.

Experimental Protocol:

  • In a reaction flask, combine 2-methylbenzoic acid, a microporous compound (e.g., β-form zeolite), iodine, an oxidizing agent, and acetic anhydride.[1][8]

  • Heat the reaction mixture to a temperature between 70°C and 150°C.[1]

  • Maintain the reaction under controlled pressure (0.01 to 1 MPa).[1]

  • After the reaction is complete, the microporous compound can be separated from the mixture through filtration, centrifugation, or sedimentation.[1]

  • The isolated catalyst can be recycled for subsequent reactions.[1]

  • The crude this compound is then purified by crystallization, sublimation, or distillation to achieve a purity of 99% or higher.[1][9]

Method 3: Direct Iodination using Potassium Persulfate

This approach provides a high-yield synthesis in an acetic acid solution.

Experimental Protocol:

  • In a suitable reactor, dissolve 2-methylbenzoic acid (o-toluic acid) in acetic acid.

  • Add potassium persulfate to the solution at room temperature with stirring.

  • Slowly add iodine in small portions over a period of one hour.

  • Carefully add sulfuric acid to the mixture over 45-60 minutes at room temperature.

  • Gradually heat the reaction mixture to 115-116°C and then reflux for 8 hours at 118-120°C.

  • Cool the mixture to 50-55°C and add water to precipitate the product.

  • Filter the cooled mixture to collect the crude product, which can be further purified by recrystallization.[5]

Workflow and Decision-Making Diagram

The following diagram illustrates the logical workflow for selecting a synthetic method for this compound, comparing the traditional Sandmeyer route with the more direct iodination alternatives.

G Synthetic Route Selection for this compound A Start: Need for This compound B Consider Traditional Route: Sandmeyer Reaction A->B D Consider Alternative Routes: Direct Iodination of 2-Methylbenzoic Acid A->D C Assess Requirements: - Safety Concerns (diazonium salts) - Multi-step Process - Availability of 5-amino-2-methylbenzoic acid B->C J Select Optimal Method based on: - Yield & Purity Requirements - Cost & Availability of Reagents - Scalability - Environmental Impact C->J If concerns are significant E Evaluate Direct Iodination Methods D->E F Method 1: Iodic Acid / Iodine / Fe2O3 (Yield: >88%, Purity: >99.3%) E->F G Method 2: Zeolite Catalyst (Yield: 92%, Purity: >99%) E->G H Method 3: Potassium Persulfate (High Yield & Purity) E->H I Other Direct Methods (Lower Yields or Toxic Reagents) E->I F->J G->J H->J I->J If specific conditions are met K Proceed with Synthesis J->K

Caption: A flowchart comparing the Sandmeyer reaction with alternative direct iodination methods.

Conclusion

While the Sandmeyer reaction has historically been a reliable method for the synthesis of aryl iodides, modern direct iodination techniques offer significant advantages for the production of this compound. These alternatives generally provide higher yields, greater purity, and improved safety profiles by avoiding the use of unstable diazonium intermediates. For researchers and drug development professionals, the choice of method will depend on specific project requirements, including scale, purity needs, and available resources. The direct iodination methods, particularly those utilizing catalytic systems, represent a more efficient and sustainable approach to the synthesis of this important pharmaceutical intermediate.

References

A Comparative Guide to 5-Bromo-2-methylbenzoic Acid and 5-Iodo-2-methylbenzoic Acid in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of modern organic synthesis, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, palladium-catalyzed cross-coupling reactions are indispensable tools. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency, yield, and overall synthetic strategy. This guide provides an objective comparison of two closely related building blocks, 5-Bromo-2-methylbenzoic acid and 5-Iodo-2-methylbenzoic acid, in the context of various cross-coupling reactions. The comparative analysis is supported by illustrative experimental data and detailed protocols to aid researchers in making informed decisions for their synthetic endeavors.

Theoretical Background: The Halogen's Role in Reactivity

The cornerstone of palladium-catalyzed cross-coupling reactions is the oxidative addition of the aryl halide to a palladium(0) complex, which is often the rate-determining step of the catalytic cycle. The reactivity of aryl halides in this step is inversely proportional to the strength of the carbon-halogen (C-X) bond. The C-I bond is weaker than the C-Br bond, which in turn is weaker than the C-Cl bond. Consequently, the generally accepted order of reactivity for aryl halides in most cross-coupling reactions is:

Ar-I > Ar-Br > Ar-Cl > Ar-F

This fundamental principle dictates that this compound is expected to be more reactive than 5-Bromo-2-methylbenzoic acid. This enhanced reactivity can translate to milder reaction conditions, shorter reaction times, and potentially higher yields. However, factors such as cost, availability, and the potential for side reactions also play a crucial role in substrate selection.

Comparative Performance in Key Cross-Coupling Reactions

To illustrate the practical implications of the differing reactivities of 5-Bromo-2-methylbenzoic acid and this compound, the following sections present a comparative analysis of their performance in four widely used cross-coupling reactions: Suzuki-Miyaura coupling, Heck coupling, Sonogashira coupling, and Buchwald-Hartwig amination.

Disclaimer: The following experimental data is representative and intended for comparative purposes. Actual yields may vary depending on specific reaction conditions and substrate scope.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound.

EntryAryl HalideCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylbenzoic acidPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene (B28343)/H₂O1001285
2This compoundPhenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O80692

As the data suggests, the higher reactivity of the iodo-substituted benzoic acid allows for a lower reaction temperature and a significantly shorter reaction time to achieve a higher yield of the coupled product.

Heck Coupling

The Heck reaction couples an aryl halide with an alkene to form a substituted alkene.

EntryAryl HalideAlkeneCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylbenzoic acidStyrenePd(OAc)₂ (2)Et₃NDMF1201878
2This compoundStyrenePd(OAc)₂ (2)Et₃NDMF100888

In the Heck reaction, the trend continues, with the iodo-derivative providing a better yield under milder conditions.

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne.

EntryAryl HalideAlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylbenzoic acidPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHF601682
2This compoundPhenylacetylenePdCl₂(PPh₃)₂ (2)CuI (4)Et₃NTHFRT895

The enhanced reactivity of the iodo-compound is particularly pronounced in the Sonogashira coupling, enabling the reaction to proceed efficiently at room temperature.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds by coupling an aryl halide with an amine.

EntryAryl HalideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-2-methylbenzoic acidAnilinePd₂(dba)₃ (1.5)XPhos (3)NaOtBuToluene1102475
2This compoundAnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Toluene901289

In the Buchwald-Hartwig amination, the iodo-substituted benzoic acid not only reacts faster and at a lower temperature but also can be successful with a milder base, which can be advantageous for substrates with base-sensitive functional groups.

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions discussed. These should be considered as starting points and may require optimization for specific substrates.

General Procedure for Suzuki-Miyaura Coupling
  • To a round-bottom flask is added 5-halo-2-methylbenzoic acid (1.0 equiv.), the corresponding boronic acid (1.2 equiv.), and a suitable base such as potassium carbonate (2.0 equiv.).

  • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • A degassed solvent mixture (e.g., toluene/water 4:1) is added, followed by the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).

  • The reaction mixture is heated to the desired temperature with vigorous stirring and monitored by TLC or LC-MS.

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and washed with water and brine.

  • The organic layer is dried over anhydrous sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography or recrystallization.

General Procedure for Heck Coupling
  • To a sealed tube is added 5-halo-2-methylbenzoic acid (1.0 equiv.), the alkene (1.5 equiv.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine (B1218219) ligand (if necessary), and a base (e.g., Et₃N, 2.0 equiv.).

  • The tube is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., DMF or acetonitrile) is added.

  • The reaction is heated to the specified temperature and monitored by GC or LC-MS.

  • After completion, the mixture is cooled, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

General Procedure for Sonogashira Coupling
  • To a Schlenk flask is added 5-halo-2-methylbenzoic acid (1.0 equiv.), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2 mol%), and a copper(I) co-catalyst (e.g., CuI, 4 mol%).

  • The flask is evacuated and backfilled with an inert gas.

  • A degassed solvent (e.g., THF or DMF) and a base (e.g., Et₃N, 3.0 equiv.) are added.

  • The terminal alkyne (1.2 equiv.) is added dropwise.

  • The reaction is stirred at the appropriate temperature until completion.

  • The reaction mixture is worked up by diluting with an organic solvent and washing with aqueous ammonium (B1175870) chloride, water, and brine.

  • The organic layer is dried and concentrated, and the product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination
  • To a glovebox or under an inert atmosphere, a reaction vessel is charged with 5-halo-2-methylbenzoic acid (1.0 equiv.), the amine (1.2 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1.5 mol%), a phosphine ligand (e.g., XPhos, 3 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5 equiv.).

  • A degassed solvent (e.g., toluene or dioxane) is added.

  • The vessel is sealed and heated to the desired temperature.

  • The reaction progress is monitored by LC-MS.

  • Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered.

  • The filtrate is washed with water and brine, dried, and concentrated.

  • The product is purified by column chromatography.

Visualizing the Catalytic Cycle and Experimental Workflow

To further clarify the processes involved, the following diagrams illustrate the generalized catalytic cycle for palladium-catalyzed cross-coupling and a typical experimental workflow.

Palladium Cross-Coupling Catalytic Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar-Pd(II)-R Ar-Pd(II)-R Transmetalation->Ar-Pd(II)-R Reductive Elimination Reductive Elimination Ar-Pd(II)-R->Reductive Elimination Reductive Elimination->Pd(0)Ln Catalyst Regeneration Ar-R Coupled Product Reductive Elimination->Ar-R Ar-X Aryl Halide Ar-X->Oxidative Addition R-M Coupling Partner R-M->Transmetalation

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Combine Reactants Combine Aryl Halide, Coupling Partner, & Base Inert Atmosphere Evacuate & Backfill with Inert Gas Combine Reactants->Inert Atmosphere Add Solvent & Catalyst Add Degassed Solvent & Pd Catalyst Inert Atmosphere->Add Solvent & Catalyst Heat & Stir Heat to Desired Temperature & Stir Add Solvent & Catalyst->Heat & Stir Monitor Progress Monitor by TLC / LC-MS Heat & Stir->Monitor Progress Cool & Dilute Cool to RT & Dilute Monitor Progress->Cool & Dilute Wash Wash with Water & Brine Cool & Dilute->Wash Dry & Concentrate Dry Organic Layer & Concentrate Wash->Dry & Concentrate Purify Column Chromatography or Recrystallization Dry & Concentrate->Purify

Caption: A typical experimental workflow for a cross-coupling reaction.

Conclusion

The choice between 5-Bromo-2-methylbenzoic acid and this compound in cross-coupling reactions is a classic example of the trade-off between reactivity and other practical considerations.

  • This compound is the more reactive substrate, generally leading to higher yields under milder conditions and in shorter reaction times. This makes it an excellent choice for sensitive substrates, for reactions that are sluggish with aryl bromides, or when rapid reaction completion is a priority.

  • 5-Bromo-2-methylbenzoic acid , while less reactive, is often more readily available and cost-effective. For many transformations, particularly on a larger scale, the potentially longer reaction times and more forcing conditions may be acceptable to leverage the economic advantages of using the bromo-derivative.

Ultimately, the optimal choice will depend on the specific requirements of the synthesis, including the nature of the coupling partners, the desired reaction scale, and economic constraints. This guide provides the foundational knowledge and practical considerations to assist researchers in navigating this decision-making process effectively.

A Comparative Cost-Benefit Analysis of Synthetic Routes to 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of 5-Iodo-2-methylbenzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds, can be approached through several synthetic routes. The choice of a particular method often depends on a combination of factors including yield, cost of reagents, reaction conditions, safety, and environmental impact. This guide provides a detailed cost-benefit analysis of three prominent synthetic methodologies to assist researchers in making an informed decision for their specific needs.

Executive Summary

This analysis compares three distinct methods for the synthesis of this compound, all starting from 2-methylbenzoic acid:

  • Method A: Iodination using Ammonium (B1175870) Cerium(IV) Nitrate (B79036).

  • Method B: Iodination using a Zeolite Catalyst and Iodic Acid.

  • Method C: Iodination using Potassium Persulfate.

Overall, Method A offers the highest reported yield and a relatively straightforward procedure. Method B, utilizing a recyclable zeolite catalyst, presents a potentially more sustainable and cost-effective option for large-scale production, despite a slightly lower initial yield. Method C provides a viable alternative, though it requires careful temperature control over a longer reaction time.

Data Presentation: A Quantitative Comparison

The following table summarizes the key quantitative data for the three synthetic routes, based on the synthesis of 100g of this compound.

ParameterMethod A: Ammonium Cerium(IV) NitrateMethod B: Zeolite Catalyst & Iodic AcidMethod C: Potassium Persulfate
Starting Material 2-methylbenzoic acid2-methylbenzoic acid2-methylbenzoic acid
Key Reagents Iodine, Ammonium cerium(IV) nitrate, Sulfuric acid, Acetic acidIodine, Iodic acid (70% aq.), Acetic anhydride (B1165640), H-β-form zeolite, Acetic acidIodine, Potassium persulfate, Sulfuric acid, Acetic acid, Water
Reported Yield 94.5%[1]92.0%~85-90% (estimated from patent)
Reaction Temperature 40°C[1]122°C (Reflux)[2]50°C → 70°C → 90°C
Reaction Time Not specified, TLC monitored[1]4 hours[2]6-7 hours
Estimated Reagent Cost per 100g of Product *~$150 - $200~$120 - $170 (excluding catalyst recycling)~$100 - $150

Note: Reagent costs are estimates based on publicly available data from various suppliers and are subject to change. Costs for solvents are not included. The cost for Method B does not account for the potential cost savings from recycling the zeolite catalyst.

Experimental Protocols

Method A: Iodination using Ammonium Cerium(IV) Nitrate[1]
  • In a 500ml reaction flask, add acetic acid (54.4g) and concentrated sulfuric acid (16.3g). Stir to mix well.

  • To the mixture, add 2-methylbenzoic acid (13.6g, 0.1 mol) and iodine (25.3g, 0.06 mol).

  • Add ammonium cerium(IV) nitrate (28g, 0.051 mol).

  • Maintain the reaction temperature at 40°C and monitor the disappearance of the starting material by Thin Layer Chromatography (TLC).

  • Upon completion of the reaction, add 200ml of water to the system.

  • A large amount of solid will precipitate. Filter the solid, wash with water, and dry to obtain the product.

Method B: Iodination using a Zeolite Catalyst and Iodic Acid[2]
  • In a 200-mL three-neck flask equipped with a reflux condenser, place acetic acid (76.5 g), acetic anhydride (23.5 g), 2-methylbenzoic acid (20.0 g), iodine (14.4 g), a 70% aqueous iodic acid solution (8.6 g), and H-β-form zeolite (4.6 g).

  • Heat the mixture to reflux (122°C) and maintain for four hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the H-β-form zeolite from the reaction mixture by filtration. The zeolite can be washed, calcined, and reused.

  • Cool the filtrate to induce crystallization.

  • Collect the precipitated crystals by filtration to yield the final product.

Method C: Iodination using Potassium Persulfate
  • In a 500 ml reaction flask under a nitrogen atmosphere, add acetic acid (200 g), water (20 g), and concentrated sulfuric acid (20 g) at room temperature. Stir to mix evenly.

  • Successively add 2-methylbenzoic acid (49 g, 0.36 mol), potassium persulfate (50 g), and finally iodine (38 g, 0.15 mol).

  • After stirring for 30 minutes, slowly raise the temperature to 50°C and incubate for 1 hour.

  • Slowly raise the temperature to 70°C and incubate for 2 hours.

  • Finally, slowly raise the temperature to 90°C and incubate for 3-4 hours, at which point the color of the iodine in the reaction liquid should gradually disappear, and the solution will appear light yellow.

  • Cool the reaction mixture and add water to precipitate the product.

  • Filter the solid, wash with water, and dry. Further purification may be required to separate isomers.

Mandatory Visualization

cluster_A Method A: Ammonium Cerium(IV) Nitrate cluster_B Method B: Zeolite Catalyst & Iodic Acid cluster_C Method C: Potassium Persulfate A_start 2-Methylbenzoic Acid A_reagents Iodine, (NH4)2Ce(NO3)6 H2SO4, Acetic Acid, 40°C A_start->A_reagents A_product This compound (Yield: 94.5%) A_reagents->A_product B_start 2-Methylbenzoic Acid B_reagents Iodine, HIO3, Acetic Anhydride H-β-form Zeolite, Acetic Acid, 122°C B_start->B_reagents B_product This compound (Yield: 92.0%) B_reagents->B_product C_start 2-Methylbenzoic Acid C_reagents Iodine, K2S2O8, H2SO4 Acetic Acid/H2O, 50-90°C C_start->C_reagents C_product This compound (Yield: ~85-90%) C_reagents->C_product

Caption: Synthetic pathways to this compound.

start Define Synthetic Routes data_collection Gather Data: - Experimental Protocols - Reagent Costs - Yields - Safety & Environmental Info start->data_collection cost_analysis Normalize Reagent Costs (per mole) Calculate Cost per 100g Product data_collection->cost_analysis protocols Document Experimental Protocols data_collection->protocols safety_env Summarize Safety & Environmental Considerations data_collection->safety_env table Tabulate Quantitative Data cost_analysis->table comparison Comparative Analysis: - Cost-Effectiveness - Yield & Efficiency - Process Safety - Sustainability table->comparison protocols->comparison safety_env->comparison recommendation Provide Recommendations for Different Research Needs comparison->recommendation

Caption: Workflow for the cost-benefit analysis.

Safety and Environmental Considerations

Method A: Ammonium Cerium(IV) Nitrate

  • Safety: Ammonium cerium(IV) nitrate is a strong oxidizing agent and can cause skin and eye irritation. It should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. The reaction should be conducted in a well-ventilated fume hood.

  • Environmental Impact: Cerium is a rare-earth metal, and while not acutely toxic, its release into the environment should be minimized. Proper waste disposal procedures for heavy metal-containing solutions should be followed.

Method B: Zeolite Catalyst & Iodic Acid

  • Safety: Iodic acid is a strong oxidizing agent and is corrosive. It can cause severe skin and eye damage. Acetic anhydride is corrosive and a lachrymator. Handle both with extreme care and appropriate PPE in a fume hood.

  • Environmental Impact: The primary environmental advantage of this method is the reusability of the zeolite catalyst, which reduces waste. Zeolites themselves are generally considered environmentally benign.[3] However, the use of acetic anhydride adds to the environmental burden if not handled and disposed of correctly.

Method C: Potassium Persulfate

  • Safety: Potassium persulfate is a strong oxidizing agent and can cause skin, eye, and respiratory irritation. It is also a potential sensitizer.[4][5][6][7] Inhalation of dust should be avoided. The reaction generates heat and should be carefully controlled.

  • Environmental Impact: Potassium persulfate decomposes to sulfate (B86663) ions, which are generally of low environmental concern at typical concentrations. However, large quantities of sulfate can impact water quality. This method is considered relatively eco-friendly as it avoids heavy metals and harsh organic reagents.[8]

Conclusion

The selection of an optimal synthetic route for this compound is a multifaceted decision. For high-yield, lab-scale synthesis where cost is a secondary concern, Method A using ammonium cerium(IV) nitrate is a strong contender. For larger-scale production with an emphasis on sustainability and potential long-term cost savings, Method B with a recyclable zeolite catalyst is an attractive option, provided the initial investment in the catalyst and the more stringent reaction conditions are manageable. Method C , employing potassium persulfate, offers a good balance of cost-effectiveness and environmental considerations, making it a suitable choice for various applications, although it may require more careful optimization of reaction parameters to maximize yield and purity. Researchers and drug development professionals are encouraged to evaluate these factors in the context of their specific laboratory capabilities, production scale, and cost constraints.

References

A Comparative Guide to Analytical Methods for Quantifying 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of 5-Iodo-2-methylbenzoic acid is crucial for various applications, including pharmacokinetic studies, impurity profiling, and quality control. This guide provides a detailed comparison of two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The performance of these methods is objectively compared, supported by generalized experimental data for similar compounds, and detailed experimental protocols are provided.

Data Presentation: A Comparative Overview of Analytical Techniques

The selection of an appropriate analytical method is contingent upon factors such as the required sensitivity, the complexity of the sample matrix, and the availability of instrumentation. The following table summarizes the key performance characteristics of HPLC-UV and GC-MS for the analysis of halogenated benzoic acids. While specific performance for this compound may vary, this data provides a solid comparative baseline.

Analytical MethodTypical Limit of Detection (LOD)Typical Limit of Quantification (LOQ)Linearity (r²)Key AdvantagesKey Limitations
HPLC-UV ~0.5 µg/mL[1]~1.5 µg/mL[1]> 0.999[2]Robust, widely available, cost-effective.[2]Moderate sensitivity, potential for matrix interference.[1][2]
GC-MS ~0.05 µg/mL[1]~0.15 µg/mL[1]> 0.99High selectivity and sensitivity.[1]Often requires derivatization, lower sample throughput.[1]

Experimental Protocols

Detailed methodologies for the key analytical techniques are outlined below.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is well-suited for the routine quantification of this compound in bulk drug substances and simple formulations.

Instrumentation:

  • HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

Chromatographic Conditions:

  • Column: C18, 5 µm, 4.6 mm x 150 mm.

  • Mobile Phase: A mixture of acetonitrile (B52724) and water (containing 0.1% phosphoric acid) in a suitable gradient or isocratic elution. A common starting point is a 40:60 (v/v) ratio.[1] For mass spectrometry compatibility, phosphoric acid should be replaced with formic acid.[3]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 220 nm.[4]

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent like acetonitrile to achieve a concentration within the calibration range.

  • Filter the solution through a 0.45 µm syringe filter before injection.[1] For complex matrices, liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.[2]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and is suitable for identifying and quantifying this compound, particularly in complex matrices where volatility is not a limitation. A derivatization step is typically required to increase the volatility of the analyte.[1]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Example with BSTFA):

  • Evaporate an aliquot of the sample extract to dryness under a gentle stream of nitrogen.

  • Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 50 µL of pyridine.

  • Heat the mixture at 60-70 °C for 30 minutes to ensure complete derivatization.[1]

Chromatographic Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Injector Temperature: 250 °C.[1]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp to 280 °C at 15 °C/min.

    • Hold at 280 °C for 5 minutes.[1]

  • Ion Source Temperature: 230 °C.[1]

  • Mass Range: Scan from m/z 50-450 or use selected ion monitoring (SIM) for enhanced sensitivity.[1] The mass spectrum of this compound shows a top peak at m/z 262.[5]

Sample Preparation:

  • For complex matrices, perform a liquid-liquid extraction (LLE) of the sample with a suitable organic solvent (e.g., ethyl acetate) after acidification.

  • Evaporate the organic extract to dryness.

  • Proceed with the derivatization step as described above.

  • Reconstitute the derivatized sample in a suitable solvent (e.g., hexane) for injection.[1]

Mandatory Visualizations

analytical_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection Extraction Extraction / Cleanup Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography Derivatization->Chromatography Detection Detection (UV or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification

Caption: General workflow for the quantification of this compound.

method_selection Start Define Analytical Needs Matrix Sample Matrix Complexity? Start->Matrix Sensitivity Required Sensitivity? Matrix->Sensitivity Simple GCMS GC-MS Matrix->GCMS Complex Throughput High Throughput Needed? Sensitivity->Throughput Moderate LCMSMS LC-MS/MS Sensitivity->LCMSMS High HPLC HPLC-UV Throughput->HPLC Yes Throughput->GCMS No

Caption: Decision tree for selecting an analytical method.

References

Scrutinizing Isomers: A Mass Spectrometry Guide to the Validation of 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. This guide provides a comparative analysis of 5-Iodo-2-methylbenzoic acid and its structural isomers using mass spectrometry, offering a robust methodology for its unambiguous identification.

The structural validation of this compound is crucial for its application in pharmaceutical synthesis and materials science. Mass spectrometry, a powerful analytical technique, provides detailed information about a molecule's mass and fragmentation pattern, which serves as a molecular fingerprint. This guide compares the electron ionization (EI) mass spectrometry data of this compound with its isomer, 2-Iodo-5-methylbenzoic acid, to highlight the distinguishing fragmentation pathways.

Comparative Analysis of Fragmentation Patterns

The mass spectra of this compound and its isomers exhibit a molecular ion peak corresponding to their shared molecular weight of approximately 262 g/mol . However, the relative intensities of the fragment ions differ, enabling their differentiation. The primary fragmentation pathways involve the loss of the iodine atom, the carboxylic acid group, and a water molecule.

Fragment Ion (m/z) Proposed Structure/Loss This compound 2-Iodo-5-methylbenzoic Acid
262 [M] •+Present Present
245 [M-OH] +- Present
244 [M-H₂O] •+Present -
217 [M-COOH] +- Present
216 [M-HCOOH] •+Present -
135 [M-I] +Present Present
117 [M-I-H₂O] +Present Present
91 [C₇H₇] +Present Present
77 [C₆H₅] +- Present

Data for this compound is based on fragmentation patterns reported in public databases.[1] Data for 2-Iodo-5-methylbenzoic acid is interpreted from the NIST WebBook mass spectrum.[2][3]

The mass spectrum of this compound is characterized by a prominent molecular ion peak at m/z 262 and significant fragments at m/z 244, corresponding to the loss of a water molecule, and m/z 216, resulting from the loss of formic acid. In contrast, the spectrum of 2-Iodo-5-methylbenzoic acid shows a significant fragment at m/z 245, indicating the loss of a hydroxyl radical, and a fragment at m/z 217 from the loss of the entire carboxylic acid group.

Deciphering the Fragmentation Pathway

The fragmentation of this compound upon electron ionization can be visualized as a series of characteristic losses. The following diagram illustrates the logical relationships in this fragmentation cascade.

Fragmentation Pathway of this compound M [C₈H₇IO₂]•+ m/z = 262 F1 [C₈H₅IO]•+ m/z = 244 M->F1 - H₂O F2 [C₇H₅I]•+ m/z = 216 M->F2 - HCOOH F3 [C₈H₇O₂]+ m/z = 135 M->F3 - I• F4 [C₈H₅O]+ m/z = 117 F3->F4 - H₂O F5 [C₇H₇]+ m/z = 91 F3->F5 - CO₂

Caption: Fragmentation cascade of this compound.

Experimental Protocol: GC-MS Analysis

The following protocol outlines a general procedure for the analysis of iodo-methylbenzoic acids using Gas Chromatography-Mass Spectrometry (GC-MS). Derivatization is often recommended for improving the volatility and chromatographic behavior of benzoic acid derivatives.[4][5]

1. Sample Preparation (Derivatization with Trimethylsilylating Agent):

  • Dissolve approximately 1 mg of the iodo-methylbenzoic acid isomer in 1 mL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).

  • Add 100 µL of a trimethylsilylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.

  • Allow the sample to cool to room temperature before injection.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

  • Injection Volume: 1 µL.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold at 280°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

3. Data Analysis:

  • Identify the molecular ion peak and characteristic fragment ions.

  • Compare the obtained mass spectrum with reference spectra from databases (e.g., NIST, Wiley).

  • Analyze the fragmentation pattern to confirm the identity of the isomer.

This guide provides a foundational framework for the validation of this compound using mass spectrometry. By comparing the fragmentation patterns of isomeric alternatives and adhering to a detailed experimental protocol, researchers can confidently ascertain the structure of their target molecule.

References

A Comparative Analysis of the Reactivity of Halogens with 2-Methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Published: December 22, 2025

This guide provides an objective comparison of the reactivity of different halogens—fluorine, chlorine, bromine, and iodine—with 2-methylbenzoic acid. The information is intended for researchers, scientists, and professionals in drug development who utilize halogenated aromatic compounds as key intermediates in organic synthesis.

The halogenation of 2-methylbenzoic acid is an electrophilic aromatic substitution reaction. The outcome of this reaction is governed by the inherent reactivity of the halogen and the electronic effects of the substituents on the aromatic ring. The 2-methylbenzoic acid molecule possesses two directing groups: an activating, ortho-, para-directing methyl group (-CH₃) and a deactivating, meta-directing carboxyl group (-COOH).[1][2][3][4] This dual influence results in a competitive reaction environment where the position of substitution and the overall reaction rate are finely balanced.

The methyl group donates electron density to the benzene (B151609) ring, activating the positions ortho (position 3 and 6) and para (position 5) to it.[1][2] Conversely, the carboxyl group withdraws electron density, deactivating the ring, particularly at the ortho (position 3 and 6) and para (position 4) positions relative to itself.[5][6] The directing effect of these competing groups suggests that electrophilic substitution is most likely to occur at positions 3 and 5, which are activated by the methyl group and simultaneously meta to the deactivating carboxyl group. Position 6 is sterically hindered by the adjacent methyl and carboxyl groups, making it a less favorable site for substitution.

The general reactivity trend for halogens in electrophilic aromatic substitution decreases down the group: F₂ > Cl₂ > Br₂ > I₂.[7][8] Fluorine is the most reactive halogen, often reacting explosively and leading to poly-halogenation, while iodine is the least reactive and typically requires an oxidizing agent to facilitate the reaction.[9][10]

Quantitative Data on Halogenation of 2-Methylbenzoic Acid

The following table summarizes the expected reactivity and regioselectivity for the halogenation of 2-methylbenzoic acid. The quantitative yields are illustrative, based on established chemical principles, as direct comparative experimental data under identical conditions is sparse. The data reflects the general decrease in reactivity down the halogen group and the predicted preference for substitution at the 5- and 3-positions.

HalogenReagents and ConditionsRelative ReactivityMajor Isomeric Products & Illustrative Yield
Fluorine F₂/N₂ (dilute), or Selectfluor®Very High / ExplosiveComplex mixture, significant poly-fluorination and potential for side reactions. Direct fluorination is rarely practical.[10]
Chlorine Cl₂, Lewis Acid (e.g., AlCl₃, FeCl₃)High5-chloro-2-methylbenzoic acid (~55-65%) and 3-chloro-2-methylbenzoic acid (~25-35%)
Bromine Br₂, Lewis Acid (e.g., FeBr₃)Moderate5-bromo-2-methylbenzoic acid (~60-70%) and 3-bromo-2-methylbenzoic acid (~20-30%)
Iodine I₂, Oxidizing Agent (e.g., HNO₃, HIO₃)Low5-iodo-2-methylbenzoic acid (~70-80%) and 3-iodo-2-methylbenzoic acid (~10-20%)[11]

Experimental Protocols

The following is a representative protocol for the bromination of 2-methylbenzoic acid. This procedure can be adapted for other halogens with appropriate modifications.

Protocol: Synthesis of 5-Bromo-2-methylbenzoic Acid

Objective: To synthesize 5-bromo-2-methylbenzoic acid via electrophilic aromatic substitution using bromine and an iron(III) bromide catalyst.

Materials:

  • 2-methylbenzoic acid (1.0 eq)

  • Anhydrous Iron(III) bromide (FeBr₃) (0.1 eq)

  • Liquid Bromine (Br₂) (1.1 eq)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Sodium thiosulfate (B1220275) solution (10% w/v)

  • Sodium hydroxide (B78521) solution (1 M)

  • Hydrochloric acid (2 M)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask with a magnetic stirrer

  • Dropping funnel

  • Reflux condenser with a gas trap (to absorb HBr fumes)

Procedure:

  • In a dry round-bottom flask, dissolve 2-methylbenzoic acid in anhydrous dichloromethane.

  • Add the catalyst, iron(III) bromide, to the solution and stir.

  • Cool the mixture in an ice bath to 0-5 °C.

  • Slowly add liquid bromine dropwise from the dropping funnel over 30 minutes. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized in a gas trap.[1]

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by slowly pouring the mixture into an ice-cold 10% sodium thiosulfate solution to consume any unreacted bromine.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and brine.

  • Extract the product into the aqueous phase by adding 1 M sodium hydroxide solution. The carboxylate salt is water-soluble, separating it from non-acidic impurities.

  • Separate the aqueous layer and acidify it with 2 M hydrochloric acid until a precipitate forms (pH ~2).

  • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Modifications for Other Halogens:

  • Chlorination: Chlorine gas can be bubbled through the solution, or a solid chlorine source like N-chlorosuccinimide (NCS) can be used with a Lewis acid catalyst.[12]

  • Iodination: Iodine is unreactive alone and requires the presence of an oxidizing agent, such as nitric acid or iodic acid, to generate the electrophilic iodine species (I⁺).[10]

  • Fluorination: Direct fluorination with F₂ gas is extremely hazardous and non-selective.[10] Electrophilic fluorinating agents like Selectfluor® are preferred, though they may still produce isomeric mixtures.

Visualized Workflow: Comparing Halogen Reactivity

The following diagram illustrates the logical workflow for comparing the halogenation of 2-methylbenzoic acid, highlighting the key factors that influence the reaction outcome.

Halogenation_Comparison sub 2-Methylbenzoic Acid reac_F Fluorine (F₂) sub->reac_F Halogenation reac_Cl Chlorine (Cl₂) sub->reac_Cl Halogenation reac_Br Bromine (Br₂) sub->reac_Br Halogenation reac_I Iodine (I₂) sub->reac_I Halogenation reac reac cond cond factor Influencing Factors: - Electronic Effects (-CH₃ vs -COOH) - Steric Hindrance - Halogen Reactivity (F>Cl>Br>I) prod prod cond_F No Catalyst (Highly Reactive) reac_F->cond_F cond_Cl Lewis Acid (e.g., FeCl₃) reac_Cl->cond_Cl cond_Br Lewis Acid (e.g., FeBr₃) reac_Br->cond_Br cond_I Oxidizing Agent (e.g., HNO₃) reac_I->cond_I prod_F Complex Mixture (Often Impractical) cond_F->prod_F prod_Cl 3-Chloro Isomer 5-Chloro Isomer cond_Cl->prod_Cl prod_Cl->factor Determined by prod_Br 3-Bromo Isomer 5-Bromo Isomer cond_Br->prod_Br prod_Br->factor Determined by prod_I 3-Iodo Isomer 5-Iodo Isomer cond_I->prod_I prod_I->factor Determined by

Caption: Workflow for comparing the halogenation of 2-methylbenzoic acid.

References

Economic Viability of 5-Iodo-2-methylbenzoic Acid in Large-Scale Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of starting materials and synthetic routes is a critical decision in large-scale chemical synthesis, directly impacting production costs, process efficiency, and supply chain reliability. 5-Iodo-2-methylbenzoic acid (MIBA) is a vital building block in the pharmaceutical industry, notably as an intermediate for manufacturing active pharmaceutical ingredients (APIs), including anti-diabetic medicines.[1][2] This guide provides an objective comparison of two primary strategies for its use in large-scale production: the direct procurement of MIBA versus its in-house synthesis from o-toluic acid.

Comparative Analysis: Procurement vs. In-House Synthesis

The economic feasibility of using this compound hinges on the scale of production and specific manufacturing capabilities. Below is a detailed comparison of the two main logistical approaches.

Strategy A: Direct Procurement of this compound

This strategy involves purchasing MIBA directly from chemical suppliers. It is the most straightforward approach, bypassing the need for in-house process development for this specific intermediate.

  • Advantages:

    • Simplicity: Requires only procurement and quality control, with no investment in reaction-specific equipment or process optimization.

    • Speed: Material can be acquired relatively quickly, subject to supplier lead times (which can be around 30 days).[3]

  • Disadvantages:

    • Cost: The market price for bulk MIBA is highly variable, with quoted prices ranging from approximately $1.20/kg to over $180/kg, depending on the supplier, purity, and quantity.[3][4] This volatility presents a significant financial risk.

    • Supply Chain Risk: The global supply of iodine is geopolitically concentrated, which can lead to price fluctuations and availability issues.[5] Dependency on external suppliers introduces potential vulnerabilities.

Strategy B: In-House Synthesis from 2-Methylbenzoic Acid

This strategy involves synthesizing MIBA from a more fundamental and lower-cost starting material, 2-methylbenzoic acid (o-toluic acid), via an iodination reaction.

  • Advantages:

    • Reduced Material Cost: 2-methylbenzoic acid is substantially cheaper than its iodinated counterpart, with bulk prices in the range of $1.80 - $6.60/kg.[6] This offers a significant cost-saving potential at scale.

    • Supply Chain Control: Reduces reliance on specialized intermediate suppliers, providing greater control over the supply chain and product quality.

    • High Efficiency: Modern industrial processes for this conversion report high yields and purity.[7][8][9]

  • Disadvantages:

    • Capital Investment: Requires investment in reactors, purification equipment, and analytical instrumentation.

    • Process Development: Necessitates in-house expertise for process development, optimization, and validation.

    • Waste Management: Iodination reactions generate waste streams that require appropriate handling and disposal, adding to operational costs.[9][10] Older methods that use toxic reagents like thallium salts or large quantities of fuming sulfuric acid are not viable for industrial scale due to safety and environmental concerns.[7][9][11]

Data Presentation: Cost and Process Metrics

The following tables summarize the key quantitative data for evaluating the economic viability of each strategy.

Table 1: Starting Material Cost Comparison

CompoundCommon NameCAS NumberTypical Bulk Price (USD/kg)
This compoundMIBA54811-38-0$1.20 - $180.00+ ¹
2-Methylbenzoic acido-Toluic Acid118-90-1$1.80 - $6.60[6]
Iodine-7553-56-2~$30.00 - $50.00 ²

¹ Price range for MIBA is exceptionally wide based on supplier and quantity. A direct quote for large-scale orders is essential. ² Iodine price is subject to market fluctuations.

Table 2: Process Efficiency and Economic Comparison

MetricStrategy A: Direct ProcurementStrategy B: In-House Synthesis
Starting Material Cost High and VariableLow and More Stable
Process Steps 1 (Downstream Reaction)2 (Iodination + Downstream Reaction)
Typical Yield N/A>90% for iodination step[8]
Process Mass Intensity (PMI) ¹Lower (e.g., 30-60 for a typical amide coupling)[12]Higher (Iodination adds significant solvent and reagent mass)
Waste Generation From downstream reaction onlyFrom both iodination and downstream reactions
Capital Expenditure LowHigh
Supply Chain Control LowHigh

¹ Process Mass Intensity (PMI) = Total mass input (kg) / Product mass (kg). A lower PMI is more environmentally friendly.

Experimental Protocols

The following protocols are representative examples for large-scale synthesis. They should be optimized for specific equipment and safety procedures.

Protocol 1: Large-Scale In-House Synthesis of this compound

This protocol is based on modern, high-yield iodination methods described in process chemistry literature.[8][9][13]

  • Charging the Reactor: To a suitable glass-lined reactor, charge acetic acid (as solvent), followed by 2-methylbenzoic acid (1.0 eq), iodine (0.6-1.0 eq), and a catalytic amount of an oxidizing agent such as potassium persulfate or ammonium (B1175870) cerium(IV) nitrate.

  • Reaction: Stir the mixture at room temperature and slowly add concentrated sulfuric acid over 45-60 minutes, maintaining the temperature.

  • Heating: Slowly heat the reaction mixture to 80-85°C and then bring to reflux at approximately 115-120°C.[13] Monitor the reaction for completion (typically 8 hours) via HPLC.

  • Work-up and Isolation: Cool the reaction mixture to 50-55°C and add water to precipitate the product.[13] Further cool to 30-35°C.

  • Filtration: Filter the resulting solid slurry and wash the cake with water to remove inorganic salts and residual acid.

  • Purification: Dry the crude product. If necessary, recrystallize from a suitable solvent (e.g., toluene) to achieve high purity (>99%).[9][13] A reported yield for a similar process is 94.5% with 99.3% purity.[8]

Protocol 2: Large-Scale Amide Coupling using this compound

This is a general protocol for a common downstream application. The choice of coupling reagent is critical and depends on cost, efficiency, and safety.[14][15]

  • Acid Activation: To a reactor containing a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., ethyl acetate, dichloromethane), add an activating agent. Common large-scale options include:

    • Acid Chloride Formation: Thionyl chloride or oxalyl chloride.

    • Coupling Reagents: Propylphosphonic anhydride (B1165640) (T3P®) is often preferred on larger scales over more expensive reagents like HATU.[12][15]

  • Amine Addition: In a separate vessel, prepare a solution of the desired amine (1.0-1.2 eq) and a non-nucleophilic base (e.g., diisopropylethylamine) in the reaction solvent.

  • Coupling Reaction: Slowly add the amine solution to the activated acid solution, maintaining the temperature (often 0-25°C). Monitor the reaction for completion via HPLC.

  • Work-up: Upon completion, perform an aqueous wash (e.g., with mild acid, then mild base, then brine) to remove unreacted starting materials and reagent byproducts.

  • Isolation: Dry the organic layer over a drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude product can be purified by crystallization or chromatography.

Visualizations: Workflow and Decision Pathways

Diagram 1: Comparative Synthetic Workflows

Fig 1. Comparison of Production Workflows cluster_A Strategy A: Direct Procurement cluster_B Strategy B: In-House Synthesis A1 Procure Bulk This compound A2 Amide Coupling Reaction A1->A2 A3 Final API Product A2->A3 B1 Procure Bulk o-Toluic Acid & Iodine B2 Iodination Reaction B1->B2 B3 Purification B2->B3 B4 Amide Coupling Reaction B3->B4 B5 Final API Product B4->B5

A side-by-side comparison of the process flow for direct procurement versus in-house synthesis.

Diagram 2: Economic Decision Pathway

Fig 2. Decision Framework for Synthetic Strategy start Start: API Synthesis Plan q1 What is the required production scale? start->q1 q2 Is bulk MIBA cost-effective and supply chain secure? q1->q2 Large-Scale (e.g., >100 kg) stratA Strategy A: Direct Procurement q1->stratA Small-Scale / R&D q3 Are in-house process dev. and capex feasible? q2->q3 No q2->stratA Yes q3->stratA No (Re-evaluate project viability) stratB Strategy B: In-House Synthesis q3->stratB Yes

A flowchart to guide the decision-making process based on scale, cost, and internal capabilities.

Conclusion

The economic viability of using this compound in large-scale synthesis is not a one-size-fits-all determination.

  • Direct procurement (Strategy A) is the preferred route for research and development, pilot-scale batches, or smaller manufacturing campaigns where speed and simplicity outweigh the higher material cost. It is also viable if a stable, long-term supply contract with a low price can be secured.

  • In-house synthesis (Strategy B) becomes increasingly advantageous as production scale increases. The substantial savings on raw material costs can readily justify the initial capital investment and process development efforts. For large-scale, commercial manufacturing of an API, the enhanced control over the supply chain and product quality makes this the more resilient and economically sound long-term strategy.

Ultimately, the decision requires a thorough internal evaluation of manufacturing capabilities, projected production volumes, raw material cost forecasting, and a comprehensive risk assessment of the global iodine and chemical intermediate supply chains.

References

Safety Operating Guide

Proper Disposal of 5-Iodo-2-methylbenzoic Acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 5-Iodo-2-methylbenzoic acid is critical to ensure laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to handle and dispose of this compound in accordance with general safety guidelines. All procedures should be conducted in compliance with local, state, and federal regulations.

Immediate Safety and Handling Protocols

Before beginning any disposal process, it is essential to be aware of the hazards associated with this compound. This compound is known to cause skin and serious eye irritation.[1] Appropriate personal protective equipment (PPE) must be worn at all times.

Key Safety Information Summary

ParameterSpecificationSource
Hazard Classifications Skin Irritation (Category 2), Serious Eye Irritation (Category 2A)[1]
Personal Protective Equipment (PPE) Tightly fitting safety goggles, protective gloves, respiratory protection (if dust is generated)[2]
First Aid - Eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]
First Aid - Skin Wash with plenty of soap and water. If irritation occurs, seek medical advice.[2][3]
Spill Cleanup Use dry clean-up procedures, avoid generating dust, and place in a sealed container for disposal.[4]

Step-by-Step Disposal Procedure

The recommended disposal method for this compound is to engage a licensed professional waste disposal service.[5] Do not allow the material to be released into the environment.

1. Waste Identification and Segregation:

  • Properly label a dedicated waste container for this compound.

  • Do not mix with other chemical waste unless compatibility has been confirmed.

2. Packaging for Disposal:

  • Ensure the waste is in a solid, dry form.

  • Place the chemical waste in a clean, dry, and sealable container.

  • The container should be clearly labeled with the chemical name and associated hazards.

3. Storage Pending Disposal:

  • Store the sealed waste container in a cool, dry, and well-ventilated area.[2][6]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • Store in a locked-up location to prevent unauthorized access.[2][4]

4. Arranging for Professional Disposal:

  • Contact a licensed hazardous waste disposal company to arrange for pickup.

  • Provide the disposal company with the Safety Data Sheet (SDS) for this compound.

  • Follow all instructions provided by the disposal company regarding transportation and final disposal.

Disposal Workflow

The following diagram outlines the decision-making process and necessary steps for the proper disposal of this compound.

start Start: Disposal of This compound assess_waste Assess Waste: Solid or Liquid? start->assess_waste solid_waste Solid Waste: Collect in a labeled, sealable container assess_waste->solid_waste Solid liquid_waste Liquid Waste: (e.g., in solution) Absorb with inert material assess_waste->liquid_waste Liquid package_waste Package Waste: Ensure container is clean, dry, and properly sealed solid_waste->package_waste liquid_waste->solid_waste store_waste Store Waste: Cool, dry, well-ventilated, and locked area package_waste->store_waste contact_disposal Contact Licensed Waste Disposal Service store_waste->contact_disposal provide_sds Provide Safety Data Sheet (SDS) to vendor contact_disposal->provide_sds follow_instructions Follow Vendor's Instructions for Pickup and Disposal provide_sds->follow_instructions end End: Proper Disposal Complete follow_instructions->end

Caption: Workflow for the proper disposal of this compound.

Accidental Release Measures

In the event of a spill, immediately implement the following procedures:

  • Evacuate and Ventilate: Evacuate unnecessary personnel from the area and ensure adequate ventilation.

  • Personal Protection: Wear appropriate PPE, including respiratory protection, chemical-resistant gloves, and safety goggles.

  • Containment and Cleanup:

    • For dry spills, sweep up the material, avoiding dust generation, and place it in a sealed container for disposal.[4]

    • Do not empty into drains.[3] Prevent the spill from entering waterways.

  • Decontamination: Thoroughly clean the spill area after the material has been removed.

  • Reporting: Report the incident to the appropriate environmental health and safety personnel.

References

Safeguarding Your Research: A Comprehensive Guide to Handling 5-Iodo-2-methylbenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Essential Safety and Handling Information for 5-Iodo-2-methylbenzoic Acid

This guide provides crucial safety protocols and logistical plans for researchers, scientists, and drug development professionals working with this compound. Adherence to these procedures is vital for ensuring a safe laboratory environment and the integrity of your research.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a chemical that requires careful handling due to its potential health hazards. The primary risks associated with this compound are irritation to the skin, eyes, and respiratory system.[1][2][3][4]

Summary of Hazards:

Hazard StatementGHS Classification
Causes skin irritationSkin corrosion/irritation (Category 2)[2][5]
Causes serious eye irritationSerious eye damage/eye irritation (Category 2)[2][4][5]
May cause respiratory irritationSpecific target organ toxicity — single exposure (Category 3)[1][2][4][5]

Mandatory Personal Protective Equipment (PPE):

To mitigate the risks of exposure, the following personal protective equipment must be worn at all times when handling this compound:

Protection TypeSpecification
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be necessary where splash potential is high.[6]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile rubber).[1] Fire/flame resistant and impervious clothing.[1] A lab coat must be worn.
Respiratory Protection Use in a well-ventilated area.[1][3] If exposure limits are exceeded or irritation is experienced, a full-face respirator with an appropriate filter (e.g., Type A Brown for organic gases and vapors) should be used.[1][5]

Operational Plan: Step-by-Step Handling Protocol

This section outlines the procedural workflow for the safe handling of this compound from preparation to post-experiment cleanup.

Preparation and Engineering Controls:
  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][3]

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and have been tested.

  • Container Inspection: Before use, inspect the container for any damage or leaks.

  • Material Weighing: If weighing the solid, do so in a manner that avoids generating dust.[3]

Handling Procedure:
  • Personal Protective Equipment: Don all required PPE as specified in the table above before handling the chemical.

  • Avoiding Contact: Avoid all personal contact, including inhalation of dust or fumes.[3] Do not allow the chemical to come into contact with eyes, skin, or clothing.[5]

  • Dispensing: When transferring the chemical, do so carefully to prevent spills.

  • Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[3] Contaminated work clothes should be laundered separately before reuse.[1][3]

Accidental Release Measures:
  • Spill Cleanup: In case of a spill, avoid breathing dust and wear appropriate PPE.[3]

  • Dry Spills: For dry spills, use dry clean-up procedures to avoid generating dust. Sweep or vacuum the material and place it in a sealed container for disposal.[3]

  • Ventilation: Ensure the area is well-ventilated.

  • Reporting: Report all spills to the laboratory supervisor.

First-Aid Measures:
Exposure RouteFirst-Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][4]
Skin Contact Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation persists, get medical advice.[1][4]
Eye Contact Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[1][4] Continue rinsing and seek immediate medical attention.[1][4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a physician or Poison Control Center immediately.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection: Dispose of contents and container in accordance with all applicable local, regional, and national regulations.[1]

  • Contaminated Materials: Any materials that have come into contact with this compound, including gloves, filter paper, and containers, should be treated as hazardous waste.

  • Disposal Route: The chemical waste should be disposed of through an approved waste disposal plant.[5] Do not empty into drains.[5][7]

  • Container Disposal: Empty containers should be triple-rinsed with an appropriate solvent and disposed of according to institutional guidelines.

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Assess Hazards & Review SDS B Verify Engineering Controls (Fume Hood, Eyewash) A->B C Don Appropriate PPE B->C D Weigh & Dispense Chemical C->D E Perform Experiment D->E F Monitor for Exposure or Spills E->F G Decontaminate Work Area F->G Spill Spill or Exposure? F->Spill H Segregate & Label Waste G->H I Dispose of Waste (Following Protocol) H->I J Doff & Clean PPE I->J Spill->G No FirstAid Administer First Aid & Seek Medical Attention Spill->FirstAid Yes

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Iodo-2-methylbenzoic acid
Reactant of Route 2
Reactant of Route 2
5-Iodo-2-methylbenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.